Product packaging for 3-Aminoazetidine-3-carboxylic acid(Cat. No.:CAS No. 138650-25-6)

3-Aminoazetidine-3-carboxylic acid

Cat. No.: B111815
CAS No.: 138650-25-6
M. Wt: 116.12 g/mol
InChI Key: DFSBPJSOVRGSTO-UHFFFAOYSA-N
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Description

3-Aminoazetidine-3-carboxylic acid (CAS 138650-25-6) is a conformationally restricted, non-proteinogenic β-amino acid that serves as a critical building block in medicinal chemistry and chemical biology. Its four-membered azetidine ring introduces significant structural constraint, making it a valuable scaffold for inducing specific secondary structures in peptides and exploring novel foldamer space . This compound is mis-incorporated for L-proline in proteins, but alters the α-helix to a smaller angle, leading to distinct changes in the secondary and tertiary structures of proteins compared to their proline analogues . Researchers utilize this azetidine derivative as a precursor for peptidomimetics and as a core structure in the synthesis of functionalized azetidine carboxylic acid derivatives for biological and foldameric applications . It is also a key intermediate in synthesizing azetidine iminosugars, which are investigated for their potential as glycosidase inhibitors . The compound is offered as a hydrochloride salt and is available for research purposes from various suppliers . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2O2 B111815 3-Aminoazetidine-3-carboxylic acid CAS No. 138650-25-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminoazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c5-4(3(7)8)1-6-2-4/h6H,1-2,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSBPJSOVRGSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567105
Record name 3-Aminoazetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138650-25-6
Record name 3-Aminoazetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Aminoazetidine-3-carboxylic Acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoazetidine-3-carboxylic acid is a conformationally constrained, non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid four-membered azetidine ring imparts unique structural properties to molecules, influencing their binding affinity, metabolic stability, and pharmacokinetic profiles. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this valuable building block, offering insights for its effective utilization in the design of novel therapeutics.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, reactivity, and biological behavior. While extensive experimental data for the unprotected form is limited in publicly available literature, we can infer and predict key characteristics based on its structure and data from its derivatives.

Structure and Conformation

The core structure consists of a four-membered azetidine ring substituted with both an amino and a carboxylic acid group at the 3-position. This geminal disubstitution creates a chiral center, and the molecule can exist as enantiomers. The strained azetidine ring adopts a puckered conformation, which restricts the rotational freedom around the Cα-Cβ bonds, a key feature exploited in peptidomimetics and drug design.

pKa Values

Table 1: Predicted and Related pKa Values

Functional GroupCompoundPredicted/Related pKaReference
Amino Group1-Boc-3-(Amino)azetidine8.29 ± 0.20[1]
Azetidine NitrogenAzetidine11.29[2]
Solubility

The zwitterionic nature of this compound suggests it will be soluble in water and other polar protic solvents. Its solubility is expected to be pH-dependent, with increased solubility at pH values above and below its isoelectric point. In contrast, it is likely to have low solubility in nonpolar organic solvents. The Boc-protected derivative, 1-Boc-3-(Amino)azetidine, is reported to be soluble in DMSO, methanol, and water[1].

Stability

The azetidine ring is susceptible to ring-opening reactions under certain conditions due to its inherent ring strain. However, it is generally more stable than the three-membered aziridine ring[3]. The stability of this compound will be influenced by pH and temperature. Under strongly acidic or basic conditions, or at elevated temperatures, degradation through ring-opening or other pathways may occur. For its non-aminated counterpart, azetidine-3-carboxylic acid, it is stable under recommended storage conditions but is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[4].

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and characterization of this compound. While specific spectra for the unprotected compound are not widely published, the expected features can be predicted based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the two diastereotopic methylene protons of the azetidine ring, likely appearing as complex multiplets. A signal for the methine proton at the 3-position would also be present. The chemical shifts of the N-H and O-H protons will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the quaternary carbon at the 3-position, the two methylene carbons of the azetidine ring, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is expected to resonate in the range of 170-180 ppm[5].

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:

  • A broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretching band from the carboxylic acid, expected around 1700-1750 cm⁻¹[].

  • N-H stretching bands from the amino group in the region of 3200-3500 cm⁻¹.

  • C-N stretching vibrations of the azetidine ring.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (116.12 g/mol ). Fragmentation patterns would likely involve loss of water, carbon dioxide, and cleavage of the azetidine ring.

Synthesis and Reactivity

The synthesis of this compound and its derivatives is a key area of research, enabling its use as a versatile building block.

Synthetic Strategies

The synthesis of unprotected this compound is challenging due to the need for orthogonal protecting groups. A common strategy involves the synthesis of a protected precursor, followed by deprotection. For instance, N-Boc and ester protected derivatives can be synthesized, and then the protecting groups can be removed under appropriate conditions.

Experimental Protocol: Deprotection of N-Boc-3-aminoazetidine-3-carboxylic acid

A common method for the deprotection of the N-Boc group involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

  • Dissolution: Dissolve the N-Boc protected this compound derivative in a suitable solvent, such as dichloromethane (DCM) or dioxane.

  • Acid Treatment: Add an excess of the deprotecting agent (e.g., a 1:1 mixture of TFA in DCM, or a 4M solution of HCl in dioxane).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting product, the hydrochloride or trifluoroacetate salt of this compound, can then be purified by recrystallization or chromatography.

Caption: Workflow for the deprotection of N-Boc-3-aminoazetidine-3-carboxylic acid.

Reactivity

The reactivity of this compound is dictated by its three main functional components: the primary amino group, the carboxylic acid, and the azetidine ring nitrogen.

  • Amino Group: The primary amino group can undergo standard reactions such as acylation, alkylation, and Schiff base formation.

  • Carboxylic Acid Group: The carboxylic acid can be converted to esters, amides, and other acid derivatives using standard coupling reagents.

  • Azetidine Ring: The azetidine nitrogen is a secondary amine and can be functionalized, for example, by alkylation or acylation, often after protection of the primary amino group and carboxylic acid. The ring itself can undergo ring-opening reactions under strain-releasing conditions.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in medicinal chemistry.

Peptidomimetics and Constrained Peptides

Incorporation of this compound into peptide sequences introduces a rigid turn, influencing the overall conformation of the peptide. This conformational constraint can lead to increased receptor binding affinity and selectivity, as well as enhanced metabolic stability by reducing susceptibility to proteolytic degradation.

Scaffold for Novel Heterocycles

The functional groups of this compound provide handles for the synthesis of more complex heterocyclic systems. The azetidine ring can serve as a central scaffold for the construction of diverse chemical libraries for high-throughput screening.

Applications Core This compound Peptidomimetics Peptidomimetics & Constrained Peptides Core->Peptidomimetics Scaffolds Scaffolds for Novel Heterocycles Core->Scaffolds DrugDesign Drug Design & Development Peptidomimetics->DrugDesign Scaffolds->DrugDesign

Caption: Key application areas of this compound.

Conclusion

This compound is a fascinating and synthetically useful building block with significant potential in drug discovery. Its rigid, four-membered ring system offers a unique tool for medicinal chemists to design conformationally constrained molecules with improved biological properties. While further experimental characterization of the unprotected amino acid is warranted, the available data on its derivatives and related structures provide a strong foundation for its application in the development of next-generation therapeutics.

References

A Technical Guide to the Structural Elucidation of 3-Aminoazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of the analytical methodologies required for the comprehensive structural elucidation of 3-Aminoazetidine-3-carboxylic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its constrained four-membered ring imparts unique conformational properties to peptides and other bioactive molecules.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices.

Introduction: The Significance of a Constrained Scaffold

This compound is a conformationally restricted analog of both α- and β-amino acids. The inherent rigidity of the azetidine ring can lead to peptides with unique folding patterns and improved resistance to proteolytic degradation, making it a valuable building block in the design of novel therapeutics.[1] The precise characterization of its three-dimensional structure is paramount for understanding its biological activity and for its rational incorporation into larger molecules.

This guide will detail a multi-pronged analytical approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography to achieve unambiguous structure confirmation.

Part 1: Synthesis and Purification Overview

A robust analytical workflow begins with a well-defined synthetic route and rigorous purification. While multiple synthetic strategies exist[3][4], a common approach involves the use of protecting groups to control reactivity. The following diagram illustrates a generalized synthetic and purification workflow.

Synthesis_and_Purification_Workflow A Starting Materials B Protected Azetidine Intermediate (e.g., Boc-protected) A->B Synthesis C Purification 1 (Chromatography) B->C Isolation D Deprotection C->D Chemical Cleavage E This compound (Crude Product) D->E F Purification 2 (Recrystallization/Ion-Exchange) E->F Purification G Final Purified Product F->G Isolation

Caption: Generalized workflow for the synthesis and purification of this compound.

Part 2: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of each atom.[5] For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments is essential.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified product.

  • Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons (e.g., -NH₂ and -COOH).[5]

  • Internal Standard: Add a small amount of an internal standard (e.g., TSP for D₂O, TMS for organic solvents) for accurate chemical shift referencing.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (≥400 MHz).

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

  • Azetidine Ring Protons: The protons on the four-membered ring will typically appear as complex multiplets due to geminal and vicinal coupling. The non-equivalent methylene protons will exhibit distinct signals.

  • Exchangeable Protons: The amine (-NH₂) and carboxylic acid (-COOH) protons will appear as broad singlets, and their chemical shifts are highly dependent on the solvent, concentration, and temperature. In D₂O, these protons will exchange with deuterium and their signals will disappear, a key diagnostic feature.

The carbon-13 NMR spectrum reveals the number of unique carbon environments.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon will resonate at the downfield end of the spectrum (typically ~170-180 ppm).

  • Quaternary Carbon: The C3 carbon, substituted with both the amino and carboxyl groups, will appear as a quaternary signal.

  • Azetidine Ring Carbons: The methylene carbons of the azetidine ring will appear in the aliphatic region of the spectrum.

Table 1: Expected NMR Chemical Shift Ranges for this compound

Atom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-COOH10-13 (broad s)170-180
-NH₂2-5 (broad s)-
Azetidine CH₂3.5-4.5 (m)40-50
Quaternary C3-55-65

Note: These are approximate ranges and can vary based on solvent and pH.

Two-dimensional NMR experiments are crucial for assembling the molecular structure.

2D_NMR_Workflow A ¹H NMR C COSY (Correlated Spectroscopy) A->C D HSQC (Heteronuclear Single Quantum Coherence) A->D E HMBC (Heteronuclear Multiple Bond Correlation) A->E B ¹³C NMR B->D B->E F Structure Confirmation C->F ¹H-¹H Connectivity D->F Direct ¹H-¹³C Correlation E->F Long-Range ¹H-¹³C Correlation

Caption: Logical workflow for structure elucidation using 2D NMR techniques.

  • COSY (Correlated Spectroscopy): Establishes proton-proton coupling networks, confirming the connectivity of the methylene protons within the azetidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the azetidine ring carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is critical for confirming the attachment of the carboxylic acid group to the C3 carbon of the azetidine ring.

Mass Spectrometry: Determining the Molecular Weight and Formula

High-Resolution Mass Spectrometry (HRMS) is essential for determining the accurate mass of the molecule and, consequently, its elemental composition.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use it to calculate the molecular formula.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₄H₈N₂O₂
Exact Mass116.0586
[M+H]⁺ (Calculated)117.0664
[M+H]⁺ (Observed)117.0662 (example)
Mass Accuracy< 5 ppm

The observed mass should be within 5 ppm of the calculated mass to confidently confirm the molecular formula.

Part 3: X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide strong evidence for the structure, single-crystal X-ray diffraction provides the unambiguous three-dimensional arrangement of atoms in the solid state.[6]

  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Cu Kα radiation).[7]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.[7]

The resulting crystal structure will provide precise bond lengths, bond angles, and torsional angles, offering invaluable insight into the conformation of the azetidine ring.

X-ray_Crystallography_Workflow A Single Crystal Growth B Data Collection (X-ray Diffraction) A->B C Structure Solution (Phase Problem) B->C D Structure Refinement C->D E Final 3D Structure (Bond Lengths, Angles) D->E

Caption: Key stages in determining a molecular structure by X-ray crystallography.

Conclusion

The structural elucidation of this compound requires a synergistic application of multiple analytical techniques. NMR spectroscopy defines the covalent framework, high-resolution mass spectrometry confirms the elemental composition, and X-ray crystallography provides the definitive three-dimensional structure. By following the protocols and understanding the rationale outlined in this guide, researchers can confidently and accurately characterize this important building block for drug discovery and development.

References

The Strategic Importance of 3-Aminoazetidine-3-carboxylic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides an in-depth exploration of the biological activity and therapeutic potential of 3-Aminoazetidine-3-carboxylic acid and its derivatives. As a conformationally constrained non-proteinogenic amino acid, this scaffold has emerged as a versatile building block in medicinal chemistry. Its rigid four-membered ring system imparts unique stereochemical properties to molecules, leading to enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. This guide will delve into the synthesis, diverse pharmacological activities—including triple reuptake inhibition for depression and GABA uptake inhibition for neurological disorders—and its applications as a critical component in peptide and linker technologies for advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will provide detailed experimental protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in leveraging this promising scaffold for the next generation of therapeutics.

Introduction: The Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to the unique conformational constraints it imposes on molecular structures.[1] Unlike more flexible aliphatic chains or larger ring systems, the puckered and rigid nature of the azetidine scaffold can lock a molecule into a specific three-dimensional orientation. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often resulting in enhanced affinity and selectivity. The incorporation of azetidine moieties can also improve metabolic stability by blocking sites of oxidative metabolism and can enhance aqueous solubility and cell permeability.

This compound stands out as a particularly valuable building block. It combines the conformational rigidity of the azetidine ring with the versatile chemical handles of an amino group and a carboxylic acid. This unique combination allows for its use as a constrained amino acid analog in peptides, influencing their secondary structure and proteolytic stability.[1] Furthermore, it serves as a versatile scaffold for the synthesis of a wide array of biologically active small molecules.[2]

Synthesis and Physicochemical Properties

Synthetic Routes

The synthesis of 3-aminoazetidine derivatives often commences from commercially available precursors such as Boc-protected 3-azetidinone. A common synthetic strategy involves reductive amination to introduce the amino group at the 3-position. The choice of protecting groups, such as tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc), is crucial for controlling the reactivity at the nitrogen atom during subsequent synthetic steps, particularly in peptide synthesis.[1]

A representative synthetic scheme for a 3-aminoazetidine derivative is outlined below:

G cluster_synthesis Representative Synthesis of a 3-Aminoazetidine Derivative start Boc-protected 3-azetidinone reductive_amination Reductive Amination (Primary Amine, NaBH(OAc)3) start->reductive_amination intermediate N-Substituted 3-aminoazetidine reductive_amination->intermediate deprotection Boc Deprotection (e.g., TFA) intermediate->deprotection final_product 3-Aminoazetidine Derivative deprotection->final_product G cluster_moa Conceptual Binding of a 3-Aminoazetidine TRI transporter Monoamine Transporter (SERT/NET/DAT) Extracellular Space Transmembrane Domain Intracellular Space inhibitor 3-Aminoazetidine Derivative inhibitor->transporter:f1 Binds to active site, blocking reuptake neurotransmitter Neurotransmitter (5-HT, NE, or DA) neurotransmitter->transporter:f1 Reuptake inhibited G cluster_pathway NAAA Inhibition Signaling Pathway inhibitor 3-Aminoazetidin-2-one Derivative naaa NAAA inhibitor->naaa Inhibits pea_hydrolysis PEA Hydrolysis naaa->pea_hydrolysis pea PEA (Accumulates) pea_hydrolysis->pea Blocked ppar PPAR-α Activation pea->ppar gene_expression ↓ Pro-inflammatory Gene Expression ppar->gene_expression effect Anti-inflammatory Effect gene_expression->effect G cluster_protocol Neurotransmitter Reuptake Assay Workflow plate_cells Plate HEK293 cells expressing transporter incubate_compound Incubate with test compound plate_cells->incubate_compound add_substrate Add fluorescent substrate & masking dye incubate_compound->add_substrate read_plate Read fluorescence (kinetic or endpoint) add_substrate->read_plate analyze_data Calculate % inhibition and IC50 read_plate->analyze_data

References

The Strategic Incorporation of 3-Aminoazetidine-3-carboxylic Acid: A Proline Analog for Enhanced Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

In the landscape of peptidomimetics and drug discovery, the quest for novel building blocks that confer enhanced structural and functional properties to peptides is perpetual. This technical guide delves into the core of a promising proline analog, 3-aminoazetidine-3-carboxylic acid (Aze(NH2)). We will explore its synthesis, unique conformational influence on peptide secondary structures, and its implications for proteolytic stability and receptor engagement. This document serves as a comprehensive resource for researchers aiming to leverage the distinct advantages of this constrained amino acid in the rational design of next-generation peptide-based therapeutics.

Introduction: The Imperative for Proline Analogs in Peptide Design

Proline, with its unique cyclic side chain, plays a pivotal role in dictating the conformation of peptides and proteins. Its restricted ψ (psi) dihedral angle often induces turns in the peptide backbone, particularly the β-turn, a critical secondary structure motif involved in molecular recognition and biological activity. However, the native proline residue is not without its limitations. The cis-trans isomerization of the X-Pro peptide bond is a slow process that can be a rate-limiting step in protein folding and can lead to conformational heterogeneity in synthetic peptides.[1] Furthermore, proline-containing peptides are susceptible to cleavage by specific proteases.[2]

To overcome these challenges and to fine-tune the conformational and biophysical properties of peptides, a variety of proline analogs have been developed.[3] Among these, this compound emerges as a particularly intriguing scaffold. Its four-membered ring introduces a higher degree of conformational constraint than proline's five-membered pyrrolidine ring, and the additional amino group at the C3 position offers a potential site for further functionalization. This guide will provide a detailed exploration of the synthesis, incorporation, and functional consequences of utilizing this unique proline analog.

Synthesis of the Core Building Block: Fmoc-3-aminoazetidine-3-carboxylic acid

The successful incorporation of this compound into peptides via solid-phase peptide synthesis (SPPS) necessitates the availability of a suitably protected building block. The most common and versatile derivative for Fmoc-based SPPS is the N-α-Fmoc protected amino acid. The synthesis of Fmoc-3-aminoazetidine-3-carboxylic acid can be achieved from a 3-azidoazetidine-3-carboxylic acid precursor.[4]

Experimental Protocol: Synthesis of Fmoc-3-aminoazetidine-3-carboxylic acid

This protocol outlines a two-step process involving the reduction of the azido group followed by Fmoc protection.

Step 1: Reduction of 3-azidoazetidine-3-carboxylic acid to this compound

  • Dissolution: Dissolve 3-azidoazetidine-3-carboxylic acid (1 equivalent) in a suitable solvent system, such as a mixture of water and methanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique, such as TLC or LC-MS, until the starting material is fully consumed.

  • Filtration and Concentration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield crude this compound. This intermediate is often used in the next step without further purification.

Step 2: Fmoc Protection of this compound

  • Dissolution and Basification: Dissolve the crude this compound in an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, to deprotonate the amino group.

  • Fmoc-OSu Addition: Slowly add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) (1-1.2 equivalents) in a water-miscible organic solvent like dioxane or acetone to the reaction mixture while stirring vigorously.

  • Reaction: Allow the reaction to proceed at room temperature for several hours or overnight.

  • Acidification and Extraction: After the reaction is complete (monitored by TLC or LC-MS), acidify the mixture with a dilute acid (e.g., 1N HCl) to a pH of ~2-3. Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford pure Fmoc-3-aminoazetidine-3-carboxylic acid.

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Fmoc Protection Azido_acid 3-Azidoazetidine- 3-carboxylic acid H2_PdC H₂ / Pd/C Azido_acid->H2_PdC Hydrogenation Amino_acid 3-Aminoazetidine- 3-carboxylic acid H2_PdC->Amino_acid FmocOSu Fmoc-OSu Fmoc_amino_acid Fmoc-3-aminoazetidine- 3-carboxylic acid FmocOSu->Fmoc_amino_acid Amino_acid_input->FmocOSu Acylation SPPS_Cycle Resin Peptide-Resin (Fmoc-N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (Activated Fmoc-Aze(NH₂), HATU, DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Elongated_Resin Elongated Peptide-Resin (Fmoc-N-terminus) Washing2->Elongated_Resin Elongated_Resin->Deprotection Repeat for next amino acid Beta_Turn cluster_peptide Peptide Backbone i Residue i (C=O) i_plus_3 Residue i+3 (NH) i->i_plus_3 4→1 H-bond (stabilizes β-turn) i_plus_1 Residue i+1 (Aze(NH₂)) i_plus_2 Residue i+2 (NH) i_plus_1->i_plus_2 Main-chain to side-chain H-bond

References

Conformational Landscape of 3-Aminoazetidine-3-carboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Azetidine Ring as a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among these, strained heterocyclic systems have emerged as powerful tools for medicinal chemists. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, offers a unique three-dimensional profile that can profoundly influence the biological activity and pharmacokinetic profile of a molecule.[1][2] Substitution at the 3-position, in particular, provides a versatile vector for modulating molecular properties. This guide focuses on the conformational analysis of a key derivative, 3-Aminoazetidine-3-carboxylic acid, a constrained β-amino acid with significant potential in the design of peptidomimetics and other therapeutics. Understanding its conformational propensities is paramount for rational drug design and the development of novel chemical entities with tailored biological functions.[3][4]

Introduction to this compound: A Constrained Amino Acid with Unique Properties

This compound is a non-proteinogenic amino acid that has garnered considerable interest in medicinal chemistry.[4] Its rigid four-membered ring structure imparts significant conformational constraints compared to its acyclic or larger-ring counterparts. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[5] The presence of both an amino and a carboxylic acid group on the same carbon atom (C3) creates a unique stereoelectronic environment that dictates its interactions and overall shape.

The incorporation of this compound into peptide chains has been shown to induce specific secondary structures, such as β-turns.[3] This ability to act as a "turn-inducer" is of great interest for the design of peptidomimetics with defined three-dimensional structures, which can mimic the bioactive conformation of natural peptides while offering improved stability against proteolytic degradation.[6]

This technical guide provides a comprehensive overview of the methodologies employed in the conformational analysis of this compound, encompassing both experimental and computational approaches. We will delve into the causality behind experimental choices and provide field-proven insights to guide researchers in their exploration of this fascinating molecule.

Experimental Approaches to Elucidate Conformation

The direct experimental characterization of the conformational landscape of this compound in its free form and when incorporated into larger molecules is crucial for a complete understanding of its properties. The two primary techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution, providing insights into the dynamic and time-averaged structures.[7] For this compound, both ¹H and ¹³C NMR are invaluable.

Key Observables and Their Interpretation:

  • Chemical Shifts: The chemical shifts of the azetidine ring protons and carbons are highly sensitive to the ring's pucker and the orientation of the substituents.[8] Broadening of the signals for the methylene protons of the azetidine ring can indicate conformational dynamics.[8]

  • Coupling Constants: Vicinal coupling constants (³J) between protons on the azetidine ring can provide information about the dihedral angles and thus the ring puckering.

  • Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY) are crucial for determining through-space proximities between protons. For this compound, NOEs can reveal the relative orientation of the amino and carboxylic acid groups with respect to the ring protons and with each other. The observation of an NOE between a ring proton and a substituent proton can help define the stereochemistry and preferred conformation.

  • Intramolecular Hydrogen Bonding: The chemical shift of the amide proton (in N-acylated derivatives) or the amino protons can be sensitive to hydrogen bonding.[9] Variable temperature NMR studies can be employed to probe the presence and strength of intramolecular hydrogen bonds, which can significantly stabilize certain conformations.[3][10] For instance, a main-chain-to-side-chain hydrogen bond has been observed in peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids, forming a six-membered pseudo-cycle.[3]

Experimental Protocol: 2D NMR Analysis

A detailed two-dimensional NMR analysis is essential for the unambiguous assignment of signals and the extraction of conformational information.

  • Sample Preparation: Dissolve a few milligrams of the this compound derivative in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃ for less polar derivatives). The choice of solvent can influence the conformational equilibrium.

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum to assess the sample purity and identify the proton signals. The carboxylic acid proton may exhibit a broad singlet at around 12 ppm.[11][12]

  • COSY (Correlation Spectroscopy): Perform a COSY experiment to establish the scalar coupling network between protons, which is essential for assigning the protons within the azetidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate the proton signals with their directly attached ¹³C nuclei, allowing for the assignment of the carbon spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment will reveal long-range (2-3 bond) correlations between protons and carbons, further aiding in the structural assignment.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations between protons, which provides critical information about the three-dimensional structure and preferred conformations.

Data Visualization: NMR Workflow

NMR_Workflow cluster_sample Sample Preparation cluster_1D 1D NMR cluster_2D 2D NMR Experiments cluster_analysis Data Analysis Sample Dissolve in Deuterated Solvent H1 ¹H NMR Sample->H1 COSY COSY H1->COSY HSQC HSQC COSY->HSQC Assignments Signal Assignments COSY->Assignments HMBC HMBC HSQC->HMBC HSQC->Assignments NOESY NOESY HMBC->NOESY HMBC->Assignments Structure Conformational Analysis NOESY->Structure Assignments->Structure

Figure 1: Workflow for 2D NMR-based conformational analysis.
X-ray Crystallography: The Solid-State Conformation

X-ray crystallography provides a static, high-resolution picture of the molecule's conformation in the solid state.[1] This technique is invaluable for determining precise bond lengths, bond angles, and torsion angles, which can then be used to validate computational models. The crystal structure of a derivative, N,3-O-dibenzyl-2,4-dideoxy-2,4-imino-D-ribonic acid, has been established by X-ray crystallographic analysis.[13]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of this compound or a suitable derivative of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Build and refine the molecular model against the experimental data to obtain the final crystal structure.

Data Presentation: Crystallographic Parameters

Parameter3-Aryl-3-arylmethoxyazetidine1,3,3-Trinitroazetidine
Empirical Formula C₂₄H₂₅NO₂C₃H₄N₄O₆
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 10.435(2)11.231(2)
b (Å) 13.045(3)5.923(1)
c (Å) 15.029(3)10.966(2)
β (°) 108.08(3)109.43(3)
Volume (ų) 1944.3(7)688.1(2)
Table 1: Comparative crystallographic data for selected 3-substituted azetidine derivatives, illustrating the impact of substituents on crystal packing.[1]

Computational Approaches for a Deeper Understanding

Computational chemistry provides a powerful complement to experimental methods, allowing for the exploration of the entire conformational energy landscape, the identification of low-energy conformers, and the quantification of the energetic barriers between them.

Molecular Mechanics (MM): A First Look at the Conformational Landscape

Molecular mechanics methods, which employ classical force fields, are computationally efficient and well-suited for a broad conformational search.

Force Field Selection:

The choice of an appropriate force field is critical for obtaining reliable results. For small, drug-like molecules such as this compound, several well-established force fields are available:

  • GAFF (General Amber Force Field): Designed to be compatible with the AMBER force fields for proteins and nucleic acids, GAFF is a good choice for studying the molecule both in isolation and within a larger biomolecular context.[14]

  • CGenFF (CHARMM General Force Field): Developed for drug-like molecules and compatible with the CHARMM biomolecular force fields, CGenFF is another excellent option.[14]

  • OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom): This force field is also widely used for small organic molecules.[14]

Workflow: Conformational Search

MM_Workflow Input Initial 3D Structure ForceField Select Force Field (e.g., GAFF, CGenFF) Input->ForceField Search Conformational Search (e.g., Monte Carlo, Systematic) ForceField->Search Minimize Energy Minimization Search->Minimize Cluster Cluster Analysis Minimize->Cluster Output Low-Energy Conformers Cluster->Output

Figure 2: Molecular mechanics workflow for conformational search.
Quantum Mechanics (QM): High-Accuracy Energy Calculations

Quantum mechanics methods, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are essential for refining the energies of the conformers identified by molecular mechanics and for studying properties that depend on the electronic distribution, such as intramolecular hydrogen bonding.[15][16]

Protocol: DFT Calculations

  • Functional and Basis Set Selection: The choice of DFT functional and basis set is a trade-off between accuracy and computational cost. A good starting point for geometry optimizations is the B3LYP functional with a 6-31G(d,p) basis set.[6] For more accurate single-point energy calculations, a larger basis set such as 6-311++G(2df,pd) can be used.[6]

  • Geometry Optimization: The geometries of the low-energy conformers obtained from the molecular mechanics search should be re-optimized at the DFT level.

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

  • Solvation Effects: To model the behavior in solution, implicit solvent models (e.g., PCM, SMD) can be incorporated into the DFT calculations.[15][16]

Key Conformational Features to Investigate:

  • Ring Puckering: The azetidine ring is not planar and can adopt a puckered conformation.[17] The degree of puckering and the preferred pucker angle should be determined.

  • Substituent Orientation: The relative orientation of the amino and carboxylic acid groups (axial vs. equatorial-like) will significantly impact the molecule's properties.

  • Intramolecular Hydrogen Bonding: DFT calculations are well-suited to investigate the presence and strength of potential intramolecular hydrogen bonds between the amino group and the carboxylic acid, or between the carboxylic acid proton and the azetidine nitrogen.[10]

Synthesis of Findings: The Conformational Profile of this compound

By integrating the insights from both experimental and computational approaches, a comprehensive picture of the conformational landscape of this compound can be constructed.

Expected Conformational Preferences:

  • The azetidine ring will adopt a puckered conformation, with the degree of puckering influenced by the solvent and any N-substituents.

  • In non-polar environments, conformations stabilized by intramolecular hydrogen bonding are likely to be significantly populated.[10] This could involve a hydrogen bond between the carboxylic acid proton and the lone pair of the amino group, or between an amino proton and the carbonyl oxygen of the carboxylic acid.

  • In polar, hydrogen-bond-accepting solvents, these intramolecular hydrogen bonds may be disrupted in favor of intermolecular interactions with the solvent.[10]

  • When incorporated into a peptide, the constrained nature of the this compound moiety is expected to favor turn-like structures, particularly β-turns.[3]

Conclusion and Future Directions

The conformational analysis of this compound is a critical step in harnessing its full potential in drug discovery. The methodologies outlined in this guide, combining high-resolution experimental techniques with robust computational methods, provide a clear pathway for elucidating its conformational preferences. A thorough understanding of its intrinsic conformational landscape will empower medicinal chemists to design and synthesize novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. Future work should focus on exploring the conformational impact of a wider range of N-substituents and systematically studying its influence on the structure and dynamics of various peptide and non-peptide scaffolds.

References

3-Aminoazetidine-3-carboxylic acid derivatives and analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Aminoazetidine-3-Carboxylic Acid Derivatives and Analogs in Modern Drug Discovery

Executive Summary

Constrained molecular scaffolds are of paramount importance in medicinal chemistry, offering a strategy to pre-organize molecules into bioactive conformations, thereby enhancing potency, selectivity, and metabolic stability. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, represents a uniquely valuable motif. It imparts significant conformational rigidity without the excessive ring strain of aziridines, providing a stable and synthetically accessible building block. This guide focuses specifically on this compound and its derivatives, a class of compounds that function as conformationally restricted α- or β-amino acid analogs. We will explore the core synthetic strategies, methodologies for diversification, and diverse applications of this scaffold, from crafting peptidomimetics with enhanced properties to designing novel small-molecule therapeutics targeting the central nervous system and beyond.

The Strategic Value of the 3,3-Disubstituted Azetidine Scaffold

The incorporation of non-canonical amino acids is a cornerstone of modern peptide and small molecule design.[1] The this compound core offers distinct advantages rooted in its unique stereoelectronic properties.

  • Conformational Constraint: The four-membered ring severely restricts bond rotation compared to acyclic or larger ring-based amino acids. This rigidity can lock a peptide backbone into a specific secondary structure, such as a β-turn, which is often critical for receptor recognition.[2][3] This pre-organization reduces the entropic penalty of binding, potentially leading to higher affinity.

  • Improved Proteolytic Stability: The unnatural azetidine backbone is resistant to degradation by proteases, a critical feature for enhancing the in vivo half-life of peptide-based therapeutics.[1]

  • Vectorial Display of Functionality: The quaternary carbon at the C3 position projects the amino and carboxylic acid groups (or their derivatives) in well-defined vectors. This precise spatial arrangement is crucial for interacting with specific pockets in a biological target.

  • Versatile Synthetic Handle: The azetidine nitrogen provides a convenient point for N-alkylation or N-arylation, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity to optimize drug-like characteristics.[4]

These features have established azetidine carboxylic acids as important building blocks for a wide array of biologically active compounds, including peptides, foldamers, and small-molecule drugs targeting various disease areas.[2][5]

Core Synthetic Strategies

The construction of the this compound scaffold can be approached through several strategic pathways. The choice of route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Synthesis via Horner-Wadsworth-Emmons (HWE) and Aza-Michael Addition

A highly effective and modular approach begins with a protected azetidin-3-one. This strategy leverages two powerful name reactions to build the core structure. The causality behind this choice lies in its reliability and the commercial availability of the starting ketone.

  • HWE Olefination: N-Boc-azetidin-3-one is reacted with a phosphonate ester, such as methyl 2-(diethylphosphono)acetate, in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction reliably forms a C=C double bond, yielding a key intermediate, methyl 2-(N-Boc-azetidin-3-ylidene)acetate.[6]

  • Aza-Michael Addition: This electron-deficient alkene is an excellent Michael acceptor. Reaction with an amine nucleophile, such as an azide source (e.g., sodium azide) or a protected amine, proceeds via a conjugate addition to the double bond. This step stereoselectively installs the amino functionality at the C3 position, creating the desired quaternary center.[6]

The resulting product contains both the amino and carboxylic ester functionalities at the C3 position, ready for further elaboration.

Experimental Protocol: Representative Synthesis via HWE and Aza-Michael Addition

This protocol is a representative example based on established methodologies.[6]

Step 1: Synthesis of Methyl 2-(1-Boc-azetidin-3-ylidene)acetate

  • To a stirred solution of N-Boc-azetidin-3-one (1.0 eq) and methyl 2-(diethylphosphono)acetate (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add DBU (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the ketone.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target ylidene acetate.

Step 2: Aza-Michael Addition to Introduce the Amino Group

  • Dissolve the methyl 2-(1-Boc-azetidin-3-ylidene)acetate (1.0 eq) in a suitable solvent such as methanol.

  • Add sodium azide (NaN₃, 3.0 eq) to the solution.

  • Stir the reaction at room temperature for 24-48 hours until the starting material is consumed (monitored by LC-MS).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl 3-azido-1-Boc-azetidine-3-carboxylate. The azide can then be reduced (e.g., via Staudinger reaction or catalytic hydrogenation) to the primary amine.

Alternative Synthetic Routes

While the HWE/Michael addition pathway is common, other strategies have been developed:

  • From 2-(Bromomethyl)acrylates: This method involves the amination, bromination, and subsequent base-induced cyclization of alkyl 2-(bromomethyl)acrylates. This route initially favors the kinetic formation of an aziridine product, which can then be thermally isomerized to the thermodynamically more stable 3-bromoazetidine-3-carboxylate derivative.[2][7] The bromo-substituted intermediate is a versatile handle for introducing various nucleophiles.

  • Reductive Amination of Azetidin-3-one: For derivatives where the C3 position bears an amino group and a different side chain (not a carboxylate), direct reductive amination of N-Boc-azetidin-3-one with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride is a highly effective strategy.[8]

Diagram: Synthetic Workflow Overview

G A N-Boc-Azetidin-3-one C Methyl 2-(N-Boc-azetidin-3-ylidene)acetate A->C Horner-Wadsworth-Emmons (HWE Reaction) B Alkyl 2-(Bromomethyl)acrylate D Alkyl 2-(Bromomethyl)aziridine-2-carboxylate (Kinetic Product) B->D Amination, Bromination, Base-induced Cyclization F 3-Aminoazetidine-3-carboxylic Acid Core Derivative C->F Aza-Michael Addition (e.g., with NaN₃) E Alkyl 3-Bromoazetidine-3-carboxylate (Thermodynamic Product) D->E Thermal Isomerization E->F Nucleophilic Substitution (e.g., with NH₃ source)

Caption: Key synthetic pathways to the this compound core.

Derivatization and Analog Development

The true power of the this compound scaffold lies in its capacity for diversification to tailor its properties for specific biological targets.

Derivatization StrategyRationale & ApplicationKey MethodologiesExample Application
N-Alkylation/Arylation Modulates solubility, lipophilicity, basicity (pKa), and can introduce pharmacophoric elements to interact with the target protein.Reductive amination with aldehydes; Sₙ2 reaction with alkyl halides.[8]Introduction of lipophilic moieties like 4,4-diphenylbutenyl for GABA transporter (GAT) inhibitors.[4]
Amide Bond Formation Incorporation into peptide chains as a non-canonical amino acid. The Boc-protected acid is a versatile building block.[1]Standard peptide coupling protocols (e.g., using carbodiimides like EDC or phosphonium/uronium agents like HATU).[1]Creating proteolytically stable peptide therapeutics.[1]
Carboxylic Acid Bioisosteres Replaces the carboxylic acid to alter acidity, polarity, and metabolic stability while retaining key H-bonding interactions.Synthesis of tetrazole rings or other acidic heterocycles.Investigating tetrazole analogs as potential GABA uptake inhibitors, though with limited success reported in some studies.[4]
C3-Side Chain Diversification Introduces functionality beyond the amino group, creating novel analogs with different steric and electronic properties.Starts from a 3-bromo or 3-iodoazetidine intermediate, followed by nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).[5][7]Synthesis of 3-aryl and 3-heteroaryl azetidine derivatives as analogs of pain medication.[5][6]
Fluorination Introduces fluorine to block metabolic oxidation, alter pKa, and potentially enhance binding affinity through favorable fluorine-protein interactions.Bromofluorination of a propenylamine precursor followed by cyclization and oxidation.[9]Development of novel fluorinated β-amino acid building blocks for medicinal chemistry.[9]

Applications in Drug Discovery and Chemical Biology

The unique structural features of this compound derivatives have led to their application across multiple therapeutic areas.

Peptidomimetics and Foldamers

When incorporated into a peptide sequence, the azetidine ring acts as a potent conformational constraint. Studies have shown that the this compound moiety can effectively induce β-turn structures.[3] Furthermore, an interesting main-chain-to-side-chain hydrogen bond can form between the azetidine ring nitrogen and the amide proton of the subsequent residue, creating a stable six-membered pseudo-cycle that further rigidifies the local conformation.[3] This makes them powerful tools for designing peptides with predictable 3D structures and improved resistance to enzymatic degradation.[1]

Central Nervous System (CNS) Agents

The constrained nature of the azetidine ring makes it an excellent scaffold for mimicking neurotransmitters.

  • GABA Uptake Inhibitors: Azetidine derivatives serve as conformationally restricted analogs of γ-aminobutyric acid (GABA) or β-alanine.[4][10] By appending lipophilic side chains, such as a 4,4-diphenylbutenyl group, to the azetidine nitrogen, potent inhibitors of the GABA transporters GAT-1 and GAT-3 have been developed. For instance, certain azetidin-2-ylacetic acid derivatives achieved IC₅₀ values in the low micromolar range for GAT-1.[4]

  • Triple Reuptake Inhibitors (TRIs): 3-Aminoazetidine derivatives have been explored as scaffolds for developing broad-spectrum antidepressants that inhibit the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[8] Extensive structure-activity relationship (SAR) studies have led to the identification of lead compounds with a desired inhibitory profile (SERT > NET > DAT).[8]

  • NMDA Receptor Modulators: 3-Aminooxetane-3-carboxylic acid, a close structural analog, has been reported as a modulator of the N-methyl-D-aspartate (NMDA) receptor complex, highlighting the potential of these small, constrained rings in targeting ion channels.[5][6]

Advanced Linker Technology

The stable and rigid nature of the azetidine core makes it suitable for use in more complex drug modalities. Azetidine-3-carboxylic acid has been identified as a non-cleavable linker for use in the synthesis of both antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where precise control over the distance and geometry between two molecular entities is critical for efficacy.[]

Diagram: Application-Driven Derivatization of the Azetidine Core

G Core This compound Core App1 Peptidomimetics Core->App1 App2 CNS Agents (e.g., GAT Inhibitors) Core->App2 App3 Linker Technologies (PROTACs, ADCs) Core->App3 Mod1 Amide Bond Formation (Incorporate into peptides) App1->Mod1 Mod2 N-Alkylation with Lipophilic Groups App2->Mod2 Mod3 Bioisosteric Replacement of Carboxylic Acid App2->Mod3 Mod4 Attachment Points for Warhead and Ligand App3->Mod4

Caption: Derivatization strategies for different therapeutic applications.

Conclusion and Future Outlook

This compound and its analogs are far more than simple curiosities; they are powerful, field-proven tools in the drug discovery arsenal. Their inherent conformational rigidity provides a robust platform for designing molecules with enhanced potency, selectivity, and metabolic stability. The synthetic accessibility and modular nature of the scaffold ensure that a vast chemical space can be explored around the core structure.

Future research will likely focus on several key areas:

  • Novel Synthetic Methodologies: Developing more efficient, enantioselective syntheses will broaden access to chiral derivatives.

  • Exploration of New Biological Space: Applying this scaffold to novel target classes beyond CNS and peptides.

  • Integration into Complex Modalities: Expanding their use as key structural elements in PROTACs, ADCs, and covalent inhibitors where precise geometric control is essential.

As the demand for therapeutics with highly optimized properties continues to grow, the strategic application of constrained building blocks like this compound will undoubtedly play a central role in the future of medicinal chemistry.

References

review of 3-Aminoazetidine-3-carboxylic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: The Role and Application of 3-Aminoazetidine-3-carboxylic Acid in Medicinal Chemistry

Authored by a Senior Application Scientist

Foreword: Embracing Conformational Constraint for Superior Drug Design

In the intricate landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among the myriad of building blocks available to the modern drug hunter, conformationally constrained amino acids have emerged as powerful tools for sculpting molecular architecture. This guide focuses on a particularly compelling, yet underutilized, scaffold: This compound .

This non-natural, Cα-tetrasubstituted amino acid is more than a mere structural curiosity. Its rigid four-membered ring system imposes a distinct conformational bias on peptides and small molecules, a feature that can be strategically exploited to enhance metabolic stability, modulate receptor affinity, and fine-tune pharmacokinetic profiles.[1][2] This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, elucidating the synthesis, properties, and strategic applications of this unique building block. We will move beyond theoretical concepts to provide actionable protocols and field-proven insights, grounded in authoritative references.

The Core Moiety: Structure and Intrinsic Properties

This compound is a heterocyclic amino acid characterized by a four-membered azetidine ring bearing both an amino and a carboxylic acid group at the C3 position. This arrangement creates a quaternary stereocenter, though the molecule is achiral unless substituted at other positions.

The defining feature of this scaffold is its inherent rigidity. Unlike the relatively flexible five-membered ring of proline, the azetidine ring severely restricts bond rotation. This conformational constraint is the primary driver of its utility in medicinal chemistry, offering a predictable method to influence molecular topology.[2][3]

Physicochemical Property Modulation

The incorporation of the this compound moiety can profoundly impact a molecule's drug-like properties. Understanding these effects is causal to its rational application in drug design.

PropertyImpact of IncorporationRationale
Conformational Rigidity Significantly IncreasedThe strained 4-membered ring minimizes rotational freedom, leading to a more defined 3D structure.
Metabolic Stability Enhanced (especially in peptides)The rigid structure can sterically hinder the approach of proteolytic enzymes, improving resistance to degradation.[2][4]
Aqueous Solubility Generally FavorableThe presence of two polar, ionizable groups (amine and carboxylic acid) and a ring nitrogen can enhance water solubility.
Lipophilicity (LogP/D) Context-DependentWhile polar, the compact, saturated ring can reduce the polar surface area compared to more extended, flexible linkers, thus modulating lipophilicity.
Peptide Secondary Structure Potent β-Turn InducerThe specific bond angles imposed by the azetidine ring favor the formation of β-turns in peptide sequences.[1]
Chirality Can Remove StereocentersAs a bioisosteric replacement, it can be used to substitute a chiral center, simplifying synthesis and characterization.[5]
Conformational Analysis: A Comparative View

The structural impact of the azetidine core is best understood by comparing it to a more flexible, natural amino acid like alanine. The Graphviz diagram below illustrates the restricted torsional space of the azetidine moiety versus the broader conformational landscape available to a standard amino acid residue.

G cluster_0 Alanine Residue (Flexible) cluster_1 This compound (Constrained) Ala_N N Ala_Ca Ala_N->Ala_Ca φ Ala_C C' Ala_Ca->Ala_C ψ Ala_Cb Ala_Ca->Ala_Cb χ1 (Rotatable) Aze_N_peptide N Aze_C_quat C3 Aze_N_peptide->Aze_C_quat φ Aze_C_peptide C' Aze_C_quat->Aze_C_peptide ψ Aze_C2 C2 Aze_C_quat->Aze_C2 NH2_sidechain NH2 Aze_C_quat->NH2_sidechain Aze_N_ring N1 (ring) Aze_C4 C4 Aze_N_ring->Aze_C4 Aze_C2->Aze_N_ring Aze_C4->Aze_C_quat label_chi No χ1 rotation

Caption: Conformational freedom of Alanine vs. the rigid this compound core.

Synthesis of Key Building Blocks

The practical application of this compound hinges on the availability of suitably protected derivatives for synthetic chemistry. The most common and versatile building block is 1-(tert-butoxycarbonyl)-3-aminoazetidine-3-carboxylic acid . Its synthesis typically starts from commercially available 1-Boc-3-azetidinone.

The workflow diagram below outlines a common synthetic pathway. The key transformation is the Strecker or a related reaction to introduce the amine and nitrile (a carboxylic acid precursor) functionalities at the challenging C3 position, followed by hydrolysis.

SynthesisWorkflow start 1-Boc-3-Azetidinone step1 Strecker Reaction (e.g., TMSCN, NH3) start->step1 intermediate 3-Amino-3-cyano-azetidine (Protected) step1->intermediate step2 Nitrile Hydrolysis (Acid or Base) intermediate->step2 product 1-Boc-3-aminoazetidine- 3-carboxylic acid step2->product

Caption: General synthetic workflow for the preparation of the core building block.

Experimental Protocol: Synthesis of 1-Boc-3-aminoazetidine-3-carboxylic acid

This protocol describes a representative method for synthesizing the key building block, adapted from principles in organic synthesis.[5][6]

Step 1: Formation of the α-Aminonitrile

  • To a stirred solution of 1-Boc-3-azetidinone (1.0 equiv.) in methanol at 0 °C, add a 7N solution of ammonia in methanol (5.0 equiv.).

  • Stir the mixture for 30 minutes, then add trimethylsilyl cyanide (1.5 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure. The crude aminonitrile intermediate is typically carried forward without extensive purification.

Step 2: Hydrolysis to the Carboxylic Acid

  • Dissolve the crude aminonitrile from Step 1 in a 6M aqueous HCl solution.

  • Heat the mixture to reflux (approx. 100-110 °C) for 12-18 hours.

  • Monitor the hydrolysis by LC-MS, observing the disappearance of the nitrile intermediate and the appearance of the product mass.

  • Cool the reaction mixture to room temperature and concentrate under vacuum to remove excess HCl and water.

  • Re-dissolve the residue in water and adjust the pH to ~3-4 with a suitable base (e.g., sodium bicarbonate or a basic ion-exchange resin). The product will precipitate or can be isolated.

  • Filter the solid, wash with cold water and diethyl ether, and dry under vacuum to yield 1-Boc-3-aminoazetidine-3-carboxylic acid.

Self-Validation System: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to validate the structure and ensure it is suitable for subsequent applications like peptide synthesis.

Applications in Medicinal Chemistry

Bioisosteric Replacement: A Strategy for Optimization

Bioisosterism, the replacement of a molecular fragment with another that retains similar physicochemical properties and biological activity, is a cornerstone of lead optimization.[7][8][9] this compound and its derivatives serve as excellent bioisosteres in several contexts.

Case Study: Development of Triple Reuptake Inhibitors (TRIs)

Depression is linked to the synaptic levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA). TRIs aim to block the reuptake of all three neurotransmitters.

In a notable study, researchers sought to optimize a series of 3-α-oxyazetidine TRIs.[5] The lead compound possessed a chiral center, complicating synthesis and potentially leading to undesirable pharmacology from one enantiomer.

The Bioisosteric Leap: The chiral 3-α-oxyazetidine core was replaced with a 3-aminoazetidine moiety. This strategic replacement successfully removed the stereogenic center while preserving the essential pharmacophoric elements.[5]

Bioisostere cluster_0 Original Lead cluster_1 Optimized Lead img1 img1 img2 img2 img1->img2 Bioisosteric Replacement label1 Chiral Center at C3 Complex Synthesis label2 Achiral Core Simplified Synthesis

Caption: Bioisosteric replacement of a chiral core with an achiral 3-aminoazetidine scaffold.

Outcome: This strategy led to the identification of compound 10dl , which exhibited a potent and balanced TRI profile and good microsomal stability, marking it as a candidate for further development.[5]

CompoundhSERT IC₅₀ (nM)hNET IC₅₀ (nM)hDAT IC₅₀ (nM)
Original Lead (1) Potent (racemate)Potent (racemate)Potent (racemate)
10ck (Series B) 1.83.5165
10dl (Series B) 1.44.3108
Data synthesized from reported findings for illustrative purposes.[5]
Peptidomimetics: Engineering Stability and Structure

The incorporation of non-canonical amino acids is a proven strategy to create peptides with improved therapeutic properties.[2][10][11] The rigid this compound scaffold is particularly effective for this purpose.

Causality of Experimental Choice: Standard peptides are often plagued by poor metabolic stability due to proteolysis. The Cα-tetrasubstituted and conformationally locked nature of this amino acid provides steric shielding of the adjacent peptide bonds, rendering them less susceptible to enzymatic cleavage.[2][4]

Furthermore, its propensity to induce β-turns allows for the rational design of foldamers—non-natural oligomers that adopt specific, predictable three-dimensional structures.[1] This is critical for mimicking the bioactive conformation of a natural peptide ligand while enhancing its drug-like properties.

Experimental Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard steps for incorporating a protected this compound derivative into a growing peptide chain using Fmoc-based SPPS.[12]

Prerequisites:

  • Fmoc-protected peptide-resin (the growing chain).

  • Fmoc-3-amino-(1-Boc-azetidine)-3-carboxylic acid (the building block to be added).

  • Coupling reagents (e.g., HBTU/HOBt or HATU).

  • Activation base (e.g., DIPEA or NMM).

  • Deprotection solution (e.g., 20% piperidine in DMF).

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in a suitable solvent (e.g., DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to expose the N-terminal amine of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and byproducts.

  • Coupling Activation: In a separate vessel, pre-activate the Fmoc-3-amino-(1-Boc-azetidine)-3-carboxylic acid (3-4 equiv.) with the coupling reagent (e.g., HATU, 3-4 equiv.) and activation base (e.g., DIPEA, 6-8 equiv.) in DMF for 5-10 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature. The extended coupling time is often necessary due to the steric bulk of the Cα-tetrasubstituted amino acid.

  • Monitoring: Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating reaction completion.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents. The cycle can now be repeated to add the next amino acid.

Conclusion and Future Perspectives

This compound is a potent and versatile building block in the medicinal chemist's toolkit. Its defining feature—conformational constraint—provides a rational and predictable means to enhance metabolic stability, engineer specific secondary structures in peptides, and optimize small molecules through bioisosteric replacement.[1][2][5] The ability to remove unwanted stereocenters further simplifies synthetic challenges and streamlines the drug development process.

The future of this scaffold is bright. Its application is expanding beyond traditional peptidomimetics and small molecule scaffolds. We anticipate its increased use in novel drug modalities, including:

  • PROTACs and Molecular Glues: As a rigid linker component to control the spatial orientation of the warhead and E3 ligase-binding elements.[]

  • Antibody-Drug Conjugates (ADCs): As part of the linker to modulate stability and release characteristics.[]

  • Macrocyclic Peptides: To nucleate specific folds and improve cell permeability in these challenging but promising therapeutics.

As synthetic methodologies become more robust and the impact of conformational control on pharmacology is further appreciated, this compound and its derivatives are poised to become indispensable components in the design of next-generation therapeutics.

References

Introduction: The Growing Importance of Azetidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 3-Aminoazetidine-3-carboxylic Acid

This compound is a non-canonical, conformationally constrained amino acid that has garnered significant interest in medicinal chemistry. Its rigid four-membered ring structure offers a unique tool for peptide modification and the design of novel therapeutics.[1][2] The azetidine ring can enhance proteolytic stability, improve receptor binding affinity, and fine-tune the physicochemical properties of parent molecules.[1][3] As this building block is increasingly incorporated into drug candidates, a thorough understanding of its fundamental characteristics—namely solubility and stability—is paramount for formulation development, analytical method design, and ensuring drug product quality and safety.

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. While specific experimental data for this compound is limited in public literature, this guide presents a robust, first-principles approach to its characterization, detailing the necessary experimental workflows and predicting its behavior based on established chemical principles.

Part 1: Physicochemical and Solubility Characterization

A molecule's solubility is a critical determinant of its bioavailability and developability. For this compound, its structure as a cyclic amino acid dictates its behavior. It possesses both a basic amino group and an acidic carboxylic acid group, allowing it to exist as a zwitterion near neutral pH. This dual character fundamentally influences its solubility profile.

Predicted Physicochemical Properties

Predicting key physicochemical parameters is the first step in designing solubility experiments.

ParameterPredicted Value/CharacteristicRationale and Impact
pKa1 (Carboxylic Acid) ~2.0 - 3.0The α-amino group's electron-withdrawing effect lowers the pKa of the carboxylic acid compared to a simple carboxylic acid (pKa ~4-5).[4][5] At pH values above this, the group is deprotonated (-COO⁻), increasing aqueous solubility.
pKa2 (Azetidine Ring N) ~8.0 - 9.0The pKa of the secondary amine in the azetidine ring is expected to be slightly lower than that of a typical acyclic secondary amine due to ring strain.
pKa3 (α-Amino Group) ~9.0 - 10.0Typical for an α-ammonium group. At pH values below this, the group is protonated (-NH₃⁺), increasing aqueous solubility.[4]
Isoelectric Point (pI) ~5.5 - 6.5Calculated as (pKa₁ + pKa₂)/2 (assuming the azetidine and alpha-amino pKa values are close). At the pI, the molecule has a net neutral charge, and aqueous solubility is at its minimum.
LogP (Octanol-Water) < 0The zwitterionic and polar nature of the molecule suggests it is highly hydrophilic, leading to poor partitioning into octanol and thus a low or negative LogP value.
Solubility Profile: A Predicted Overview

Based on its zwitterionic character, this compound is predicted to be:

  • Highly soluble in aqueous media , especially at pH values significantly above or below its isoelectric point where it exists as a charged salt.

  • Sparingly soluble in polar aprotic solvents like acetonitrile (ACN) and dimethylformamide (DMF).

  • Practically insoluble in non-polar organic solvents such as dichloromethane (DCM), ethyl acetate, and hexane.[6]

Workflow for Experimental Solubility Determination

The following protocol outlines the Shake-Flask method, a gold-standard technique for determining thermodynamic solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Weigh excess solid 3-Azetidine-3-carboxylic acid prep2 Add to vials containing known solvent volumes (e.g., Water, pH Buffers, ACN, MeOH) prep1->prep2 exp1 Equilibrate at constant temp (e.g., 25°C) with agitation for 24-48 hours prep2->exp1 exp2 Allow solids to settle exp1->exp2 exp3 Filter supernatant through 0.22 µm syringe filter exp2->exp3 analysis1 Dilute filtrate appropriately exp3->analysis1 analysis2 Quantify concentration using a validated HPLC-UV or LC-MS method analysis1->analysis2 analysis3 Calculate solubility (e.g., in mg/mL or mM) analysis2->analysis3

Caption: Experimental workflow for solubility determination.

Part 2: Chemical Stability and Forced Degradation

Understanding a molecule's intrinsic stability is a regulatory requirement and crucial for developing stable formulations.[7][8] Forced degradation studies intentionally stress the molecule to identify likely degradation pathways and products, which is essential for developing a stability-indicating analytical method.[9][10]

Predicted Degradation Pathways

The structure of this compound contains two key features prone to degradation: the strained azetidine ring and the amino acid functionality.

  • Hydrolysis of the Azetidine Ring: This is the most anticipated degradation pathway for azetidine-containing compounds.[11] Under both acidic and basic conditions, the strained four-membered ring is susceptible to nucleophilic attack by water or hydroxide ions, leading to ring-opening.

  • Oxidative Degradation: The secondary amine of the azetidine ring and the primary α-amino group are potential sites for oxidation.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) is a potential degradation route for amino acids.

G cluster_pathways Potential Degradation Pathways Parent This compound Hydrolysis Ring-Opened Product (β,γ-diamino acid) Parent->Hydrolysis Acid/Base (Hydrolysis) Oxidation Oxidized Derivatives (e.g., N-oxides) Parent->Oxidation Oxidizing Agent (e.g., H₂O₂) Thermal Decarboxylated Product Parent->Thermal Heat

Caption: Predicted degradation pathways for the molecule.

Experimental Protocol for a Forced Degradation Study

This protocol is designed to generate degradation products at a level of approximately 5-20%, which is ideal for analytical method development.[8]

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 N and 1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution 1:1 with 0.1 N and 1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution 1:1 with 3% and 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Expose the solid powder to 80°C for 48 hours. Also, heat the aqueous stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid powder and the aqueous stock solution to a photostability chamber (ICH Q1B conditions).

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot.

  • Neutralize the acid and base samples before analysis.

  • Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method.

Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the parent drug in the presence of its impurities, excipients, and degradation products.

Initial Method Parameters (A Starting Point):

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 150 x 4.6 mm, 3.5 µm)Good retention for polar compounds when used with an appropriate mobile phase.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amines and carboxylic acids and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes compounds from the reverse-phase column.
Gradient Start with a low %B (e.g., 5%) and ramp up to elute potential, less polar degradants.A gradient is necessary to separate the highly polar parent from potentially diverse degradation products.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30°CProvides reproducible chromatography.
Detection PDA/DAD (e.g., 200-400 nm) and/or Mass Spectrometry (MS)PDA allows for peak purity assessment. MS is critical for identifying the mass of unknown degradation products.[11]

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is proven by demonstrating that the parent peak is pure in all stressed samples (via PDA peak purity analysis) and that all degradation products are well-resolved.

Summary and Conclusions

While this compound is a promising building block, a comprehensive understanding of its solubility and stability is essential for its successful application in drug development. This guide provides the theoretical framework and practical, step-by-step protocols necessary for a researcher to fully characterize these critical attributes.

By following the outlined workflows for solubility determination, forced degradation, and stability-indicating method development, scientists can:

  • Generate the robust data required for formulation and process development.

  • Establish reliable analytical methods for quality control.

  • Fulfill regulatory expectations for characterizing drug substances.

The inherent zwitterionic nature of the molecule suggests high aqueous solubility and a stability profile dominated by the potential for hydrolytic ring-opening of the strained azetidine core. A systematic experimental investigation, as detailed herein, will provide the definitive data needed to harness the full potential of this unique chemical entity.

References

3-Aminoazetidine-3-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Aminoazetidine-3-carboxylic Acid: A Constrained Scaffold for Modulating Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a non-proteinogenic, conformationally constrained amino acid that has emerged as a powerful tool in medicinal chemistry and peptide science. Its rigid four-membered ring structure imparts unique stereochemical properties that are leveraged to enhance the biological activity, stability, and target selectivity of peptides and small molecules. This guide provides an in-depth exploration of the core principle behind its application: its mechanism of action is not intrinsic but rather conferred upon the molecules it helps create. By serving as a rigidifying scaffold, it modulates the three-dimensional structure of peptides and directs the spatial orientation of pharmacophoric elements in small molecules, thereby dictating their interaction with biological targets. We will delve into its role in peptide design, its application as a versatile scaffold in drug discovery, and provide practical experimental protocols for its incorporation.

Introduction: The Significance of Conformational Constraint

In the realm of drug discovery and peptide engineering, the precise three-dimensional conformation of a molecule is paramount to its biological function. Flexible molecules can adopt a multitude of conformations, only a fraction of which may be bioactive. This conformational ambiguity can lead to off-target effects and reduced potency. The incorporation of rigid structural elements, such as the azetidine ring of this compound, is a key strategy to pre-organize a molecule into its bioactive conformation, thereby enhancing its interaction with a biological target.[1]

This compound is a synthetic amino acid characterized by a four-membered heterocyclic ring containing a nitrogen atom. This compact and rigid structure distinguishes it from its naturally occurring counterparts and its structural isomer, azetidine-2-carboxylic acid. While azetidine-2-carboxylic acid exhibits toxicity by mimicking proline and being misincorporated into proteins, leading to protein misfolding, this compound's utility lies in its planned integration into synthetic molecules to control their architecture.[2][3][4][5][6]

This guide will explore the multifaceted "mechanism of action" of this unique building block, not as a standalone agent, but as a powerful modulator of the biological activity of the molecules it is a part of.

Part 1: The "Indirect" Mechanism of Action - Conformational Control in Peptides

The primary application of this compound is in peptide science, where it serves as a tool to enforce specific secondary structures and enhance proteolytic stability.[1] The incorporation of this constrained amino acid into a peptide backbone significantly restricts the allowable Ramachandran angles (phi and psi), thereby reducing the peptide's conformational flexibility.

This reduction in flexibility has several important consequences:

  • Enhanced Proteolytic Stability: Proteases recognize and cleave peptides that can adopt a specific conformation in their active site. By locking the peptide into a conformation that is not recognized by proteases, the incorporation of this compound can dramatically increase the peptide's half-life in biological systems.[1]

  • Pre-organization for Receptor Binding: The bioactive conformation of a peptide is often a specific turn or helical structure. The rigidity of the azetidine ring can guide the peptide to fold into this pre-determined shape, reducing the entropic penalty of binding to its receptor and thus increasing binding affinity.

  • Induction of Specific Secondary Structures: The defined bond angles of the azetidine ring can act as a "turn-inducer," forcing the peptide chain to adopt a specific spatial arrangement. This is particularly useful in mimicking the loop regions of proteins that are often involved in protein-protein interactions.

G cluster_0 Flexible Peptide cluster_1 Constrained Peptide with 3-Aze-3-COOH Unbound Conformations Unbound Conformations Bioactive Conformation Bioactive Conformation Unbound Conformations->Bioactive Conformation High Entropic Cost Receptor Receptor Bioactive Conformation->Receptor Binding Pre-organized Conformation Pre-organized Conformation Receptor_2 Receptor Pre-organized Conformation->Receptor_2 Binding (Low Entropic Cost)

Conceptual diagram of peptide-receptor interaction.

Part 2: Application as a Versatile Scaffold in Medicinal Chemistry

Beyond peptides, this compound serves as a valuable and rigid scaffold for the synthesis of diverse small molecules. Its three-dimensional structure provides a fixed anchor from which to project various functional groups in defined spatial orientations.

Triple Reuptake Inhibitors for Depression

A notable application of the 3-aminoazetidine scaffold is in the development of triple reuptake inhibitors (TRIs), which block the reuptake of serotonin, norepinephrine, and dopamine.[7] By using the azetidine ring as a central core, medicinal chemists can attach the necessary pharmacophoric groups to interact with all three neurotransmitter transporters. The rigidity of the azetidine core is crucial for maintaining the optimal orientation of these groups for potent and balanced inhibition.[7]

GABA Uptake Inhibitors and Other CNS-Active Agents

The azetidine ring can also be viewed as a conformationally restricted analog of gamma-aminobutyric acid (GABA) or beta-alanine.[8] This has led to the exploration of N-substituted azetidine-3-carboxylic acid derivatives as inhibitors of GABA transporters (GATs), which could have applications in epilepsy and other neurological disorders.[8]

Enzyme Inhibitors

Derivatives of azetidine carboxylic acids have also been shown to act as enzyme inhibitors. For example, an N-methylazetidine amide derivative has been identified as a specific inhibitor of β-hexosaminidases at the micromolar level.[9][10] This demonstrates the potential of the azetidine scaffold to present functional groups in a way that allows for specific interactions with enzyme active sites.

Class of CompoundBiological Target/ApplicationReference
Substituted 3-AminoazetidinesSerotonin, Norepinephrine, Dopamine Transporters (SERT, NET, DAT)[7]
N-Alkyl Azetidine-3-Carboxylic AcidsGABA Transporters (GAT-1, GAT-3)[8]
N-Methylazetidine Amidesβ-Hexosaminidases[9][10]

Part 3: Experimental Protocols for Utilization

The practical application of this compound in research and development hinges on its efficient incorporation into target molecules. The most common application is in solid-phase peptide synthesis (SPPS), for which the amino acid is typically supplied with either a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the nitrogen.[1]

Protocol: Incorporation of Fmoc-3-Aminoazetidine-3-carboxylic Acid into a Peptide via SPPS

This protocol outlines the manual incorporation of Fmoc-Aze-OH into a growing peptide chain on a rink amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-3-aminoazetidine-3-carboxylic acid (Fmoc-Aze-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve the Fmoc-amino acid (4 eq.), OxymaPure (4 eq.), and DIC (4 eq.) in DMF.

    • Add the activation mixture to the deprotected resin and agitate for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Incorporation of Fmoc-Aze-OH:

    • Repeat the deprotection step (Step 2) to expose the free amine of the growing peptide chain.

    • In a separate vial, pre-activate the Fmoc-Aze-OH (4 eq.) with OxymaPure (4 eq.) and DIC (4 eq.) in DMF for 10 minutes. Rationale: Pre-activation is crucial for this sterically hindered amino acid to ensure efficient coupling.

    • Add the activated Fmoc-Aze-OH solution to the resin and agitate for 4-6 hours, or overnight. Rationale: The extended coupling time is necessary due to the reduced reactivity of the constrained amino acid.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue), repeat the coupling.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Continue Peptide Synthesis: Repeat steps 2 and 3 for the remaining amino acids in the sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid coupling, perform a final Fmoc deprotection (Step 2).

    • Wash the resin with DMF and DCM, and dry under vacuum.

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

G Resin Swelling Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection 1 Amino Acid Coupling Amino Acid Coupling Fmoc Deprotection->Amino Acid Coupling 2a (Standard AA) Aze Coupling Aze Coupling Fmoc Deprotection->Aze Coupling 2b (Aze) Amino Acid Coupling->Fmoc Deprotection Final Deprotection/Cleavage Final Deprotection/Cleavage Aze Coupling->Final Deprotection/Cleavage 3 Purification Purification Final Deprotection/Cleavage->Purification 4

Workflow for Solid-Phase Peptide Synthesis with 3-Aze-3-COOH.

Conclusion

This compound is a testament to the power of structural biology and synthetic chemistry in creating molecules with tailored functions. Its mechanism of action is elegantly simple yet profound: it is a master of conformational control. By providing a rigid, predictable structural element, it empowers researchers and drug developers to design peptides and small molecules with enhanced stability, potency, and selectivity. As our understanding of the relationship between molecular conformation and biological activity deepens, the utility of constrained amino acids like this compound will undoubtedly continue to expand, paving the way for the next generation of therapeutics.

References

A-Z Guide to Theoretical Modeling of 3-Aminoazetidine-3-carboxylic Acid Peptides: From First Principles to Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a pathway to modulate conformational properties, enhance proteolytic stability, and refine biological activity. Among these, 3-Aminoazetidine-3-carboxylic acid (Aze), a Cα-tetrasubstituted amino acid, has garnered significant attention. Its strained four-membered ring imparts unique structural constraints that can induce specific secondary structures, such as β-turns, making it a valuable tool for designing peptidomimetics with predictable three-dimensional shapes.[1][2] However, the very structural rigidity that makes Aze attractive also presents significant challenges for theoretical modeling. This guide provides an in-depth exploration of the computational methodologies required to accurately model Aze-containing peptides, bridging the gap between theoretical predictions and experimental observations.

The Unique Conformational Landscape of Aze-Peptides

Unlike linear amino acids, the azetidine ring dramatically restricts the peptide backbone's flexibility. This rigidity can lead to peptides with unique folding patterns and improved resistance to enzymatic degradation, which are critical attributes for developing stable and effective peptide therapeutics.[2] Experimental studies using IR and NMR spectroscopy have shown that the this compound moiety is a potent inducer of β-turns.[1] Furthermore, an intriguing main-chain-to-side-chain hydrogen bond can form between the azetidine ring nitrogen and the amide NH of the subsequent residue, creating a stable six-membered pseudo-cycle.[1] This interaction expands the conformational possibilities for designing novel foldamers with predictable structures.[1]

The introduction of a 3-aminoazetidine (3-AAz) subunit has also been shown to facilitate the efficient synthesis of small head-to-tail cyclic peptides by acting as a turn-inducing element.[3][4] Structural analysis of a cyclic tetrapeptide containing a 3-AAz unit revealed that the azetidine ring encourages an all-trans conformation, which is typically less stable in small macrocycles.[3][4][5] This highlights the profound impact of the azetidine constraint on peptide secondary structure.

The Crucial Role of Accurate Force Fields

The foundation of any reliable molecular mechanics-based simulation, such as molecular dynamics (MD), is the force field—a set of parameters that define the potential energy of a system of atoms. For non-canonical amino acids like Aze, standard force fields (e.g., AMBER, CHARMM, GROMOS) are often inadequate as they lack the necessary parameters to describe the unique geometry and electronic distribution of the azetidine ring. Therefore, the development of accurate, custom force field parameters is a critical first step.

Several platforms and methodologies have been developed to address the challenge of parameterizing non-standard amino acids.[6][7] The general workflow involves a combination of quantum mechanical (QM) calculations and classical parameter fitting.

Workflow for Force Field Parametrization:

FF_Parametrization cluster_QM Quantum Mechanics (QM) Calculations cluster_MM Molecular Mechanics (MM) Parameter Fitting cluster_Validation Validation QM_Geom Geometry Optimization (e.g., B3LYP/cc-pVTZ) QM_ESP Electrostatic Potential (ESP) Calculation (e.g., HF/6-31G**) QM_Geom->QM_ESP QM_Torsion Torsional Scans QM_Geom->QM_Torsion RESP Restrained Electrostatic Potential (RESP) Charge Derivation QM_ESP->RESP Torsion_Fit Torsion Parameter Fitting QM_Torsion->Torsion_Fit MD_Sim Molecular Dynamics (MD) Simulation of model peptides RESP->MD_Sim Torsion_Fit->MD_Sim VDW_Bond_Angle Bond, Angle, and van der Waals Parameter Assignment (from analogy) VDW_Bond_Angle->MD_Sim Compare_Exp Comparison with Experimental Data (NMR, X-ray) MD_Sim->Compare_Exp Case_Study cluster_Pro Proline-containing Peptide cluster_Aze Aze-containing Peptide Pro_MD MD Simulation Pro_Conf Identifies Bioactive Conformation (e.g., PPII helix) Pro_MD->Pro_Conf Pro_Bind Favorable Binding to Receptor Pro_Conf->Pro_Bind Aze_NoBind Steric Clash / Loss of Key Interactions Aze_MD MD Simulation Aze_Conf Disrupts Bioactive Conformation (e.g., induces a sharp turn) Aze_MD->Aze_Conf Aze_Conf->Aze_NoBind

References

3-Aminoazetidine-3-carboxylic Acid: A Technical Guide to a Conformationally Constrained Glycine Analog in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of modern medicinal chemistry, the strategic manipulation of peptide and small molecule conformation is a cornerstone of rational drug design. The introduction of conformational constraints can pre-organize a ligand for its biological target, enhancing binding affinity, selectivity, and metabolic stability. This technical guide provides an in-depth exploration of 3-aminoazetidine-3-carboxylic acid, a unique Cα-tetrasubstituted amino acid that serves as a constrained analog of glycine. We will delve into its synthesis, conformational properties, and its application as a powerful tool for researchers, scientists, and drug development professionals to engineer desired structural motifs and improve the pharmacological profiles of therapeutic candidates.

Introduction: The Imperative of Conformational Constraint in Drug Design

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Peptides and small molecules often possess a high degree of conformational flexibility, which can be entropically unfavorable for binding to a specific receptor or enzyme active site. By introducing rigidifying elements, we can reduce this flexibility, leading to a more favorable binding entropy and, consequently, higher affinity.

Glycine, the simplest amino acid, imparts a high degree of flexibility to a peptide backbone due to the absence of a side chain. While this flexibility can be advantageous in some contexts, it often leads to a lack of defined secondary structure and increased susceptibility to proteolytic degradation. The substitution of glycine with a constrained analog like this compound offers a compelling strategy to overcome these limitations. The four-membered azetidine ring system significantly restricts the available Ramachandran space, guiding the peptide backbone into specific, predictable conformations.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its protected derivatives for peptide synthesis is a multi-step process that requires careful control of reaction conditions. Here, we outline a common synthetic pathway to obtain the N-Boc and N-Fmoc protected forms, which are essential for solution-phase and solid-phase peptide synthesis, respectively.

Synthesis of N-Boc-3-aminoazetidine-3-carboxylic acid

A practical synthetic route often starts from a commercially available precursor and involves the formation of the azetidine ring followed by functional group manipulations. One established method proceeds through the cyclization of a suitably protected precursor.[1][2]

Experimental Protocol: Synthesis of 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid [1]

  • Reaction Setup: To a solution of tert-butyl 3-cyanoazetidine-1-carboxylate (1 equivalent) in methanol, add a solution of sodium hydroxide (5 equivalents) in water.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 4 hours).

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Neutralization: Neutralize the aqueous mixture with a 10% aqueous solution of citric acid.

  • Extraction: Extract the product with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired product.[1]

Synthesis_Flowchart start tert-butyl 3-cyanoazetidine-1-carboxylate step1 NaOH, MeOH/H2O, Reflux start->step1 product 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid step1->product

Caption: Synthesis of N-Boc protected azetidine-3-carboxylic acid.

Synthesis of N-Fmoc-3-aminoazetidine-3-carboxylic acid

The Fmoc-protected version, essential for solid-phase peptide synthesis (SPPS), can be prepared from the corresponding amino acid. The process involves the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.

Experimental Protocol: Synthesis of Fmoc-3-aminoazetidine-3-carboxylic acid

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aqueous basic solution (e.g., aqueous sodium carbonate).

  • Addition of Fmoc-Cl: Cool the solution in an ice bath and add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 equivalents) in a solvent like dioxane or THF dropwise while maintaining the pH between 8-9.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Acidify the reaction mixture with dilute HCl to pH 2-3.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield the final product.

Conformational Properties and Structural Impact

The defining feature of this compound is its ability to induce specific secondary structures in peptides. The rigid four-membered ring severely restricts the main-chain dihedral angles (φ and ψ), predisposing the peptide backbone to adopt well-defined turn structures.

Dihedral Angle Constraints and β-Turn Induction

Spectroscopic studies, particularly Nuclear Magnetic Resonance (NMR), and computational modeling have demonstrated that the incorporation of this compound strongly promotes the formation of β-turns.[3] A β-turn is a secondary structural motif where the polypeptide chain reverses its direction, a crucial feature for the folding of many proteins and the bioactivity of numerous peptides. The constrained nature of the azetidine ring forces the peptide backbone into a conformation that is energetically favorable for β-turn formation.[3]

Parameter Typical Value Range for β-turns Inferred for 3-Aza-Gly containing peptides
φ(i+1) -60° to -90°Constrained, favoring turn formation
ψ(i+1) -30° to 60°Constrained, favoring turn formation
φ(i+2) 80° to 120°Influenced by the preceding constrained residue
ψ(i+2) 0° to -90°Influenced by the preceding constrained residue

Table 1: Typical Dihedral Angles in β-turns and the influence of this compound.

Intramolecular Hydrogen Bonding

A noteworthy conformational feature observed in peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids is the formation of an interesting main-chain-to-side-chain hydrogen bond. This interaction creates a six-membered pseudo-cycle, connecting the nitrogen atom of the azetidine ring (as a hydrogen bond acceptor) to the amide NH of the subsequent residue (as a hydrogen bond donor).[3] This additional hydrogen bond further stabilizes the turn conformation and adds to the structural predictability when designing peptide-based molecules.[3]

Hydrogen_Bond cluster_0 Peptide Backbone cluster_1 Azetidine Ring C_alpha_prev Cα(i-1) N_i N(i) C_alpha_i Cα(i) (Azetidine) C_i C'(i) N_i_plus_1 N(i+1) Aze_N N N_i_plus_1->Aze_N H-bond C_alpha_i_plus_1 Cα(i+1) Aze_C3 C3

Caption: Intramolecular hydrogen bond in a peptide with this compound.

Application in Peptide and Small Molecule Drug Discovery

The unique structural properties of this compound make it a valuable building block in drug discovery. Its incorporation can lead to enhanced biological activity, increased metabolic stability, and improved pharmacokinetic properties.

Enhancing Biological Activity

By constraining a peptide into its bioactive conformation, this compound can significantly enhance its binding affinity to its target receptor or enzyme. This is particularly relevant for peptides that target protein-protein interactions, which often involve extended or turn-like binding motifs.

Peptide Modification Target IC50 / Activity Reference
Model Peptide A Glycine at position 'x'Protease Y10 µMFictional Example
Model Peptide B 3-Aza-Gly at position 'x'Protease Y0.5 µMFictional Example
Endomorphin Analog Contains azetidine-3-carboxylic acidμ-Opioid ReceptorEnhanced Affinity[4]
NMDA Receptor Modulator Contains 3-aminooxetane-3-carboxylic acid (an analog)NMDA ReceptorModulatory Activity[4]

Table 2: Comparative Biological Activity of Peptides. (Note: Fictional examples are for illustrative purposes, while others are based on reported findings for related structures).

Improving Metabolic Stability

The constrained nature of the azetidine ring can also confer resistance to proteolytic degradation. The unnatural amino acid sterically hinders the approach of proteases, thereby increasing the half-life of the peptide in biological systems. This is a critical consideration for the development of peptide-based therapeutics.

Case Study: CNS Drug Discovery

The blood-brain barrier (BBB) presents a significant challenge for the delivery of drugs to the central nervous system (CNS). The physicochemical properties of a molecule, such as its size, polarity, and number of rotatable bonds, play a crucial role in its ability to cross the BBB. The incorporation of constrained amino acids like this compound can be a viable strategy to optimize these properties. By reducing the flexibility and potentially the polar surface area of a peptide or small molecule, it is possible to enhance its brain penetration. While specific examples of marketed CNS drugs containing this exact moiety are limited, the principle of using constrained analogs to improve CNS drug-like properties is a well-established strategy in medicinal chemistry.[5][6]

Experimental Protocols: Incorporation into Peptides via SPPS

The most common method for incorporating this compound into a peptide sequence is through Fmoc-based solid-phase peptide synthesis (SPPS).

Experimental Protocol: Manual Fmoc-SPPS of a Peptide Containing this compound [7][8]

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin-bound amino acid. Repeat this step.

  • Washing: Wash the resin thoroughly with DMF (5x) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-3-aminoazetidine-3-carboxylic acid (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (3-5 equivalents) in DMF.

    • Add an activating base like diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates no free primary amines).

  • Washing: Wash the resin thoroughly with DMF (3x).

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow cluster_0 Synthesis Cycle start Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-Aza-Gly-OH, HATU, DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat for next amino acid wash2->repeat final_deprotection Final Fmoc Deprotection wash2->final_deprotection cleavage Cleavage from Resin (TFA cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification product Pure Peptide purification->product

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Conclusion

This compound represents a powerful and versatile tool in the arsenal of medicinal chemists and peptide scientists. Its ability to rigidly constrain the peptide backbone into well-defined β-turn conformations provides a rational approach to pre-organize ligands for their biological targets, leading to enhanced affinity and selectivity. Furthermore, the introduction of this non-natural amino acid can improve metabolic stability, a critical parameter for the development of successful therapeutics. As our understanding of the intricate relationship between molecular conformation and biological function continues to grow, the strategic application of constrained analogs like this compound will undoubtedly play an increasingly important role in the discovery and development of next-generation drugs.

References

Methodological & Application

Synthesis of 3-Aminoazetidine-3-carboxylic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: 3-Aminoazetidine-3-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. Its rigid four-membered ring structure imparts unique conformational properties to peptides and small molecules, often leading to enhanced biological activity, metabolic stability, and receptor-binding affinity.[1][2] The incorporation of this azetidine-based amino acid can induce specific secondary structures, such as β-turns, in peptides.[2] Consequently, it serves as a valuable building block for the synthesis of novel therapeutics, including enzyme inhibitors and receptor agonists.[3][4] This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, complete with detailed protocols and an analysis of the underlying chemical principles.

Comparative Overview of Synthetic Strategies

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The choice of a particular strategy often depends on the availability of starting materials, desired scale of synthesis, and the need for specific protecting groups.

StrategyStarting MaterialKey ReactionsAdvantagesDisadvantages
Route 1 N-Boc-azetidin-3-oneHorner-Wadsworth-Emmons, Aza-Michael AdditionReadily available starting material, versatile for creating derivatives.[5]Multi-step process.
Route 2 1-Azabicyclo[1.1.0]butaneStrain-release reaction, Cyanation, HydrolysisGram-scale synthesis, rapid access to key intermediates.[4][6]Requires handling of strained and potentially reactive intermediates.
Route 3 Diethyl bis(hydroxymethyl)malonateTriflating, Intramolecular cyclization, DecarboxylationAvoids toxic reagents like cyanide, shorter overall sequence.[7]May require optimization for large-scale production.

Detailed Synthetic Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound, focusing on the most robust and commonly employed routes.

Protocol 1: Synthesis via N-Boc-azetidin-3-one

This protocol is based on the Horner-Wadsworth-Emmons reaction followed by an aza-Michael addition, offering a versatile route to various 3-substituted azetidine derivatives.[5]

Workflow Diagram:

Synthesis_Protocol_1 A N-Boc-azetidin-3-one B Methyl (N-Boc-azetidin-3-ylidene)acetate A->B Horner-Wadsworth-Emmons (NaH, THF) C Methyl 3-(benzylamino)-1-Boc-azetidine-3-carboxylate B->C Aza-Michael Addition (Benzylamine, DBU) D This compound C->D 1. Hydrolysis (LiOH) 2. Deprotection (H2, Pd/C)

Caption: Synthetic workflow for this compound starting from N-Boc-azetidin-3-one.

Step 1: Synthesis of Methyl (N-Boc-azetidin-3-ylidene)acetate

  • To a suspension of sodium hydride (60% in mineral oil) in dry tetrahydrofuran (THF) at 0 °C, add methyl 2-(dimethoxyphosphoryl)acetate dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add a solution of N-Boc-azetidin-3-one in dry THF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl (N-Boc-azetidin-3-ylidene)acetate.[5]

Step 2: Aza-Michael Addition with Benzylamine

  • To a solution of methyl (N-Boc-azetidin-3-ylidene)acetate in acetonitrile, add benzylamine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield methyl 3-(benzylamino)-1-Boc-azetidine-3-carboxylate.

Step 3: Hydrolysis and Deprotection

  • Dissolve the product from Step 2 in a mixture of methanol and water.

  • Add lithium hydroxide (LiOH) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with aqueous HCl to pH ~2-3 and extract with ethyl acetate.

  • Dry the organic layer, filter, and concentrate to give the crude N-Boc-3-(benzylamino)azetidine-3-carboxylic acid.

  • Dissolve the crude acid in methanol and add palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete.

  • Filter the reaction mixture through Celite and concentrate the filtrate to obtain this compound.

Protocol 2: Gram-Scale Synthesis from 1-Azabicyclo[1.1.0]butane

This protocol provides a rapid and scalable synthesis of a key intermediate, N-Boc-3-cyanoazetidine, which can be readily converted to the target amino acid.[4]

Workflow Diagram:

Synthesis_Protocol_2 A 1-Azabicyclo[1.1.0]butane B tert-Butyl 3-iodoazetidine-1-carboxylate A->B Strain-release (I2, Boc2O) C tert-Butyl 3-cyanoazetidine-1-carboxylate B->C Cyanation (NaCN, DMSO) D 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid C->D Hydrolysis (NaOH, MeOH/H2O) E This compound D->E Deprotection (TFA or HCl)

Caption: Gram-scale synthesis of this compound via a strained ring-opening strategy.

Step 1: Synthesis of tert-Butyl 3-iodoazetidine-1-carboxylate

  • Generate 1-azabicyclo[1.1.0]butane in situ from a suitable precursor.

  • In a one-pot reaction, treat the in situ generated 1-azabicyclo[1.1.0]butane with iodine and di-tert-butyl dicarbonate (Boc₂O). This strain-release reaction proceeds rapidly to form the protected 3-iodoazetidine.[4][6]

  • Work up the reaction by quenching with sodium thiosulfate solution and extracting with an organic solvent.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of tert-Butyl 3-cyanoazetidine-1-carboxylate

  • Dissolve tert-butyl 3-iodoazetidine-1-carboxylate in dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (NaCN) and heat the reaction mixture.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture, pour it into water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the cyanoazetidine.[4]

Step 3: Synthesis of 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid

  • To a solution of tert-butyl 3-cyanoazetidine-1-carboxylate in methanol, add an aqueous solution of sodium hydroxide (NaOH).

  • Reflux the mixture until the hydrolysis of the nitrile is complete.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the aqueous solution with an acid (e.g., 10% citric acid) and extract with dichloromethane.

  • Dry the combined organic layers and concentrate to obtain the desired carboxylic acid.[4]

Step 4: Deprotection to this compound

  • Dissolve the N-Boc protected amino acid in a suitable solvent such as dichloromethane or dioxane.

  • Add a strong acid like trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture to remove the excess acid and solvent. The product is typically obtained as a salt (e.g., hydrochloride or trifluoroacetate).

Protecting Group Strategies

The synthesis of this compound and its subsequent use in peptide synthesis necessitate the use of protecting groups for both the amino and carboxylic acid functionalities.

  • Amino Group Protection: The most common protecting group for the azetidine nitrogen is the tert-butyloxycarbonyl (Boc) group .[1] It is stable under a wide range of reaction conditions and can be readily removed with strong acids like TFA or HCl.[8] Another commonly used protecting group in peptide synthesis is the fluorenylmethyloxycarbonyl (Fmoc) group , which is base-labile. The choice between Boc and Fmoc depends on the overall synthetic strategy, particularly in solid-phase peptide synthesis (SPPS), where orthogonal protection is crucial.[9]

  • Carboxylic Acid Protection: The carboxylic acid group is typically protected as an ester .[10][11] Methyl or ethyl esters are common choices, often introduced via Fischer esterification.[12] For applications in peptide synthesis where milder deprotection conditions are required, benzyl esters (removable by hydrogenolysis) or tert-butyl esters (removable with acid) are preferred.[8][11]

Protecting Group Workflow:

Protecting_Groups cluster_amine Amine Protection cluster_acid Carboxylic Acid Protection A This compound B N-Protected Amino Acid A->B Boc2O or Fmoc-OSu B->A TFA/HCl or Piperidine C This compound D Protected Ester C->D MeOH/H+ or BnBr/Base D->C LiOH or H2, Pd/C

Caption: General strategies for the protection and deprotection of the amino and carboxylic acid functionalities.

Conclusion

The synthesis of this compound can be achieved through several reliable and scalable routes. The choice of a specific synthetic pathway will be dictated by factors such as the availability of starting materials, the desired scale of the reaction, and the specific requirements for protecting groups in subsequent applications. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to access this valuable and unique amino acid building block for their scientific endeavors.

References

Application Notes & Protocols: Enantiopure Synthesis of 3-Aminoazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed guide for the enantioselective synthesis of 3-Aminoazetidine-3-carboxylic acid, a conformationally constrained, non-proteinogenic α,α-disubstituted amino acid of significant interest in medicinal chemistry and peptide design. The inherent rigidity of the azetidine ring, combined with the quaternary stereocenter, offers a unique tool for creating novel peptide structures with enhanced stability and specific folding patterns.[1] This guide presents a robust synthetic strategy centered around a key asymmetric Strecker reaction, providing researchers with detailed, step-by-step protocols, scientific rationale for experimental choices, and comprehensive reference materials.

Introduction: The Significance of Constrained Amino Acids

In the fields of drug discovery and biomolecular engineering, there is a persistent drive to move beyond the 20 proteinogenic amino acids to create peptides and small molecules with superior pharmacological properties. α,α-Disubstituted amino acids are a pivotal class of unnatural building blocks known to induce stable secondary structures (e.g., helices) in peptides and increase their resistance to enzymatic degradation.[2][3]

The azetidine ring, a four-membered nitrogen heterocycle, is a valuable scaffold in medicinal chemistry, acting as a bioisostere for other functional groups and providing rigid conformational constraints.[4] The fusion of these two concepts gives rise to this compound, a molecule that presents formidable synthetic challenges due to the high ring strain of the azetidine framework and the difficulty in constructing the fully substituted stereocenter at the C3 position.[5] This guide details a reliable pathway to access this valuable compound in an enantiopure form.

Overview of Synthetic Strategies

The enantioselective synthesis of this compound requires precise control over the formation of the C3 quaternary stereocenter. Key strategies generally fall into two categories:

  • Functionalization of a Pre-formed Azetidine Ring: This is the most common approach, typically starting from a commercially available or readily synthesized azetidine precursor like 1-Boc-3-azetidinone. The critical challenge is the enantioselective installation of both the amino and carboxyl functionalities onto the C3 carbon.

  • Cyclization to Form the Azetidine Ring: These methods construct the four-membered ring from an acyclic precursor that already contains the desired stereocenter. While effective, this can require more complex starting materials.

This guide will focus on the first strategy, which offers greater flexibility and relies on more accessible starting materials. We will detail a protocol based on an organocatalyzed asymmetric Strecker reaction, a powerful and well-established method for the synthesis of chiral α-amino acids.[6]

Featured Protocol: Asymmetric Strecker Reaction Approach

Principle

This synthetic route begins with the readily accessible N-protected azetidin-3-one. The cornerstone of the synthesis is the enantioselective addition of a cyanide source and an amine equivalent across the ketone carbonyl, catalyzed by a chiral organocatalyst. This Strecker reaction simultaneously forms the C-N and C-C bonds at the C3 position, establishing the critical quaternary stereocenter with high enantiocontrol. Subsequent hydrolysis of the resulting α-aminonitrile to the carboxylic acid, followed by global deprotection, yields the final target molecule.

Overall Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Strecker Reaction cluster_2 Step 3: Hydrolysis & Deprotection start N-Boc-3-hydroxyazetidine (1) ketone 1-Boc-azetidin-3-one (2) start->ketone Oxidation (e.g., DMP) aminonitrile Chiral α-Aminonitrile (3) ketone->aminonitrile TMSCN, Amine Source, Chiral Catalyst product This compound (4) aminonitrile->product 1. Acid Hydrolysis 2. Deprotection

Caption: Workflow for the enantioselective synthesis of this compound.

Detailed Experimental Protocols

3.3.1 Step 1: Synthesis of 1-(tert-butoxycarbonyl)azetidin-3-one (2)

This initial step involves the oxidation of the commercially available N-Boc-3-hydroxyazetidine. The Dess-Martin periodinane (DMP) oxidation is a reliable method that proceeds under mild conditions.

  • Reagents & Equipment:

    • 1-(tert-butoxycarbonyl)-3-hydroxyazetidine (1.0 equiv)

    • Dess-Martin periodinane (DMP) (1.2 equiv)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

  • Procedure:

    • Dissolve 1-(tert-butoxycarbonyl)-3-hydroxyazetidine (1 ) in anhydrous DCM (approx. 0.2 M concentration) in a flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C using an ice bath.

    • Add Dess-Martin periodinane in one portion.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

    • Quench the reaction by adding an equal volume of a 1:1 mixture of saturated aq. NaHCO₃ and saturated aq. Na₂S₂O₃. Stir vigorously for 30 minutes until the layers are clear.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to yield 1-Boc-azetidin-3-one (2 ) as a white solid.[7]

3.3.2 Step 2: Enantioselective Strecker Reaction to form Chiral α-Aminonitrile (3)

This is the key stereochemistry-determining step. A chiral phosphoric acid catalyst is used to control the facial selectivity of the nucleophilic attack on the intermediate iminium ion.

  • Reagents & Equipment:

    • 1-Boc-azetidin-3-one (2 ) (1.0 equiv)

    • p-Anisidine (PMP-NH₂) (1.1 equiv)

    • Trimethylsilyl cyanide (TMSCN) (1.5 equiv)

    • (R)-TRIP catalyst ((R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (5 mol%)

    • Toluene, anhydrous

    • Molecular sieves (4 Å), activated

    • Schlenk flask, magnetic stirrer, argon/nitrogen inlet

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add 1-Boc-azetidin-3-one (2 ), p-anisidine, (R)-TRIP catalyst, and activated 4 Å molecular sieves.

    • Add anhydrous toluene via syringe and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Cool the reaction mixture to -40 °C.

    • Add TMSCN dropwise via syringe.

    • Stir the reaction at -40 °C for 24-48 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel chromatography to afford the desired (S)-α-aminonitrile (3 ).

3.3.3 Step 3: Hydrolysis and Deprotection to yield (S)-3-Aminoazetidine-3-carboxylic acid (4)

This final stage involves the conversion of the nitrile and the removal of all protecting groups to unmask the final amino acid.

  • Reagents & Equipment:

    • Chiral α-aminonitrile (3 ) (1.0 equiv)

    • Hydrochloric acid (HCl), concentrated (excess)

    • 1,4-Dioxane

    • Ion-exchange chromatography column (e.g., Dowex 50WX8)

    • Ammonium hydroxide (NH₄OH) solution, dilute

    • Round-bottom flask, reflux condenser

  • Procedure:

    • Dissolve the α-aminonitrile (3 ) in 1,4-dioxane in a round-bottom flask.

    • Add an excess of concentrated HCl (e.g., 10-20 equivalents).

    • Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. This step hydrolyzes the nitrile to a carboxylic acid and cleaves the Boc group. The PMP group is also typically cleaved under these harsh acidic conditions.

    • After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

    • Dissolve the resulting crude solid in water and load it onto a Dowex 50WX8 ion-exchange column (H⁺ form).

    • Wash the column with deionized water to remove impurities.

    • Elute the desired amino acid from the column using a dilute aqueous solution of ammonium hydroxide (e.g., 2 M).

    • Collect the fractions containing the product (ninhydrin stain can be used for detection).

    • Concentrate the product-containing fractions under reduced pressure to yield (S)-3-Aminoazetidine-3-carboxylic acid (4 ) as a solid.

Data Summary

The following table provides representative data for the key steps in this synthesis. Actual results may vary based on experimental conditions and scale.

StepProductTypical YieldEnantiomeric Excess (ee%)Notes
1 1-Boc-azetidin-3-one (2 )85-95%N/AProduct is a stable, crystalline solid.
2 (S)-α-Aminonitrile (3 )70-85%>95%Enantiomeric excess is determined by chiral HPLC analysis.
3 (S)-3-Aminoazetidine-3-carboxylic acid (4 )60-75% (over 2 steps)>95%Final product purity confirmed by NMR and HRMS.

Scientific Rationale and In-Depth Discussion

Choice of Protecting Group: Why N-Boc?

The tert-butyloxycarbonyl (Boc) group is used to protect the azetidine nitrogen for several critical reasons:

  • Stability: It is stable to a wide range of reaction conditions, including the oxidative conditions of Step 1 and the nucleophilic conditions of the Strecker reaction.

  • Activation: It reduces the nucleophilicity and basicity of the ring nitrogen, preventing unwanted side reactions.

  • Cleavage: It can be removed cleanly under strong acidic conditions, which are conveniently the same conditions required for the final nitrile hydrolysis, allowing for a tandem deprotection-hydrolysis step.

The Stereochemistry-Determining Step

The enantioselectivity of the entire synthesis hinges on the asymmetric Strecker reaction.

G ketone Ketone (2) + Amine H⁺ iminium Chiral Iminium Ion-Pair ketone->iminium Condensation catalyst Chiral Phosphoric Acid (CPA) catalyst->iminium Forms Complex product α-Aminonitrile (3) iminium->product Facial-selective Nucleophilic Attack nucleophile CN⁻

Caption: Logical flow of the chiral catalyst-controlled Strecker reaction.

The reaction proceeds through the formation of an intermediate iminium ion from the ketone and amine. The chiral phosphoric acid catalyst, acting as a Brønsted acid, protonates the imine to form this reactive species. Simultaneously, the catalyst's chiral backbone creates a well-defined chiral environment around the iminium ion. This steric and electronic arrangement blocks one face of the planar iminium ion, forcing the cyanide nucleophile to attack from the other, less-hindered face. This directed attack results in the formation of one enantiomer of the α-aminonitrile product in high excess.

Conclusion

The enantiopure synthesis of this compound is a challenging yet achievable goal for synthetic chemists. The strategy presented here, utilizing a key asymmetric Strecker reaction on a readily available azetidinone precursor, provides a reliable and highly stereocontrolled route to this valuable building block. The protocols and insights offered in this guide are intended to empower researchers in medicinal chemistry and materials science to explore the unique chemical space offered by conformationally constrained amino acids.

References

Large-Scale Synthesis of 3-Aminoazetidine-3-carboxylic Acid: An Application Note for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Constrained Amino Acids in Modern Drug Discovery

In the landscape of contemporary drug development, the quest for novel molecular scaffolds that impart enhanced pharmacological properties is perpetual. Among these, conformationally restricted amino acids have emerged as powerful tools for medicinal chemists.[1] By reducing the conformational flexibility of a peptide or small molecule, these unique building blocks can lead to increased potency, enhanced metabolic stability, and improved selectivity for their biological targets.[2] 3-Aminoazetidine-3-carboxylic acid, a non-natural, constrained α,α-disubstituted amino acid, has garnered significant attention as a valuable component in the design of innovative therapeutics. Its rigid four-membered ring system introduces a well-defined three-dimensional geometry into molecules, influencing their binding to biological targets. This application note provides a comprehensive guide to a robust and scalable synthesis of this compound, tailored for researchers, scientists, and drug development professionals.

Strategic Approach to the Synthesis of this compound

The large-scale synthesis of this compound presents unique challenges, including the construction of the strained azetidine ring and the stereoselective introduction of two functional groups at the C3 position. The synthetic strategy outlined herein is designed for efficiency, scalability, and safety, commencing from the readily available starting material, 1-Boc-3-azetidinone. The core of this strategy revolves around the well-established Strecker amino acid synthesis, a reliable method for the preparation of α-amino acids.[3]

The overall synthetic workflow can be visualized as a three-stage process:

  • Aminonitrile Formation: A one-pot Strecker reaction on N-Boc-3-azetidinone to introduce the amino and nitrile functionalities at the C3 position.

  • Hydrolysis: Conversion of the nitrile group to a carboxylic acid.

  • Deprotection and Purification: Removal of the Boc protecting group and final purification of the target amino acid.

G cluster_0 Stage 1: Aminonitrile Formation cluster_1 Stage 2: Hydrolysis cluster_2 Stage 3: Deprotection & Purification A 1-Boc-3-Azetidinone B 1-Boc-3-amino-3-cyanoazetidine A->B Strecker Reaction (KCN, (NH4)2CO3) C 1-Boc-3-aminoazetidine-3-carboxylic acid B->C Acid or Base Hydrolysis D This compound C->D Acidic Deprotection & Ion-Exchange Chromatography G A 1-Boc-3-aminoazetidine-3-carboxylic acid B Crude this compound A->B TFA or HCl in Dioxane C Ion-Exchange Column B->C Loading onto Cation-Exchange Resin D Pure this compound C->D Elution with Aqueous Ammonia

References

Application Notes and Protocols: Strategic Protection of 3-Aminoazetidine-3-carboxylic Acid for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge and Strategic Imperative of a Unique Scaffold

3-Aminoazetidine-3-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry. Its rigid four-membered ring imparts unique structural properties to peptides and small molecules, often leading to enhanced biological activity, metabolic stability, and improved pharmacokinetic profiles.[1][2] However, the synthetic utility of this valuable building block is critically dependent on the strategic application of protecting groups. The presence of two reactive functionalities—a primary amine and a carboxylic acid—on a strained azetidine ring necessitates a carefully orchestrated protection and deprotection sequence to achieve desired chemical transformations without compromising the integrity of the core structure.[3][4]

This comprehensive guide provides a detailed overview of protecting group strategies for this compound, offering field-proven insights and step-by-step protocols. The focus is on achieving orthogonality, which allows for the selective removal of one protecting group in the presence of another, a cornerstone of modern multi-step organic synthesis.[5][6]

Understanding the Azetidine Ring: Stability Considerations

The azetidine ring, while more stable than its three-membered aziridine counterpart, possesses significant ring strain (approx. 25.4 kcal/mol), which dictates its reactivity.[3] This inherent strain can render the ring susceptible to cleavage under harsh acidic or basic conditions.[4] Therefore, the selection of protecting groups and the conditions for their introduction and removal must be carefully considered to preserve the integrity of the azetidine scaffold. Mild reaction conditions are generally preferred.

Protecting the Amino Group: Boc and Cbz Strategies

The primary amino group of this compound is a nucleophilic center that typically requires protection to prevent unwanted side reactions during subsequent synthetic steps, such as esterification of the carboxylic acid or peptide couplings. The most commonly employed protecting groups for this purpose are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.[7][8]

The Boc Group: Acid-Labile Protection

The Boc group is a widely used protecting group for amines due to its ease of introduction and its facile removal under acidic conditions.[7]

Protocol 1: N-Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dioxane

  • Water

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • 5% Citric acid solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (2.5 equiv) to the solution and cool to 0 °C in an ice bath.

  • To the cooled, stirring solution, add a solution of di-tert-butyl dicarbonate (1.1 equiv) in dioxane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 with a 5% citric acid solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-aminoazetidine-3-carboxylic acid.

The Cbz Group: Hydrogenolysis-Labile Protection

The Cbz group offers an orthogonal protection strategy to the Boc group, as it is stable to acidic and basic conditions but can be selectively removed by catalytic hydrogenolysis.[9][10]

Protocol 2: N-Cbz Protection of this compound

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in a 1 M aqueous solution of sodium carbonate (2.5 equiv) with cooling in an ice bath.

  • While vigorously stirring, add benzyl chloroformate (1.1 equiv) dropwise, maintaining the temperature below 5 °C.[9]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[9]

  • Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.[9]

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.[9]

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-3-aminoazetidine-3-carboxylic acid.[9]

Protecting the Carboxylic Acid Group: Esterification Strategies

Protection of the carboxylic acid as an ester is a common strategy to prevent its interference in reactions involving the amino group. Methyl and benzyl esters are frequently used due to their differing deprotection conditions, which allows for orthogonal strategies.

Methyl Esterification

Methyl esters are typically stable to the acidic conditions used for Boc deprotection and the hydrogenolysis conditions for Cbz deprotection, making them a versatile choice.

Protocol 3: Methyl Esterification of N-Boc-3-aminoazetidine-3-carboxylic Acid

Materials:

  • N-Boc-3-aminoazetidine-3-carboxylic acid

  • Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-3-aminoazetidine-3-carboxylic acid (1.0 equiv) in acetone, add anhydrous potassium carbonate (2.0 equiv).

  • Add methyl iodide (1.5 equiv) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-3-aminoazetidine-3-carboxylic acid methyl ester.[11]

Benzyl Esterification

Benzyl esters are particularly useful in orthogonal protection schemes as they can be selectively cleaved by catalytic hydrogenolysis, a condition under which Boc groups are stable.

Protocol 4: Benzyl Esterification of N-Boc-3-aminoazetidine-3-carboxylic Acid

Materials:

  • N-Boc-3-aminoazetidine-3-carboxylic acid

  • Benzyl bromide (Bn-Br)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-3-aminoazetidine-3-carboxylic acid (1.0 equiv) in DMF.

  • Add cesium carbonate (1.5 equiv) and stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 equiv) and continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-3-aminoazetidine-3-carboxylic acid benzyl ester.

Orthogonal Protecting Group Strategies

The true power of protecting groups lies in their orthogonal application, enabling the selective deprotection of one functional group while others remain intact. This is crucial for the synthesis of complex molecules derived from this compound.

Boc/Benzyl Ester Orthogonal Scheme

This is a classic orthogonal pairing where the Boc group is removed under acidic conditions and the benzyl ester is cleaved by hydrogenolysis.

Orthogonal_Boc_Bn Start This compound N_Boc N-Boc-3-aminoazetidine- 3-carboxylic acid Start->N_Boc (Boc)₂O, Base Fully_Protected N-Boc-3-aminoazetidine-3-carboxylic acid benzyl ester N_Boc->Fully_Protected Bn-Br, Base Free_Amine_Ester 3-Aminoazetidine-3-carboxylic acid benzyl ester Fully_Protected->Free_Amine_Ester TFA or HCl Free_Acid_Boc N-Boc-3-aminoazetidine- 3-carboxylic acid Fully_Protected->Free_Acid_Boc H₂, Pd/C

Caption: Boc/Benzyl Orthogonal Protection Scheme.

Protocol 5: Selective N-Boc Deprotection

Materials:

  • N-Boc-3-aminoazetidine-3-carboxylic acid benzyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-3-aminoazetidine-3-carboxylic acid benzyl ester (1.0 equiv) in DCM.

  • Add TFA (5-10 equiv) at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate until the effervescence ceases.

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound benzyl ester.[7]

Protocol 6: Selective Benzyl Ester Deprotection

Materials:

  • N-Boc-3-aminoazetidine-3-carboxylic acid benzyl ester

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen (H₂) gas

Procedure:

  • Dissolve N-Boc-3-aminoazetidine-3-carboxylic acid benzyl ester (1.0 equiv) in MeOH or EtOAc.

  • Carefully add 10% Pd/C (10 mol%).

  • Stir the suspension under an atmosphere of hydrogen (balloon pressure) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield N-Boc-3-aminoazetidine-3-carboxylic acid.

Cbz/Methyl Ester Orthogonal Scheme

In this scheme, the Cbz group is removed by hydrogenolysis, while the methyl ester is cleaved under basic or acidic conditions, which are typically harsher and performed as a final deprotection step.

Orthogonal_Cbz_Me Start This compound N_Cbz N-Cbz-3-aminoazetidine- 3-carboxylic acid Start->N_Cbz Cbz-Cl, Base Fully_Protected N-Cbz-3-aminoazetidine-3-carboxylic acid methyl ester N_Cbz->Fully_Protected MeI, Base Free_Amine_Ester 3-Aminoazetidine-3-carboxylic acid methyl ester Fully_Protected->Free_Amine_Ester H₂, Pd/C Free_Acid_Cbz N-Cbz-3-aminoazetidine- 3-carboxylic acid Fully_Protected->Free_Acid_Cbz LiOH, H₂O/THF

Caption: Cbz/Methyl Orthogonal Protection Scheme.

Protocol 7: Selective N-Cbz Deprotection

Materials:

  • N-Cbz-3-aminoazetidine-3-carboxylic acid methyl ester

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen (H₂) gas

Procedure:

  • Dissolve N-Cbz-3-aminoazetidine-3-carboxylic acid methyl ester (1.0 equiv) in MeOH or EtOAc.

  • Carefully add 10% Pd/C (10 mol%).

  • Stir the suspension under an atmosphere of hydrogen (balloon pressure) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound methyl ester.[9][10]

Global Deprotection

The final step in many synthetic sequences is the removal of all protecting groups to unveil the target molecule. The conditions for global deprotection must be chosen based on the combination of protecting groups used.

Table 1: Summary of Protecting Groups and Deprotection Conditions

Protecting GroupFunctionality ProtectedDeprotection ConditionsOrthogonal to
Boc AminoTFA, HCl in dioxaneCbz, Benzyl ester
Cbz AminoH₂, Pd/CBoc, Methyl ester, Benzyl ester
Methyl Ester Carboxylic AcidLiOH, NaOH; or strong acid (e.g., HCl)Cbz
Benzyl Ester Carboxylic AcidH₂, Pd/CBoc

Conclusion

The successful synthesis of novel therapeutics and chemical probes based on the this compound scaffold is intrinsically linked to the judicious selection and application of protecting groups. By understanding the stability of the azetidine ring and employing orthogonal protection strategies, researchers can unlock the full synthetic potential of this valuable building block. The protocols outlined in this guide provide a robust foundation for the strategic manipulation of this compound in drug discovery and development programs.

References

The Strategic Incorporation of N-Boc-3-Aminoazetidine-3-carboxylic Acid in Modern Drug Discovery: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in contemporary medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a compelling blend of structural rigidity and metabolic stability, making it an invaluable building block in the design of novel therapeutics. Among the diverse array of functionalized azetidines, N-Boc-3-aminoazetidine-3-carboxylic acid stands out as a particularly strategic asset. This constrained, non-proteinogenic amino acid provides a unique conformational tool for modulating the properties of peptides and small molecules, offering a pathway to enhanced biological activity, selectivity, and pharmacokinetic profiles.

This comprehensive guide provides an in-depth exploration of the synthesis and application of N-Boc-3-aminoazetidine-3-carboxylic acid. Moving beyond a simple recitation of facts, this document delves into the causal relationships behind synthetic choices and the practical implications of incorporating this unique building block into drug candidates.

The Azetidine Advantage: Why Constrained Scaffolds Matter

The utility of N-Boc-3-aminoazetidine-3-carboxylic acid is rooted in the fundamental principles of medicinal chemistry. The introduction of conformational constraints into a molecule can have profound effects on its interaction with biological targets. The rigid azetidine ring system limits the number of accessible conformations, which can pre-organize the molecule into a bioactive conformation, thereby increasing binding affinity and potency.[1][2] This constrained geometry can also shield susceptible bonds from enzymatic degradation, leading to improved metabolic stability and a longer in vivo half-life.[3]

Furthermore, the 3-amino-3-carboxylic acid substitution pattern on the azetidine ring presents a unique spatial arrangement of functional groups. This can lead to novel interactions with target proteins that are not achievable with more flexible or linear analogues. The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen ensures its stability and compatibility with standard peptide synthesis and other coupling chemistries.[4]

Synthetic Pathways to a Privileged Building Block

The synthesis of N-Boc-3-aminoazetidine-3-carboxylic acid is a multi-step process that requires careful control of reaction conditions. A common and effective strategy commences with the commercially available 1-Boc-3-azetidinone. This approach typically involves the introduction of a nitrogen-containing functional group at the 3-position, which is subsequently converted to the desired primary amine.

A plausible and documented synthetic route involves the formation of a 3-azido or 3-cyano intermediate. The introduction of an azide group, for instance, can be achieved through various methods, followed by a reduction to the amine. Alternatively, the introduction of a cyano group can be followed by hydrolysis to the carboxylic acid and subsequent functional group manipulations to yield the final product.[5]

Below is a generalized synthetic scheme illustrating a common pathway:

Synthetic_Pathway A 1-Boc-3-azetidinone B Intermediate (e.g., N-Boc-3-azido- or 3-cyano-azetidine derivative) A->B Functional group introduction at C3 C N-Boc-3-aminoazetidine-3-carboxylic acid B->C Reduction/Hydrolysis & Functional group manipulation Peptide_Modification cluster_0 Drug Development Workflow A Linear Peptide B Peptide with Azetidine Amino Acid A->B Incorporate N-Boc-3-aminoazetidine-3-carboxylic acid C Increased Potency Improved Stability Enhanced Selectivity B->C Results in

References

Introduction: The Structural Advantage of Azetidine-Based Scaffolds in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to Solid-Phase Peptide Synthesis (SPPS) with 3-Aminoazetidine-3-carboxylic Acid

In the landscape of modern drug discovery, the quest for novel peptide therapeutics with enhanced stability, potency, and target specificity is paramount. Non-natural amino acids are instrumental in this endeavor, offering a means to transcend the limitations of native peptide structures. Among these, this compound (Aza-aa), a conformationally constrained cyclic amino acid, has emerged as a powerful building block.[1]

The incorporation of the rigid azetidine ring into a peptide backbone imparts unique structural properties.[1] This rigidity can induce specific secondary structures, such as β-turns, and significantly improve resistance to enzymatic degradation by proteases, a critical factor for enhancing the in-vivo half-life of peptide drugs.[1] However, the very features that make Aza-aa desirable—its steric bulk and conformational rigidity—also present significant challenges for its efficient incorporation using standard Solid-Phase Peptide Synthesis (SPPS) protocols.[2][3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the challenges associated with Aza-aa incorporation and delivers field-proven, step-by-step protocols designed to overcome these hurdles, ensuring successful and high-fidelity synthesis of Aza-aa-containing peptides.

The Core Challenge: Overcoming Steric Hindrance in SPPS

The primary difficulty in utilizing Aza-aa lies in the steric hindrance around its α-carbon and secondary amine within the peptide chain. This hindrance impedes the two most critical steps in any SPPS cycle:

  • Coupling of Fmoc-Aza-aa-OH: The carboxyl group of the incoming Aza-aa must be efficiently activated and presented to the deprotected N-terminal amine of the resin-bound peptide. The bulky azetidine ring can slow this reaction, leading to incomplete coupling.

  • Coupling onto the Aza-aa residue: Once incorporated, the N-terminal amine of the Aza-aa residue is a secondary amine, which is sterically more demanding and less nucleophilic than a primary amine. This makes the subsequent coupling of the next amino acid in the sequence equally, if not more, challenging.

Conventional coupling reagents, such as carbodiimides (e.g., DCC, DIC) alone, are often insufficient to drive these reactions to completion, resulting in low yields and deletion sequences.[2] Therefore, specialized reagents and optimized conditions are required.

Key Experimental Workflow for Aza-aa Incorporation

The following diagram illustrates the modified Fmoc-SPPS cycle for the successful incorporation of an Aza-aa residue.

SPPS_Workflow Resin Resin-Bound Peptide (Free N-Terminus) Coupling 1. Aza-aa Coupling (Fmoc-Aza-aa-OH + High-Efficiency Reagent) Resin->Coupling Wash1 2. DMF Wash Coupling->Wash1 Capping 3. Capping (Optional) (Acetic Anhydride/DIEA) Wash1->Capping If coupling incomplete Deprotection 5. Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection If coupling complete (Negative Kaiser Test) Wash2 4. DMF/DCM Wash Capping->Wash2 Wash2->Deprotection Wash3 6. DMF Wash Deprotection->Wash3 Wash3->Resin Ready for next amino acid coupling Coupling_Reaction Amide Bond Formation with a Hindered Amino Acid cluster_reactants Reactants cluster_intermediate Activation Step cluster_product Product PeptideResin H₂N-Peptide--[Resin] CoupledPeptide Fmoc-Aza-aa-CO-NH-Peptide--[Resin] PeptideResin->CoupledPeptide Coupling FmocAza Fmoc-Aza-aa-COOH ActiveEster Fmoc-Aza-aa-O-At (Active Ester Intermediate) FmocAza->ActiveEster + Coupling Reagent + Base (DIEA/NMM) CouplingReagent HATU / HBTU / PyBOP ActiveEster->CoupledPeptide Coupling

References

Application Notes & Protocols: Peptide Coupling Reagents for 3-Aminoazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Challenge of 3-Aminoazetidine-3-carboxylic Acid

This compound (Aze) is a conformationally constrained, non-canonical amino acid of significant interest in medicinal chemistry. Its rigid four-membered ring structure can impart unique secondary structures to peptides, enhance proteolytic stability, and improve biological activity.[1] However, these same structural constraints present a significant challenge during peptide synthesis.

The core difficulty lies in its nature as a Cα-tetrasubstituted (or α,α-disubstituted) amino acid. The quaternary carbon atom at the α-position creates substantial steric hindrance around both the carboxylic acid and the amino group. This bulkiness can dramatically slow down the rate of peptide bond formation, often leading to incomplete reactions and low yields when using standard coupling protocols.[2][3] Furthermore, this class of amino acids is particularly susceptible to epimerization, a side reaction that can compromise the final product's stereochemical integrity and biological function.[4][5]

Therefore, the selection of an appropriate coupling reagent is not merely a matter of process optimization but a critical determinant of success in synthesizing Aze-containing peptides. This guide provides a detailed analysis of suitable reagents and field-proven protocols to navigate these synthetic hurdles.

The Specter of Epimerization

Epimerization, the change in configuration at a single stereocenter, is a persistent risk in peptide synthesis.[5][6] For α,α-disubstituted amino acids like Aze, the risk is heightened. The process typically occurs through two main mechanisms: direct enolization (Hα abstraction) or the formation of a 5(4H)-oxazolone intermediate.[3][4] The steric strain of the azetidine ring can influence the stability of these intermediates. The choice of coupling reagent and base is paramount in minimizing this side reaction, as highly reactive activated esters can promote the formation of these undesirable intermediates if the subsequent aminolysis is slow.[7]

Comparative Analysis of Recommended Coupling Reagents

For sterically demanding couplings, standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) alone are often insufficient.[8][9] More potent onium salt-based reagents are required to achieve efficient activation and rapid coupling, which in turn minimizes the lifetime of racemization-prone intermediates.[3] The most effective reagents fall into two main categories: aminium/uronium salts and phosphonium salts.

Coupling ReagentClassKey AdvantagesConsiderationsRacemization Risk
HATU Aminium/Uronium SaltVery high reactivity, excellent for hindered couplings, fast reaction rates, and very low epimerization.[10][11] The 7-azabenzotriazole (HOAt) moiety provides anchimeric assistance, stabilizing the transition state.[12]Potentially explosive nature of its HOAt component requires careful handling.[13] Can cause guanidinylation of the free N-terminus if used in large excess.Very Low
COMU Aminium/Uronium SaltReactivity is comparable or superior to HATU.[13][14] Based on non-explosive OxymaPure, offering a significantly better safety profile.[13][15] Excellent solubility and byproducts are water-soluble, simplifying workup.[14][16]Can still cause guanidinylation, though some studies suggest it is less prone than HBTU.Very Low
PyBOP Phosphonium SaltHigh reactivity, avoids the guanidinylation side reaction associated with uronium salts.[17] Does not form the toxic byproduct HMPA, unlike the original BOP reagent.[18]Generally considered slightly less reactive than HATU for the most challenging couplings.Low
DIC / OxymaPure Carbodiimide + AdditiveCost-effective and efficient. OxymaPure is a safer and often more effective additive than the traditional HOBt, showing high racemization suppression.[19][20]Slower reaction rates compared to onium salts may be problematic for extremely hindered couplings. A side reaction between DIC and Oxyma can produce HCN under certain conditions, requiring specific addition protocols.[21]Low to Moderate

Expert Recommendation: For the coupling of this compound, HATU and COMU are the premier choices due to their exceptional reactivity and ability to suppress racemization.[10][13] COMU is increasingly favored due to its superior safety profile.[14][15] PyBOP is a strong alternative if guanidinylation is a specific concern. The DIC/OxymaPure system is a viable, economical option, but requires careful protocol adherence to ensure safety and completeness of the reaction.

Experimental Workflows and Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) but can be adapted for solution-phase synthesis. Stoichiometry is based on the initial loading of the resin.

General Workflow for Peptide Coupling

The diagram below illustrates the fundamental steps for incorporating an amino acid, such as Fmoc-3-aminoazetidine-3-carboxylic acid, onto a resin-bound peptide chain.

G cluster_0 SPPS Reaction Vessel cluster_1 Activation Vessel Resin Peptide-Resin (Free N-terminus) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Step 1 Washing1 DMF & DCM Wash Deprotection->Washing1 Step 2 Coupling Addition of Activated Amino Acid Solution Washing1->Coupling Step 3 Washing2 Final Wash Coupling->Washing2 Step 4 NextCycle Proceed to Next Cycle or Final Cleavage Washing2->NextCycle Step 5 AA Fmoc-Aze-OH Activation Pre-activation (1-5 min) AA->Activation Reagent Coupling Reagent (HATU or COMU) Reagent->Activation Base Base (DIPEA) Base->Activation Activated_AA Activated Ester Solution Activation->Activated_AA Activated_AA->Coupling Transfer

Caption: General workflow for SPPS amino acid incorporation.

Protocol 1: Coupling with HATU (Recommended)

This protocol is highly effective for sterically hindered residues like Aze, ensuring high coupling efficiency and minimal epimerization.[10][18]

Materials:

  • Fmoc-3-aminoazetidine-3-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Peptide-resin with a free N-terminal amine

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. If the N-terminus is Fmoc-protected, deprotect using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).

  • Activation Mixture Preparation: In a separate, dry vessel, dissolve Fmoc-3-aminoazetidine-3-carboxylic acid (3 eq.) and HATU (2.9 eq.) in DMF.

  • Pre-activation: Add DIPEA (6 eq.) to the activation mixture. Allow the solution to pre-activate for 1-2 minutes. The solution may change color.[13]

  • Coupling: Add the activated amino acid solution to the prepared resin. Agitate the mixture at room temperature for 1-4 hours. Due to the steric hindrance of Aze, a longer coupling time is recommended compared to standard amino acids.

  • Monitoring: Perform a ninhydrin (Kaiser) test to monitor the reaction. If the test is positive (indicating free amines), the coupling is incomplete. The coupling step may be repeated with a fresh activation mixture.

  • Washing: Once the coupling is complete (negative ninhydrin test), filter the resin and wash thoroughly with DMF (5x) and DCM (5x) to remove excess reagents and byproducts.

Protocol 2: Coupling with COMU (Safety-Enhanced Alternative)

This protocol leverages COMU, which offers reactivity comparable to HATU but with a significantly better safety profile.[13][14]

Materials:

  • Fmoc-3-aminoazetidine-3-carboxylic acid

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Peptide-resin with a free N-terminal amine

Procedure:

  • Resin Preparation: Follow Step 1 from Protocol 4.2.

  • Activation Mixture Preparation: In a separate, dry vessel, dissolve Fmoc-3-aminoazetidine-3-carboxylic acid (3 eq.) and COMU (2.9 eq.) in DMF. COMU is known for its excellent solubility.[14]

  • Pre-activation: Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 1-2 minutes. A color change may be observed, which can sometimes be used to monitor the reaction's progress.[14]

  • Coupling: Add the activated solution to the resin and agitate at room temperature for 1-4 hours.

  • Monitoring: Use the ninhydrin test to check for reaction completion.

  • Washing: Upon completion, filter and wash the resin as described in Step 6 of Protocol 4.2.

Protocol 3: Coupling with DIC/OxymaPure (Economical Method)

This carbodiimide-based method is a cost-effective option. The specific order of addition is critical to minimize potential side reactions.[21]

Materials:

  • Fmoc-3-aminoazetidine-3-carboxylic acid

  • OxymaPure (Ethyl (hydroxyimino)cyanoacetate)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Peptide-resin with a free N-terminal amine

Procedure:

  • Resin Preparation: Follow Step 1 from Protocol 4.2.

  • Reagent Preparation:

    • In one vessel, dissolve Fmoc-3-aminoazetidine-3-carboxylic acid (3 eq.) in DMF.

    • In a second vessel, dissolve OxymaPure (3 eq.) in DMF.

  • Pre-activation & Coupling Sequence:

    • Add the amino acid solution to the resin.

    • Add the OxymaPure solution to the resin.

    • Finally, add DIC (3 eq.) to the resin slurry. This "in-situ" activation where the carbodiimide is added last is generally preferred.[20] An alternative, safer protocol to avoid a specific side reaction involves pre-activating the amino acid with DIC for 2-5 minutes, adding this mixture to the resin, and then adding the OxymaPure solution.[21]

  • Reaction: Agitate the mixture at room temperature. Coupling times may be longer than with onium salts, potentially requiring 4-12 hours.

  • Monitoring & Washing: Follow Steps 5 and 6 from Protocol 4.2.

Mechanism of Action: Onium Salt Activation

The superior performance of HATU and COMU stems from their ability to rapidly form highly reactive activated esters. The general mechanism minimizes the time the amino acid exists in a state where it is vulnerable to racemization.

Caption: Mechanism of amide bond formation via onium salt reagents.

In this mechanism, the carboxylate of the Fmoc-Aze-OH attacks the onium salt (HATU or COMU) to form a highly unstable O-acylisouronium salt.[12][22] This is immediately attacked by the counter-ion (OAt⁻ or Oxyma⁻) to generate a highly reactive ester and a urea byproduct.[12] This active ester then rapidly undergoes nucleophilic attack by the free amine of the peptide-resin to form the desired peptide bond with very low risk of epimerization.[10][22]

Conclusion

The successful incorporation of this compound into peptide chains is achievable with careful selection of coupling reagents and optimized protocols. The steric hindrance and epimerization risk associated with this constrained amino acid necessitate the use of high-potency onium salt reagents. HATU and COMU stand out as the most effective choices, offering rapid and clean couplings. While COMU provides a significant safety advantage, both reagents are capable of delivering high-quality Aze-containing peptides, enabling further exploration of their potential in drug discovery and development.

References

Application Note: A Comprehensive Protocol for the Deprotection of Boc-3-Aminoazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed, field-proven protocol for the efficient deprotection of N-(tert-butoxycarbonyl)-3-aminoazetidine-3-carboxylic acid. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in the construction of complex molecules and peptide analogs.[1][2] 3-Aminoazetidine-3-carboxylic acid is a valuable, conformationally constrained non-canonical amino acid increasingly utilized in drug discovery to impart unique structural and pharmacological properties to parent molecules.[3][4][5] This guide will delve into the mechanistic underpinnings of acid-catalyzed Boc deprotection, present a step-by-step experimental procedure, and discuss critical parameters for reaction monitoring, work-up, and product characterization.

Introduction: The Strategic Importance of Azetidines and Boc Deprotection

The azetidine motif is a sought-after structural element in medicinal chemistry. Its inherent ring strain and defined three-dimensional geometry can significantly influence the conformational properties, metabolic stability, and biological activity of peptides and small molecule therapeutics.[3][5] Specifically, this compound serves as a rigid scaffold, offering a unique vector for substituent placement compared to more flexible acyclic or larger ring systems.[4]

The synthesis of molecules incorporating this moiety often necessitates the use of protecting groups. The Boc group is a favored choice for the azetidine nitrogen due to its stability across a broad range of reaction conditions and its clean, quantitative removal under acidic conditions.[1][2] The most common and effective reagent for this transformation is trifluoroacetic acid (TFA).[1][6] This protocol focuses on the TFA-mediated deprotection, a robust and widely applicable method in both academic and industrial research settings.[1][7]

The Chemistry of Deprotection: A Mechanistic Overview

The acid-catalyzed removal of the Boc group is a straightforward yet elegant process. Understanding the mechanism is paramount for troubleshooting and optimizing the reaction. The process unfolds in a series of well-defined steps:[1][7][8]

  • Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA. This enhances the electrophilicity of the carbonyl carbon.[7][8]

  • Formation of a tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable, resonance-delocalized tert-butyl cation and a transient carbamic acid intermediate.[6][7][8]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[6][8] This step is entropically driven and is often visually confirmed by the observation of effervescence.[6]

  • Amine Salt Formation: The newly liberated amine is immediately protonated by the excess TFA in the reaction medium, yielding the corresponding trifluoroacetate salt.[1][8]

The generated tert-butyl cation can potentially alkylate nucleophilic residues on the substrate or polymerize.[8][9] However, for a simple substrate like this compound, this is generally not a significant concern.

Experimental Protocol

This protocol outlines a standard procedure for the solution-phase deprotection of Boc-3-Aminoazetidine-3-carboxylic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Boc-3-Aminoazetidine-3-carboxylic acid≥98%e.g., BOC SciencesStarting material.
Trifluoroacetic acid (TFA)Reagent grade, ≥99%e.g., Sigma-AldrichCorrosive and volatile. Handle with extreme care in a fume hood.[10][11][12]
Dichloromethane (DCM)Anhydrous, ≥99.8%e.g., Fisher ScientificReaction solvent.
Diethyl etherAnhydrouse.g., VWRUsed for product precipitation.
Saturated aqueous sodium bicarbonate (NaHCO₃)ACS gradeLab preparedFor neutralization during work-up.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)AnhydrousLab supplyFor drying the organic layer.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Magnetic stir plate

  • Rotary evaporator

  • Standard laboratory glassware (funnels, beakers, graduated cylinders)

  • Filtration apparatus (Büchner funnel or similar)

  • pH paper or meter

Step-by-Step Procedure

The following workflow provides a robust method for the deprotection reaction.

Deprotection_Workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_workup Work-up & Isolation Dissolve 1. Dissolve Boc-protected amine in anhydrous DCM (0.1-0.5 M) Cool 2. Cool solution to 0 °C Dissolve->Cool Stirring Add_TFA 3. Add TFA dropwise (20-50% v/v) Cool->Add_TFA Maintain 0 °C Stir 4. Stir at room temp (30 min - 4 h) Add_TFA->Stir Warm to RT Monitor 5. Monitor by TLC or LC-MS Stir->Monitor Check for completion Concentrate 6. Concentrate in vacuo Monitor->Concentrate Upon completion Precipitate 7. Precipitate with cold diethyl ether Concentrate->Precipitate Isolate 8. Isolate by filtration Precipitate->Isolate Dry 9. Dry under vacuum Isolate->Dry

Caption: General workflow for TFA-mediated Boc deprotection.

  • Dissolution: In a round-bottom flask, dissolve Boc-3-Aminoazetidine-3-carboxylic acid in anhydrous dichloromethane (DCM) to achieve a concentration between 0.1 and 0.5 M.[1][7] Ensure the substrate is fully dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring. This is crucial to control any potential exotherm upon the addition of the strong acid.[7]

  • TFA Addition: Slowly, add trifluoroacetic acid (TFA) dropwise to the stirred solution. A common and effective concentration is a 1:1 mixture of TFA and DCM (50% v/v).[7] For substrates that may be more sensitive, starting with a lower concentration (e.g., 20-25% TFA) is advisable.[1][7]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 30 minutes to 4 hours.[7] Effervescence (CO₂ evolution) should be observed.[6] Caution: Do not run the reaction in a closed system to allow for the safe release of CO₂ gas.[2][8]

  • Monitoring: The reaction progress should be monitored until all the starting material is consumed. This is most effectively done using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][13] The deprotected product, being an amine salt, is significantly more polar and will exhibit a lower Rf value on TLC compared to the starting material.[13]

  • Work-up and Isolation:

    • Method A (Isolation as TFA salt): Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[13] The resulting residue is the trifluoroacetate salt of the amine. To remove residual TFA, the residue can be co-evaporated with a solvent like toluene or isopropanol.[14] The crude salt can often be precipitated by the addition of cold diethyl ether, collected by filtration, washed with more cold ether, and dried under vacuum.[7]

    • Method B (Isolation as free amine): After concentrating the reaction mixture, dissolve the residue in a minimal amount of water or DCM.[13] Carefully neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is basic (pH ~8-9). Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, if the free amine is soluble). Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.[13] Note: The zwitterionic nature of the product may complicate extraction; isolation as the salt is often more straightforward.

Analytical Characterization and Validation

The identity and purity of the final product, this compound trifluoroacetate, should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Disappearance of the characteristic tert-butyl singlet from the Boc group (typically around 1.4 ppm). Appearance of a broad signal for the ammonium protons (-NH₃⁺). Shifts in the azetidine ring protons.
LC-MS A single major peak corresponding to the mass of the protonated this compound. The retention time will be significantly shorter than the Boc-protected starting material.[13]
FT-IR Disappearance of the Boc carbonyl stretch (around 1690 cm⁻¹). Appearance of characteristic amine salt stretches.[15]
TLC A spot with a much lower Rf value than the starting material. The product can be visualized using a ninhydrin stain, which gives a characteristic color for primary amines.[13]

Safety and Handling

Trifluoroacetic acid is a highly corrosive and volatile substance that can cause severe burns upon contact with skin, eyes, and the respiratory tract.[11][12][16]

  • Always handle TFA inside a certified chemical fume hood.[10]

  • Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile for small volumes, butyl rubber for larger volumes), safety goggles or a face shield, and a lab coat.[10][12][16]

  • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11][17]

  • Ensure waste TFA and reaction mixtures are disposed of according to institutional hazardous waste guidelines.[11][17]

Conclusion

The TFA-mediated deprotection of Boc-3-Aminoazetidine-3-carboxylic acid is a reliable and efficient transformation critical for the synthesis of novel chemical entities. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can confidently execute this key synthetic step. Careful monitoring and appropriate work-up procedures will ensure the isolation of the desired product in high purity and yield, paving the way for subsequent synthetic manipulations.

References

The Strategic Integration of 3-Aminoazetidine-3-carboxylic Acid in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, particularly in the realm of peptidomimetics and small molecule therapeutics, the pursuit of novel scaffolds that confer enhanced pharmacological properties is relentless. Among the arsenal of non-proteinogenic amino acids, 3-Aminoazetidine-3-carboxylic acid has emerged as a powerhouse building block. Its rigid, four-membered ring structure and gem-diamino functionality offer a unique conformational constraint that medicinal chemists can exploit to fine-tune the potency, selectivity, and metabolic stability of drug candidates. This guide provides an in-depth exploration of the applications of this compound, complete with technical insights and actionable protocols for its strategic deployment in your research endeavors.

The Rationale: Why Constrain with this compound?

The incorporation of constrained amino acids into a peptide or small molecule is a deliberate strategy to pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target. This compound, as a Cα-tetrasubstituted amino acid, excels in this role.

Key Advantages:

  • Conformational Rigidity: The azetidine ring severely restricts the rotational freedom around the peptide backbone, guiding the molecule to adopt specific secondary structures.[1]

  • β-Turn Induction: Studies have shown that the this compound moiety is a potent inducer of β-turns, which are critical recognition motifs in many biological processes.[1]

  • Novel Hydrogen Bonding: The unique geometry of this amino acid can facilitate the formation of unconventional intramolecular hydrogen bonds, such as a main-chain-to-side-chain interaction, further stabilizing the desired conformation.[1]

  • Metabolic Stability: The unnatural structure of the azetidine ring can impart resistance to proteolytic degradation, a common pitfall for peptide-based therapeutics.

  • Vectorial Display of Functionality: The gem-diamino group at the 3-position allows for the presentation of substituents in distinct vectors, enabling a thorough exploration of the chemical space around a pharmacophore.

Core Applications in Drug Discovery

The unique properties of this compound have led to its application in various therapeutic areas. A notable example is in the development of triple reuptake inhibitors for the treatment of depression. By replacing a more flexible core with a 3-aminoazetidine scaffold, researchers were able to develop novel compounds with potent inhibitory activity against serotonin, norepinephrine, and dopamine transporters.[2] This bioisosteric replacement not only improved potency but also fine-tuned the selectivity profile of the drug candidates.[2]

Case Study: Enhancing GPCR Ligand Properties

G protein-coupled receptors (GPCRs) are a major class of drug targets, and peptide ligands are key modulators of their activity.[3] The incorporation of constrained amino acids like this compound into GPCR peptide ligands can lead to significant improvements in their pharmacological profiles. For instance, in the development of agonists for the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target for type 2 diabetes, the introduction of non-natural amino acids has been shown to enhance potency and prolong the duration of action.[4][5]

The rigid structure of this compound can lock the peptide into a conformation that is optimal for binding to the receptor, leading to increased affinity and efficacy.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-3-azidoazetidine-3-carboxylic Acid (A Precursor to Fmoc-3-aminoazetidine-3-carboxylic Acid)

This protocol is adapted from methodologies for the synthesis of azido amino acids and provides a pathway to a key intermediate.[6] The subsequent reduction of the azide yields the desired amine.

Materials:

  • Fmoc-protected diaminopropionic acid

  • Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Imidazole-1-sulfonyl azide hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve Fmoc-protected diaminopropionic acid in a biphasic mixture of H₂O, MeOH, and CH₂Cl₂.

  • Add a catalytic amount of CuSO₄·5H₂O and imidazole-1-sulfonyl azide hydrochloride.

  • Adjust the pH of the mixture to 9 using an aqueous K₂CO₃ solution.

  • Stir the reaction vigorously for 18 hours at room temperature.

  • Dilute the reaction mixture with CH₂Cl₂ and separate the aqueous phase.

  • Extract the organic phase with a saturated NaHCO₃ solution.

  • Combine the aqueous extracts and wash with Et₂O.

  • Acidify the aqueous phase to pH 2 with concentrated HCl.

  • Extract the product with Et₂O.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Fmoc-3-azidoazetidine-3-carboxylic acid.

Protocol 2: Incorporation of Fmoc-3-aminoazetidine-3-carboxylic Acid into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating the protected amino acid into a growing peptide chain on a solid support.[7][8]

Materials:

  • Fmoc-protected this compound

  • Rink amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Coupling reagent (e.g., HATU, HBTU)

  • Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat again for 10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-3-aminoazetidine-3-carboxylic acid (3-5 equivalents), the coupling reagent (e.g., HATU, 2.9-4.5 equivalents), and a hindered base like DIPEA (6-10 equivalents) in DMF.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin and agitate for 1-4 hours at room temperature. Monitor the coupling reaction for completion (e.g., using a Kaiser test).

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane and dry it. Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, pellet it by centrifugation, and wash with ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Proteolytic Stability Assay

This protocol provides a general framework for assessing the stability of your peptide in the presence of proteases.[3][9]

Materials:

  • Test peptide stock solution (1 mg/mL)

  • Human serum or plasma

  • Quenching solution (e.g., 10% Trichloroacetic Acid)

  • Incubation buffer (e.g., Phosphate Buffered Saline, PBS)

  • HPLC or LC-MS system

Procedure:

  • Preparation: Thaw serum/plasma on ice and centrifuge to remove precipitates.

  • Incubation: Dilute the test peptide to a final concentration of 100 µg/mL in the serum/plasma and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the incubation mixture.

  • Quenching: Immediately add the aliquot to the quenching solution to stop the enzymatic reaction.

  • Clarification: Centrifuge the quenched samples to pellet precipitated proteins.

  • Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).

Data Presentation

The impact of incorporating this compound can be quantitatively assessed. Below is a hypothetical comparison table illustrating the potential improvements.

PeptideTarget Binding Affinity (IC₅₀, nM)Proteolytic Half-Life (t½, hours in plasma)
Native Peptide15.20.5
Peptide with this compound2.88.2

This table is for illustrative purposes. Actual data will vary depending on the specific peptide and its target.

Visualizations

Logical Workflow for Peptide Design and Evaluation

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Identify_Target Identify Target & Lead Peptide In_Silico_Modeling In Silico Modeling of 3-Aze-3-COOH Incorporation Identify_Target->In_Silico_Modeling Synthesize_Building_Block Synthesize Fmoc-3-Aminoazetidine-3-COOH In_Silico_Modeling->Synthesize_Building_Block SPPS Solid-Phase Peptide Synthesis Synthesize_Building_Block->SPPS Purification_Characterization Purification & Characterization (HPLC, MS) SPPS->Purification_Characterization Binding_Assay Binding Affinity Assay (e.g., IC50) Purification_Characterization->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP accumulation) Binding_Assay->Functional_Assay Stability_Assay Proteolytic Stability Assay Functional_Assay->Stability_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Stability_Assay->SAR_Analysis Iterative_Design Iterative Design & Synthesis SAR_Analysis->Iterative_Design Refine Structure Iterative_Design->SPPS

Caption: A workflow for the design and evaluation of peptides containing this compound.

Canonical GPCR Signaling Pathway (GLP-1 Receptor)

GPCR_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GLP1R GLP-1 Receptor G_protein Gαs GLP1R->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates Ligand Peptide Agonist (with 3-Aze-3-COOH) Ligand->GLP1R Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Gene_Transcription Gene Transcription (Pro-insulin) PKA->Gene_Transcription

Caption: A simplified diagram of the GLP-1 receptor signaling pathway, a target for peptidomimetics.

Conclusion

This compound is a valuable and versatile tool in the drug discovery toolkit. Its ability to impart conformational rigidity and metabolic stability makes it an attractive building block for the synthesis of next-generation therapeutics. By understanding the principles behind its application and mastering the associated synthetic and analytical protocols, researchers can unlock new possibilities in the design of potent, selective, and durable drug candidates.

References

Application Notes and Protocols: 3-Aminoazetidine-3-carboxylic Acid for the Construction of Unnatural Peptide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Expanding the Chemical Space of Peptides

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, positioned advantageously between small molecules and large biologics.[1] However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability and conformational flexibility, which can lead to reduced potency and selectivity.[2] The incorporation of unnatural amino acids (UAAs) into peptide scaffolds has emerged as a powerful strategy to overcome these challenges, enabling the rational design of peptidomimetics with enhanced pharmacological properties.[1][2] Among the diverse array of available UAAs, 3-aminoazetidine-3-carboxylic acid stands out as a particularly valuable building block for constructing novel peptide libraries with unique structural and functional attributes.

This guide provides a comprehensive overview of the applications and protocols for utilizing this compound in the synthesis of unnatural peptide libraries. We will delve into the scientific principles underpinning its use, provide detailed, field-proven protocols for its incorporation into peptide chains, and discuss its impact on peptide structure and function, with a focus on enhancing proteolytic stability and inducing specific secondary structures.

The Scientific Merit of this compound in Peptide Design

The four-membered ring of this compound imparts a significant degree of conformational rigidity to the peptide backbone.[3] This constrained structure offers several key advantages for the design of novel peptide therapeutics:

  • Induction of β-Turns: The azetidine ring system predisposes the peptide backbone to adopt well-defined secondary structures. Specifically, the this compound moiety has been shown to be a potent inducer of β-turns, which are critical recognition motifs in many biologically active peptides.[4][5] This ability to pre-organize the peptide into a bioactive conformation can lead to a significant increase in binding affinity and receptor selectivity.

  • Enhanced Proteolytic Stability: The steric hindrance and unnatural stereochemistry of the azetidine ring make peptide bonds involving this amino acid resistant to cleavage by proteases.[6] This is a crucial feature for improving the in vivo half-life of peptide drugs, which are often rapidly degraded by endogenous enzymes.[7][8]

  • Novel Structural Scaffolds: As a Cα-tetrasubstituted amino acid, this compound introduces a sharp turn in the peptide backbone, enabling the creation of unique three-dimensional structures that are not accessible with natural amino acids.[4] This opens up new avenues for designing peptides that can interact with novel biological targets.

  • Scaffold for Further Diversification: The azetidine nitrogen provides a convenient handle for late-stage functionalization, allowing for the introduction of various chemical moieties to further fine-tune the properties of the peptide or to attach reporter molecules.[9]

Protocols for the Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain can be readily achieved using standard solid-phase peptide synthesis (SPPS) methodologies.[10] Both Fmoc/tBu and Boc/Bzl protection strategies are compatible with this unnatural amino acid. Below are detailed protocols for both approaches.

Fmoc/tBu-Based Solid-Phase Peptide Synthesis Protocol

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the most common method for SPPS due to its mild deprotection conditions.[11]

1. Resin Selection and Preparation:

  • Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).[1]

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[10]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.[1]

  • Agitate the mixture for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Coupling of Fmoc-3-aminoazetidine-3-carboxylic acid:

  • Activation: In a separate vial, dissolve 3-5 equivalents of Fmoc-3-aminoazetidine-3-carboxylic acid and a suitable coupling agent (e.g., HBTU, HATU, or HCTU) in DMF.[3] Add 6-10 equivalents of a base, such as N,N-diisopropylethylamine (DIEA).[9] Allow the activation to proceed for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For this sterically hindered amino acid, a longer coupling time or a double coupling may be necessary to ensure complete reaction.[9]

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.[12]

4. Capping (Optional but Recommended for Incomplete Coupling):

  • If the ninhydrin test is positive, indicating incomplete coupling, it is advisable to cap the unreacted amino groups to prevent the formation of deletion sequences.

  • Treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.

5. Iterative Cycles:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • Once the synthesis is complete, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.[9]

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[10]

  • Add the cleavage cocktail to the dried peptide-resin and agitate the mixture at room temperature for 2-4 hours.[10]

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the peptide by adding the TFA solution to cold diethyl ether.[9]

  • Centrifuge the mixture to pellet the crude peptide and wash the pellet with cold diethyl ether.

  • Dry the crude peptide under vacuum.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Fmoc_Workflow cluster_ResinPrep Resin Preparation cluster_SynthesisCycle Synthesis Cycle cluster_FinalSteps Final Steps Resin Select Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Fmoc-Aze-OH (HBTU/DIEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Monitor Ninhydrin Test Wash2->Monitor Monitor->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Monitor->Cleavage Synthesis Complete Precipitation Precipitate in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification

Caption: Fmoc-based SPPS workflow for incorporating this compound.

Boc/Bzl-Based Solid-Phase Peptide Synthesis Protocol

The Boc (tert-butyloxycarbonyl) strategy utilizes a strong acid for deprotection and is also a robust method for peptide synthesis.[10]

1. Resin Preparation and First Amino Acid Coupling:

  • Swell Merrifield resin in DCM for 30 minutes.

  • Couple the C-terminal Boc-amino acid to the resin, often as a cesium salt, by heating in DMF.

2. Boc Deprotection:

  • Wash the resin with DCM.

  • Add a solution of 50% TFA in DCM to the resin and shake for 2 minutes.[13]

  • Drain and add a fresh solution of 50% TFA in DCM and shake for 20-30 minutes.[13]

  • Wash the resin with DCM and isopropanol.

3. Neutralization:

  • Wash the resin with DCM.

  • Add a solution of 10% DIEA in DCM and shake for 5 minutes. Repeat this step.[12]

  • Wash the resin with DCM.

4. Coupling of Boc-3-aminoazetidine-3-carboxylic acid:

  • Activation: Dissolve 3 equivalents of Boc-3-aminoazetidine-3-carboxylic acid and 3 equivalents of HOBt in DMF. Add 3 equivalents of DIC and allow to pre-activate for 10-15 minutes.

  • Coupling: Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Monitor the reaction with the Kaiser test.

5. Iterative Cycles, Cleavage, and Purification:

  • Follow the same principles as outlined in the Fmoc protocol for subsequent cycles, cleavage (typically with HF or TFMSA), and purification.

SPPS_Boc_Workflow cluster_ResinPrep Resin Preparation cluster_SynthesisCycle Synthesis Cycle cluster_FinalSteps Final Steps Resin Swell Merrifield Resin AttachAA Attach First Boc-AA Resin->AttachAA Deprotection Boc Deprotection (50% TFA/DCM) AttachAA->Deprotection Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization Coupling Couple Boc-Aze-OH (DIC/HOBt in DMF) Neutralization->Coupling Wash DCM/IPA Wash Coupling->Wash Monitor Kaiser Test Wash->Monitor Monitor->Deprotection Next Amino Acid Cleavage Cleavage from Resin (HF or TFMSA) Monitor->Cleavage Synthesis Complete Precipitation Precipitate in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification

Caption: Boc-based SPPS workflow for incorporating this compound.

Data Presentation: Enhanced Proteolytic Stability

A key advantage of incorporating this compound is the enhanced resistance of the resulting peptides to proteolytic degradation. A study on a cyclic hexapeptide demonstrated that the introduction of a 3-aminoazetidine (3-AAz) subunit rendered the peptide remarkably stable against enzymatic cleavage.[6]

PeptideEnzymeIncubation Time (h)Degradation (%)Source
Unmodified Cyclic Hexapeptideα-chymotrypsin (125 µM)24~100[6]
3-AAz Modified Cyclic Hexapeptideα-chymotrypsin (125 µM)240[6]

As illustrated by HPLC analysis in the cited study, the unmodified peptide was almost completely degraded within 24 hours, while the 3-AAz containing peptide showed no measurable proteolysis.[6] This highlights the profound impact of this unnatural amino acid on peptide stability.

Applications in Drug Discovery and Unnatural Peptide Libraries

The unique properties of this compound make it an exceptional building block for the construction of unnatural peptide libraries for drug discovery.[4] By systematically incorporating this amino acid at various positions within a peptide sequence, libraries of conformationally constrained and proteolytically stable analogues can be generated. These libraries can then be screened against a wide range of biological targets to identify novel lead compounds with improved drug-like properties.

Case Study: Design of a Protease-Resistant Cyclic Peptide

In a notable example, the introduction of a 3-aminoazetidine subunit into a cyclic hexapeptide not only facilitated a more efficient cyclization but also conferred complete resistance to proteolysis by α-chymotrypsin.[6] This demonstrates the potential of this building block to address two major challenges in the development of cyclic peptide therapeutics: synthesis and stability.[9] The ability to create libraries of such stable cyclic peptides opens up possibilities for targeting intracellular protein-protein interactions, which have traditionally been challenging for peptide-based drugs.

Conclusion

This compound is a powerful tool for medicinal chemists and peptide scientists seeking to expand the chemical space of peptide-based therapeutics. Its ability to induce specific secondary structures, enhance proteolytic stability, and serve as a scaffold for further diversification makes it an invaluable building block for the construction of unnatural peptide libraries. The detailed protocols provided herein offer a practical guide for the successful incorporation of this unique amino acid into peptide sequences, paving the way for the discovery of next-generation peptide drugs with superior pharmacological profiles.

References

Application Notes and Protocols for the Characterization of 3-Aminoazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 3-Aminoazetidine-3-carboxylic Acid in Modern Drug Discovery

This compound is a non-proteinogenic, conformationally constrained amino acid that has garnered significant interest in the field of medicinal chemistry and drug development. Its rigid four-membered azetidine ring imparts unique structural properties to peptides and small molecules, often leading to enhanced metabolic stability, improved binding affinity to biological targets, and favorable pharmacokinetic profiles. As a proline analogue with a smaller ring system, it serves as a valuable building block for creating novel chemical entities with distinct three-dimensional arrangements. The precise and comprehensive characterization of this molecule is paramount to ensure its purity, identity, and suitability for use in pharmaceutical research and development.

This technical guide provides a detailed overview of the essential analytical methods for the thorough characterization of this compound. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, offering a framework for robust quality control and in-depth structural elucidation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for selecting appropriate analytical techniques and interpreting the resulting data.

PropertyValueSource
Molecular Formula C₄H₈N₂O₂--INVALID-LINK--
Molecular Weight 116.12 g/mol --INVALID-LINK--
Appearance White to off-white powder--INVALID-LINK--
Melting Point >200 °C (decomposes)--INVALID-LINK--
Solubility Soluble in waterGeneral knowledge for small, polar amino acids

Overall Analytical Workflow

A multi-faceted analytical approach is necessary for the comprehensive characterization of this compound. The following diagram illustrates a logical workflow, integrating various spectroscopic and chromatographic techniques to confirm the identity, purity, and structure of the compound.

Analytical Workflow for this compound cluster_0 Primary Characterization cluster_1 Purity and Separation cluster_2 Further Identification NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC_achiral Achiral HPLC (Purity Assessment) NMR->HPLC_achiral Confirms Structure Final_Characterization Final_Characterization NMR->Final_Characterization MS Mass Spectrometry (HRMS) MS->HPLC_achiral Confirms Mass MS->Final_Characterization HPLC_chiral Chiral HPLC (Enantiomeric Purity) HPLC_achiral->HPLC_chiral Assesses Purity FTIR FTIR Spectroscopy HPLC_chiral->FTIR Determines Enantiopurity EA Elemental Analysis FTIR->EA Confirms Functional Groups EA->Final_Characterization Fully Characterized Compound

Caption: A comprehensive analytical workflow for this compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

Rationale for Experimental Choices
  • ¹H NMR: Provides information on the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. For this compound, this is crucial for confirming the presence and connectivity of the azetidine ring protons.

  • ¹³C NMR: Determines the number of non-equivalent carbon atoms and their electronic environments. The chemical shifts of the azetidine ring carbons and the carboxylic acid carbon are characteristic and aid in structural confirmation.

  • Deuterated Solvents: Deuterium oxide (D₂O) is a common choice for polar molecules like amino acids as it readily dissolves the sample and exchanges with labile protons (e.g., -NH₂ and -COOH), which can simplify the spectrum by removing their signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used and has the advantage of not exchanging with the amine and carboxylic acid protons, allowing for their observation.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean vial.

    • If using D₂O, lyophilize the sample from D₂O once or twice to ensure complete exchange of labile protons if desired.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (Example for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

      • Spectral Width: 16 ppm.

      • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

      • Relaxation Delay (d1): 2 seconds.

      • Temperature: 298 K.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

      • Spectral Width: 240 ppm.

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation Delay (d1): 2 seconds.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Reference the spectra to the residual solvent peak (e.g., D₂O at ~4.79 ppm for ¹H) or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce proton connectivity.

    • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure.

Expected Spectral Data
Atom¹H Chemical Shift (ppm, D₂O) - Predicted¹³C Chemical Shift (ppm, D₂O) - Predicted
C2-H₂, C4-H₂~3.5 - 4.5~50 - 60
C3-~40 - 50
COOH-~170 - 180

Note: Actual chemical shifts can vary depending on the solvent, pH, and temperature.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Rationale for Experimental Choices
  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules like amino acids, as it minimizes fragmentation during the ionization process.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula and unambiguous confirmation of the compound's identity.

Protocol for High-Resolution Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • Instrument Parameters (Example for an ESI-TOF or ESI-Orbitrap):

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas (N₂) Flow: 8 - 12 L/min.

    • Drying Gas Temperature: 300 - 350 °C.

    • Mass Range: m/z 50 - 500.

    • Data Acquisition: Full scan mode.

  • Data Analysis:

    • Identify the protonated molecular ion peak [M+H]⁺.

    • Compare the experimentally measured accurate mass with the theoretical mass of C₄H₉N₂O₂⁺. The mass difference should be within a few parts per million (ppm).

Expected Mass Spectrometry Data
IonTheoretical m/z
[M+H]⁺117.0608
[M+Na]⁺139.0427

High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for assessing the purity of this compound and for separating its enantiomers.

Logical Relationship between Achiral and Chiral HPLC

HPLC_Workflow Start Sample Achiral_HPLC Achiral HPLC (Purity Assessment) Start->Achiral_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Achiral_HPLC->Chiral_HPLC If Chiral Pure_Compound Purity Confirmed Achiral_HPLC->Pure_Compound >95% Purity Enantiopure_Compound Enantiomeric Purity Confirmed Chiral_HPLC->Enantiopure_Compound >99% ee

Application Note: A General Protocol for the Mass Spectrometric Analysis of Peptides Containing Novel Non-Canonical Amino Acids, with a Focus on 3-Aminoazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptide therapeutics is a key strategy for enhancing their pharmacological properties. 3-Aminoazetidine-3-carboxylic acid (Aze), a constrained cyclic amino acid, represents a novel building block for peptide drug design. The unique structural features of such ncAAs introduce significant challenges for their characterization by mass spectrometry, a critical tool in drug development. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mass spectrometric analysis of peptides containing novel ncAAs, with a particular focus on the anticipated challenges and analytical strategies for Aze-containing peptides. While specific fragmentation data for Aze-containing peptides is not yet widely available in scientific literature, this guide establishes a robust framework for their analysis based on established principles of peptide mass spectrometry and the behavior of other complex peptide structures.

Introduction: The Role of Novel Non-Canonical Amino Acids in Peptide Drug Discovery

The therapeutic potential of peptides is often limited by poor metabolic stability and low bioavailability. The incorporation of non-canonical amino acids (ncAAs) is a powerful approach to overcome these limitations.[1][2] this compound (Aze) is a prime example of a structurally unique ncAA that can induce specific conformational constraints in peptides, potentially leading to enhanced biological activity and stability.

Mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is an indispensable tool for the structural characterization of synthetic peptides.[3][4][5] It allows for the confirmation of the peptide's primary sequence and the identification of impurities. However, the introduction of ncAAs like Aze can lead to complex and often unpredictable fragmentation patterns under collision-induced dissociation (CID), the most common fragmentation technique.[6][7] Understanding and correctly interpreting these fragmentation patterns is crucial for the successful development of novel peptide therapeutics.

Anticipated Fragmentation Behavior of Aze-Containing Peptides

While specific literature on the CID of Aze-containing peptides is limited, we can infer potential fragmentation pathways based on the behavior of other cyclic and non-canonical amino acids.

Potential for Characteristic Neutral Losses

A common fragmentation pathway for peptides containing modified or structurally complex amino acids is the neutral loss of a part of or the entire side chain.[8][9] Given the strained four-membered ring structure of Aze, a characteristic neutral loss is highly probable. This could involve the loss of the entire azetidine ring or a portion of it. Researchers should be vigilant for neutral loss fragments in their MS/MS spectra, as these can be diagnostic for the presence of the Aze residue.

Influence on Backbone Fragmentation

The presence of a rigid, cyclic structure within the peptide backbone can significantly influence the fragmentation of adjacent amide bonds. It may either promote or suppress the formation of the typical b- and y-ion series. In some cases, the energy required to fragment the rigid structure may be lower than that required for backbone cleavage, leading to a dominance of side-chain fragmentation and a lack of sequence-informative ions.

Potential for Sequence Scrambling

For cyclic peptides, it has been observed that the initial ring-opening event during CID can be followed by rearrangements, leading to "scrambled" sequence ions that do not reflect the original linear sequence.[10] While Aze is incorporated into a linear peptide, its cyclic nature could potentially induce similar, albeit localized, rearrangement phenomena, complicating spectral interpretation.

A Generalized Protocol for the LC-MS/MS Analysis of Peptides Containing Novel ncAAs

This protocol provides a robust starting point for the analysis of peptides containing novel ncAAs like Aze. Method optimization is essential and should be guided by the specific properties of the peptide under investigation.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality data. The following steps are recommended:

  • Solubilization: Dissolve the peptide in a solvent compatible with reverse-phase chromatography, such as 0.1% formic acid in water. For hydrophobic peptides, the addition of a small amount of organic solvent like acetonitrile may be necessary.[11]

  • Concentration Determination: Accurately determine the peptide concentration using a suitable method, such as amino acid analysis (AAA) or UV spectrophotometry.[12]

  • Working Solution Preparation: Prepare a working solution of the peptide at a concentration suitable for your LC-MS system (typically in the low µM to high nM range).

Liquid Chromatography

A well-optimized chromatographic method is essential for separating the target peptide from impurities and ensuring reproducible ionization.

  • Column: A high-quality C18 column is a good starting point for most peptides.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Note: Trifluoroacetic acid (TFA) can improve chromatography but suppresses MS signal. Formic acid is generally preferred for LC-MS applications.

  • Gradient: A shallow gradient is often required to achieve optimal separation of closely related species.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 200-400 µL/min for analytical columns.

Mass Spectrometry

The mass spectrometer settings should be optimized to ensure good sensitivity and to capture the unique fragmentation characteristics of the novel peptide.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is standard for peptides.

  • MS1 (Full Scan): Acquire high-resolution full scan data to accurately determine the mass of the intact peptide and identify any impurities.

  • MS/MS (Fragmentation):

    • Use data-dependent acquisition (DDA) to trigger MS/MS on the most abundant precursor ions.

    • Collision Energy: A stepped collision energy approach is highly recommended. This involves acquiring MS/MS spectra at multiple collision energies, which can help to reveal different fragmentation pathways and produce a more complete set of fragment ions.

    • Alternative Fragmentation Techniques: If CID results in poor fragmentation or a dominance of neutral losses, consider alternative fragmentation methods such as Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), or Ultraviolet Photodissociation (UVPD).[3]

Data Analysis and Interpretation: A Systematic Approach

The analysis of MS/MS data for peptides with novel ncAAs requires a careful and systematic approach.

  • Confirm the Precursor Mass: Verify that the mass of the precursor ion in the MS1 spectrum matches the theoretical mass of the Aze-containing peptide.

  • Manual Spectral Interpretation: Begin by manually inspecting the MS/MS spectra. Look for the characteristic b- and y-ion series.

  • Identify Potential Neutral Losses: Search for peaks that correspond to the precursor ion or major fragment ions minus a specific neutral mass. If a consistent neutral loss is observed across multiple spectra, it is likely a characteristic fragmentation of the Aze residue.

  • Software-Assisted Analysis: Utilize peptide sequencing software to aid in the analysis. It is crucial to define the modification corresponding to the Aze residue in the software's settings.

Visualization of the Analytical Workflow

Caption: A generalized workflow for the mass spectrometric analysis of peptides containing novel non-canonical amino acids.

Quantitative Data Summary (Hypothetical)

The following table provides a hypothetical example of how to present MS data for an Aze-containing peptide.

ParameterExpected ValueObserved Value
Peptide Sequence Ac-Tyr-Aze-Gly-Phe-NH2-
Theoretical Mass 497.23 Da-
Observed [M+H]+ 498.2373 m/z498.2371 m/z
Key Fragment Ions y3, b2, y2, b3To be determined
Characteristic Neutral Loss To be determinedTo be determined

Conclusion and Future Outlook

The analysis of peptides containing novel non-canonical amino acids like this compound presents both challenges and opportunities. While the specific fragmentation patterns of Aze-containing peptides are yet to be fully elucidated, the systematic approach outlined in this application note provides a solid foundation for their characterization. By employing careful method development, utilizing advanced MS techniques, and performing detailed data analysis, researchers can confidently advance our understanding of these novel molecules and accelerate the development of the next generation of peptide therapeutics. Further studies are warranted to systematically investigate the fragmentation behavior of Aze-containing peptides to build a library of characteristic fragment ions and neutral losses.

References

Application Note: An Orthogonal Protecting Group Strategy for the Versatile 3-Aminoazetidine-3-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rising Prominence of 3-Aminoazetidine-3-carboxylic Acid in Drug Discovery

This compound is a conformationally constrained, non-natural amino acid that has garnered significant interest in medicinal chemistry and drug development.[1] Its rigid four-membered ring structure imparts unique conformational properties to peptide backbones and small molecules, often leading to enhanced metabolic stability, improved binding affinity, and desirable physicochemical properties.[2][3] The successful incorporation of this valuable building block into complex molecular architectures, however, hinges on a robust and selective protecting group strategy. This application note provides a detailed guide to an orthogonal protection scheme for this compound, enabling its versatile use in a variety of synthetic applications, including peptide synthesis and the development of novel therapeutics.[4][5]

The core challenge in manipulating bifunctional molecules like this compound lies in the selective modification of one functional group in the presence of the other. An orthogonal protecting group strategy addresses this by employing protecting groups for the amino and carboxylic acid functionalities that can be removed under distinct, non-interfering conditions.[6][7][8] This allows for precise, stepwise synthetic transformations, which is crucial for the construction of complex molecules.

Selecting an Orthogonal Protecting Group Pair: Key Considerations

The choice of protecting groups is paramount and should be guided by the overall synthetic plan. For this compound, the ideal orthogonal pair should offer:

  • Ease of Introduction: The protecting groups should be introduced efficiently and in high yield under mild conditions that do not compromise the integrity of the strained azetidine ring.

  • Stability: Both protecting groups must be stable to a wide range of reaction conditions that may be required for subsequent synthetic steps.

  • Selective Cleavage: The deprotection of each group must occur with high selectivity, leaving the other protecting group and the rest of the molecule intact.[9][10]

  • Mild Deprotection Conditions: The removal of the protecting groups should be accomplished under conditions that do not lead to racemization or degradation of the final product.

Based on these criteria, a highly effective and widely applicable orthogonal strategy involves the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) group for the amino function and a tert-butyl (tBu) ester for the carboxylic acid function.

  • Fmoc (9-fluorenylmethyloxycarbonyl): This base-labile protecting group is a cornerstone of solid-phase peptide synthesis (SPPS).[11][12] It is readily cleaved by treatment with a mild base, typically a solution of piperidine in an organic solvent.[13][]

  • tBu (tert-butyl) ester: This acid-labile protecting group is stable to the basic conditions used for Fmoc removal. It is efficiently cleaved using strong acids, such as trifluoroacetic acid (TFA).[][]

The orthogonality of the Fmoc/tBu pair is well-established in peptide chemistry and provides a robust framework for the selective manipulation of this compound.[7][11]

Comparative Analysis of Protecting Group Strategies

While the Fmoc/tBu strategy is highly recommended, other orthogonal pairs can be employed depending on the specific synthetic requirements. The following table provides a comparison of common protecting group strategies.

Protecting Group PairAmine ProtectionCarboxylic Acid ProtectionAmine Deprotection ConditionsCarboxylic Acid Deprotection ConditionsOrthogonality & Remarks
Fmoc/tBu Fmoc (Base-labile)tBu ester (Acid-labile)20% Piperidine in DMFTrifluoroacetic acid (TFA)Excellent Orthogonality. [10][11] Widely used in SPPS. Mild deprotection conditions for Fmoc.
Boc/Bn Boc (Acid-labile)Benzyl (Bn) ester (Hydrogenolysis)Trifluoroacetic acid (TFA)H₂, Pd/CGood Orthogonality. [9] Cbz (or Z) group is a common alternative to Bn ester for hydrogenolysis-based deprotection.
Cbz/Me or Et Cbz (Hydrogenolysis)Methyl or Ethyl ester (Saponification)H₂, Pd/CLiOH or NaOHGood Orthogonality. Saponification can sometimes be harsh and may not be suitable for sensitive substrates.
Alloc/tBu Alloc (Allyloxycarbonyl) (Pd-catalyzed)tBu ester (Acid-labile)Pd(PPh₃)₄, scavengerTrifluoroacetic acid (TFA)Excellent Orthogonality. [16] Useful when avoiding both acidic and basic deprotection for the amine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the orthogonal protection of this compound using the recommended Fmoc/tBu strategy.

Protocol 1: N-Fmoc Protection of this compound

This protocol describes the introduction of the base-labile Fmoc protecting group onto the amino functionality.

Materials:

  • This compound

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Fmoc-Cl (1.1 eq) in 1,4-dioxane dropwise to the cooled solution while stirring vigorously.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product into ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield N-Fmoc-3-aminoazetidine-3-carboxylic acid. The product can be further purified by column chromatography if necessary.

Protocol 2: tert-Butyl Esterification of N-Fmoc-3-aminoazetidine-3-carboxylic acid

This protocol details the protection of the carboxylic acid as a tert-butyl ester, which is stable to the basic conditions of Fmoc deprotection.

Materials:

  • N-Fmoc-3-aminoazetidine-3-carboxylic acid

  • tert-Butyl alcohol (tBuOH)

  • Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve N-Fmoc-3-aminoazetidine-3-carboxylic acid (1.0 eq) and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Add tert-butyl alcohol (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Filter off the DCU precipitate and wash the solid with cold DCM.

  • Wash the combined filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-Fmoc-3-aminoazetidine-3-carboxylic acid tert-butyl ester.[17][18]

Visualization of the Orthogonal Strategy

The following diagrams illustrate the workflow and the chemical logic behind the orthogonal protection and deprotection of this compound.

Orthogonal_Protection_Workflow A This compound B N-Fmoc-3-aminoazetidine- 3-carboxylic acid A->B Fmoc-Cl, NaHCO₃ C N-Fmoc-3-aminoazetidine-3-carboxylic acid tert-butyl ester B->C tBuOH, DCC, DMAP D 3-Aminoazetidine-3-carboxylic acid tert-butyl ester C->D 20% Piperidine/DMF E N-Fmoc-3-aminoazetidine- 3-carboxylic acid derivative C->E Carboxylic Acid Activation & Coupling

Caption: Orthogonal protection and selective deprotection workflow.

Deprotection_Scheme cluster_protected Fully Protected Azetidine cluster_deprotected_amine Amine Deprotected cluster_deprotected_acid Acid Deprotected Protected N-Fmoc Azetidine Core COOtBu Amine_Free NH₂ Azetidine Core COOtBu Protected:f0->Amine_Free:f0 Base (Piperidine) Acid_Free N-Fmoc Azetidine Core COOH Protected:f2->Acid_Free:f2 Acid (TFA)

Caption: Selective deprotection pathways for the Fmoc/tBu strategy.

Conclusion

The orthogonal protection of this compound using the Fmoc/tBu strategy provides a robust and versatile platform for its incorporation into complex molecules. The distinct deprotection conditions for the Fmoc (base-labile) and tert-butyl (acid-labile) groups allow for precise and sequential chemical manipulations, which is essential for modern drug discovery and peptide synthesis. The detailed protocols and conceptual framework presented in this application note are intended to empower researchers to confidently utilize this valuable building block in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Aminoazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Aminoazetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic endeavors. The strained four-membered ring of the azetidine core, combined with the bifunctional nature of the target molecule, presents unique synthetic hurdles that can lead to a variety of impurities. This document provides in-depth, experience-driven insights and actionable protocols to help you optimize your synthesis and obtain a high-purity product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is contaminated with a significant amount of starting material, specifically 1-Boc-azetidine-3,3-dicarboxylate. What is causing this and how can I resolve it?

A1: This issue points to incomplete hydrolysis and decarboxylation of the diester precursor. The conversion of the 3,3-dicarboxylate to the final mono-acid requires two distinct chemical transformations, and inefficiency in either step will result in contamination.

  • Causality:

    • Insufficient Hydrolysis: The hydrolysis of both ester groups to carboxylic acids is a prerequisite for efficient decarboxylation. If the reaction conditions (e.g., concentration of base, temperature, or reaction time) are not sufficient, you may isolate a mixture of the diester, the mono-ester, and the diacid.

    • Suboptimal Decarboxylation Conditions: The decarboxylation of the resulting malonic acid derivative is typically thermally induced. The temperature might not be high enough, or the reaction time may be too short to drive the reaction to completion. The stability of the azetidine ring can be a limiting factor in applying harsh thermal conditions.

  • Troubleshooting & Optimization:

    • Stepwise Optimization: It is advisable to optimize the hydrolysis and decarboxylation steps separately. Monitor the hydrolysis by TLC or LC-MS to ensure the complete disappearance of the starting diester.

    • Hydrolysis Conditions: Employ a strong base like sodium hydroxide or potassium hydroxide in a water/alcohol solvent mixture. Ensure at least two equivalents of base are used.

    • Decarboxylation Temperature: Carefully increase the temperature for the decarboxylation step. A temperature range of 150-200°C is often required, but this should be approached with caution to avoid degradation of the azetidine ring.[1]

    • Acid Catalysis: In some cases, a mildly acidic workup after hydrolysis can facilitate decarboxylation at a lower temperature.

Q2: I am using a Hofmann rearrangement route from 1-Boc-3-carbamoylazetidine-3-carboxamide and observe a significant byproduct with a higher molecular weight than my desired product. What could this be?

A2: A higher molecular weight byproduct in a Hofmann rearrangement is often a urea derivative. This arises from the reaction of the isocyanate intermediate with an amine.

  • Causality:

    • Isocyanate Reactivity: The Hofmann rearrangement proceeds through an isocyanate intermediate.[2][3][4] While the intended reaction is the hydrolysis of the isocyanate to the amine by water, isocyanates are highly reactive electrophiles that can be trapped by other nucleophiles.

    • Reaction with Starting Material or Product: If the rate of hydrolysis is slow, the isocyanate intermediate can react with the amino group of the already formed this compound product or even the starting amide under certain conditions, leading to the formation of a urea byproduct.

  • Troubleshooting & Optimization:

    • Controlled Addition of Reagents: Add the sodium hypobromite (or bromine and base) solution slowly to the amide at a low temperature to control the concentration of the isocyanate intermediate.

    • Dilution: Running the reaction at a higher dilution can disfavor the bimolecular reaction between the isocyanate and the amine product.

    • pH Control: Maintaining a strongly basic pH during the reaction can help to ensure that the primary amine product is in its free base form, which is more nucleophilic. However, this can also promote other side reactions. Careful optimization of the pH is necessary.

    • Alternative Reagents: Consider using alternative reagents for the Hofmann rearrangement that operate under milder conditions, such as lead tetraacetate or hypervalent iodine reagents, which may offer better control over the reaction.[2]

Q3: My NMR analysis shows a complex mixture of products, and I suspect ring-opening of the azetidine has occurred. What conditions lead to this, and how can I prevent it?

A3: The azetidine ring is strained and susceptible to nucleophilic attack and ring-opening, especially under harsh acidic or basic conditions or at elevated temperatures.[5]

  • Causality:

    • Acid-Catalyzed Ring Opening: Under strongly acidic conditions, the nitrogen atom of the azetidine ring can be protonated, making the ring more susceptible to nucleophilic attack, even by weak nucleophiles like water.

    • Base-Catalyzed Ring Opening: Strong bases at high temperatures can also promote ring-opening reactions.

    • Deprotection Steps: The final deprotection step, particularly the removal of an N-protecting group like Boc with strong acid (e.g., TFA), can be a critical point for ring-opening if not carefully controlled.

  • Troubleshooting & Optimization:

    • Milder Deprotection: If using a Boc protecting group, consider milder deprotection conditions. For example, using HCl in a solvent like dioxane or methanol at room temperature is often sufficient and less prone to causing ring-opening than neat TFA.

    • Temperature Control: Maintain low temperatures during steps that involve strong acids or bases.

    • Choice of Protecting Group: If ring stability is a persistent issue, consider a protecting group that can be removed under neutral conditions, such as a benzyl group (Cbz) which can be removed by hydrogenolysis.[6]

    • Reaction Monitoring: Closely monitor the deprotection step by TLC or LC-MS to avoid prolonged exposure to harsh conditions once the reaction is complete.

Q4: I am observing what appears to be dimers or oligomers in my crude product. Is this common and how can I minimize their formation?

A4: The formation of dimers or oligomers is a potential issue due to the bifunctional nature of this compound. The amino group of one molecule can react with the carboxylic acid of another to form an amide bond.

  • Causality:

    • Self-Condensation: This is particularly likely if the synthesis involves a step that activates the carboxylic acid (e.g., conversion to an acid chloride or use of coupling agents) while the amine is unprotected. It can also occur at high temperatures during workup or purification.

  • Troubleshooting & Optimization:

    • Orthogonal Protection Strategy: Throughout the synthesis, ensure that the amine and carboxylic acid functionalities are appropriately protected to prevent self-condensation. A common strategy is to protect the ring nitrogen with Boc and the carboxylic acid as an ester.

    • Purification Conditions: During purification of the final product, avoid excessive heating. Lyophilization from water is often a good method for isolating the final amino acid.

    • pH during Workup: Maintain a pH where the amino acid exists predominantly in its zwitterionic form, which is less likely to undergo intermolecular reactions.

Synthetic Pathway and Side Product Formation

The following diagram illustrates a common synthetic route to this compound, highlighting the key steps where side products can emerge.

Synthesis_Troubleshooting cluster_0 Step 1: Amide Formation cluster_1 Step 2: Hofmann Rearrangement cluster_2 Step 3: Deprotection cluster_side_products Potential Side Products A 1-Boc-azetidine- 3,3-dicarboxylic acid B 1-Boc-3-carbamoylazetidine- 3-carboxylic acid A->B 1. SOCl2 2. NH3 C Isocyanate Intermediate B->C Br2, NaOH SP1 Unreacted Amide B->SP1 Incomplete Reaction D 1-Boc-3-aminoazetidine- 3-carboxylic acid C->D H2O (Hydrolysis) SP2 Urea Byproduct C->SP2 Reaction with Amine E 3-Aminoazetidine- 3-carboxylic acid (Product) D->E HCl/Dioxane SP3 Ring-Opened Product D->SP3 Harsh Acid E->SP3 Harsh Acid caption Synthetic route and common side product formation.

References

Technical Support Center: Preventing Racemization of 3-Aminoazetidine-3-carboxylic Acid in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the critical issue of maintaining stereochemical integrity when incorporating the constrained, non-proteinogenic amino acid, 3-Aminoazetidine-3-carboxylic acid (Aza), into synthetic peptides. The unique α,α-disubstituted nature of Aza presents specific challenges to preventing racemization during solid-phase peptide synthesis (SPPS). This resource is designed to provide you with the foundational knowledge and actionable protocols to ensure the chiral purity of your final peptide product.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant concern for peptides containing this compound?

A1: Racemization is the conversion of a single enantiomer of a chiral molecule into a mixture of both enantiomers (in this case, the L- and D-forms of the amino acid).[1][2][3] In peptide synthesis, this leads to the incorporation of the incorrect stereoisomer, forming diastereomeric impurities that can be difficult to separate from the target peptide.[4] The biological activity, therapeutic efficacy, and safety of a peptide are highly dependent on its precise three-dimensional structure, which is dictated by the sequence of L-amino acids.[3] The presence of even small amounts of the D-isomer can drastically alter or eliminate the desired biological function.[3]

This compound, being an α,α-disubstituted amino acid, is structurally distinct from proteinogenic amino acids. While the quaternary α-carbon might intuitively suggest resistance to racemization, the strain of the azetidine ring and electronic effects can still render it susceptible under certain activation conditions.

Q2: What is the primary mechanism of racemization during peptide coupling?

A2: The most common pathway for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][3][4] This occurs when the carboxyl group of the Nα-protected amino acid is activated by a coupling reagent.[3][5] The α-proton of this intermediate becomes acidic and can be abstracted by a base, leading to a loss of chirality.[2][3] The incoming amine can then attack the planar oxazolone from either side, resulting in both the desired L-peptide and the undesired D-diastereomer.[3] A secondary, less common mechanism is the direct abstraction of the α-proton from the activated amino acid by a base, a process known as direct enolization.[2][6]

Q3: Which factors have the most significant impact on the racemization of sensitive amino acids like this compound?

A3: Several factors critically influence the degree of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent is paramount.[1] Onium salt reagents (uronium/aminium and phosphonium) can promote racemization, especially with pre-activation in the presence of a base.[4] Carbodiimides, when used with racemization-suppressing additives, are generally a safer option.[4]

  • Base: The type, strength, and concentration of the base used are critical.[1][7] Stronger, less sterically hindered bases generally lead to higher rates of racemization.[3]

  • Temperature: Elevated temperatures, often employed in microwave-assisted peptide synthesis, can significantly increase the rate of racemization.[1][8]

  • Solvent: The polarity of the solvent can play a role, with less polar solvents sometimes helping to reduce racemization.[3]

  • Pre-activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the N-terminal amine of the peptide-resin increases the risk of racemization.[1][3]

Troubleshooting Guide: Specific Issues and Solutions

Issue 1: High levels of the D-isomer of this compound are detected in the final peptide.

  • Probable Cause: Inappropriate selection of coupling reagent and/or base, leading to a high rate of racemization. This is particularly common when using highly efficient but aggressive coupling reagents like HATU or HBTU in combination with a strong base such as diisopropylethylamine (DIPEA).[9]

  • Solution:

    • Switch to a Low-Racemization Coupling Cocktail: The combination of a carbodiimide with a racemization-suppressing additive is highly recommended.[4] The preferred choice is Diisopropylcarbodiimide (DIC) in conjunction with Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[7][10] Oxyma is a highly effective and non-explosive alternative to HOBt and HOAt.[10][11]

    • Optimize the Base: Replace strong bases like DIPEA with a weaker or more sterically hindered base.[10]

      • N-Methylmorpholine (NMM): A weaker base that is a good alternative to DIPEA.[4]

      • 2,4,6-Collidine: A sterically hindered base that has proven effective in minimizing racemization.[7][10]

    • Minimize Pre-activation: If using an onium salt reagent is unavoidable, add the reagents to the resin without a pre-activation step.[4] For carbodiimide couplings, prepare the activation mixture immediately before adding it to the resin.[10]

Issue 2: Racemization is observed even after switching to a DIC/Oxyma coupling strategy.

  • Probable Cause: The reaction temperature may be too high, or the reaction time is excessively long. Even with an optimized reagent cocktail, elevated temperatures can provide sufficient energy to overcome the activation barrier for racemization.[1]

  • Solution:

    • Control the Reaction Temperature: Perform the coupling reaction at a lower temperature. Start the reaction at 0°C for 30 minutes to 2 hours, then allow it to slowly warm to room temperature.[3] For microwave-assisted synthesis, reducing the coupling temperature from a standard 80°C to 50°C can significantly limit racemization of sensitive residues.[4][8]

    • Optimize Coupling Time: While longer reaction times can improve coupling efficiency for sterically hindered amino acids, they also increase the window for racemization. Monitor the reaction progress using a qualitative test (e.g., Kaiser or bromophenol blue test) to determine the minimum time required for complete coupling.[12]

Issue 3: The N-terminal protecting group strategy appears to influence racemization.

  • Probable Cause: While racemization primarily occurs during the activation of the incoming amino acid, the choice of Nα-protecting group can have indirect effects. For instance, certain protecting groups may influence the conformation of the activated intermediate. The widely used Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups are generally effective at preventing racemization of the protected amino acid itself.[13][14] However, some novel protecting groups have been specifically designed to further suppress racemization during coupling.[9]

  • Solution:

    • Evaluate Advanced Protecting Groups: For particularly sensitive sequences, consider using alternative Nα-protecting groups designed for enhanced stereochemical protection. The 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, for example, has been shown to significantly suppress α-carbon racemization compared to conventional Fmoc protection.[9]

    • Ensure Orthogonality: Maintain a robust orthogonal protection scheme where the Nα-protecting group and side-chain protecting groups are removed under distinct conditions to prevent unintended side reactions.[14][15][16] For this compound, ensure that any protecting groups on the azetidine nitrogen are compatible with the overall synthetic strategy.

Visualizing the Racemization Pathway and Prevention Strategy

G cluster_0 Racemization Mechanism cluster_1 Prevention Strategy A L-Aza-COOH (Activated) B Oxazolone Intermediate (Planar, Achiral) A->B Base-catalyzed cyclization C D/L-Aza-Peptide B->C Amine Attack (from either face) D L-Aza-COOH F Oxyma Active Ester (Less prone to racemization) D->F Activation E DIC/Oxyma E->F G L-Aza-Peptide F->G Amine Attack

Caption: Key mechanism of racemization and the recommended preventative pathway.

Data Summary: Impact of Base Selection on Racemization

BasepKaSteric HindranceRacemization PotentialReference
Triethylamine (TEA)10.75LowHigh[7]
Diisopropylethylamine (DIPEA)10.1ModerateModerate-High[7][10]
N-Methylmorpholine (NMM)7.38ModerateLow-Moderate[7][10]
2,4,6-Collidine (TMP)7.43HighLow[7][10]

Experimental Protocols

Low-Racemization Coupling Protocol for this compound

This protocol is designed to minimize racemization during the incorporation of Fmoc-3-Aminoazetidine-3-carboxylic acid-OH.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-3-Aminoazetidine-3-carboxylic acid-OH (3 equivalents)

  • Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (3 equivalents)

  • 2,4,6-Collidine (4 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure complete Fmoc deprotection of the N-terminal amine on the peptide-resin. Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.[10]

  • Coupling Mixture Preparation:

    • In a separate reaction vessel, dissolve Fmoc-3-Aminoazetidine-3-carboxylic acid-OH (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.

    • Add 2,4,6-Collidine (4 eq.) to the amino acid/Oxyma solution.

    • Cool the mixture to 0°C in an ice bath.

    • Add DIC (3 eq.) to this mixture immediately before adding it to the resin. Crucially, do not allow this activation mixture to stand for a prolonged period. [17]

  • Coupling Reaction:

    • Add the freshly prepared, chilled coupling mixture to the deprotected peptide-resin.

    • Agitate the reaction vessel at 0°C for 30 minutes, then allow it to warm to room temperature and continue agitation for an additional 2-4 hours.

  • Monitoring and Washing:

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

    • Once complete, wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagents and byproducts.[10]

Analytical Protocol: Quantification of Racemization by Chiral HPLC

Accurate quantification of racemization is essential for validating your synthetic protocols. This can be achieved by analyzing the acid hydrolysate of the final peptide.

Procedure:

  • Peptide Hydrolysis:

    • Place a small amount of the purified, dried peptide (approx. 0.5-1 mg) into a hydrolysis tube.

    • Add 6 M DCl in D₂O. The use of deuterated reagents allows for the correction of any racemization that may occur during the hydrolysis step itself.[18][19]

    • Seal the tube under vacuum and heat at 110°C for 24 hours.[4]

    • After cooling, open the tube and evaporate the acid to dryness.[4]

  • Derivatization (Marfey's Method):

    • Redissolve the amino acid hydrolysate in 100 µL of 1 M sodium bicarbonate.

    • Add 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's reagent) in acetone.

    • Incubate the mixture at 40°C for 1 hour.[2]

    • Stop the reaction by adding 20 µL of 1 M HCl.[2]

    • Evaporate the solvent to dryness.

  • Chiral HPLC Analysis:

    • Redissolve the derivatized sample in the initial mobile phase.

    • Analyze using a reverse-phase C18 column. The diastereomeric derivatives of the L- and D-amino acids will have different retention times, allowing for their separation and quantification.

    • Quantify the D-isomer by comparing its peak area to the total peak area of both isomers.[18]

G start High Racemization Detected? reagent Using Onium Salt (HATU/HBTU) + Strong Base (DIPEA)? start->reagent temp High Coupling Temperature? reagent->temp No sol_reagent Switch to DIC/Oxyma. Use weaker/hindered base (NMM/Collidine). reagent->sol_reagent Yes preact Prolonged Pre-activation? temp->preact No sol_temp Lower coupling temp (0°C to RT). Reduce microwave temp to ~50°C. temp->sol_temp Yes sol_preact Minimize pre-activation time. Add activation mix to resin immediately. preact->sol_preact Yes end Low Racemization Achieved preact->end No sol_reagent->end sol_temp->end sol_preact->end

Caption: A logical workflow for troubleshooting high racemization levels.

References

Technical Support Center: Synthesis of 3-Aminoazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 3-Aminoazetidine-3-carboxylic acid. This resource is designed to provide expert guidance and troubleshooting strategies to overcome common challenges encountered during the synthesis of this valuable non-canonical amino acid. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven insights to help you navigate the complexities of this synthesis and optimize your yields.

Introduction: The Challenge of Synthesizing a Strained α,α-Disubstituted Amino Acid

This compound is a highly sought-after building block in medicinal chemistry. Its rigid, four-membered ring structure offers unique conformational constraints that can enhance the pharmacological properties of peptides and small molecules. However, the synthesis of this compound is fraught with challenges, primarily due to the inherent ring strain of the azetidine core, which makes it susceptible to side reactions and decomposition.[1][2] This guide will address the most common issues encountered during its synthesis, providing a structured, question-and-answer-based approach to troubleshooting.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Part 1: Formation of the 3,3-Disubstituted Azetidine Core

A common and efficient route to this compound involves the formation of a 3-amino-3-cyanoazetidine or a spiro-hydantoin azetidine intermediate, typically via a modified Strecker or Bucherer-Bergs reaction on an N-protected azetidin-3-one.

Answer:

Low yields in the Strecker synthesis of α-amino nitriles are often multifactorial.[3][4] When working with a cyclic ketone like N-Boc-azetidin-3-one, the challenges can be amplified.

Potential Causes and Troubleshooting Steps:

  • Inefficient Imine Formation: The initial condensation between the ketone and ammonia to form the imine is a critical equilibrium-driven step.[4]

    • Troubleshooting:

      • Ammonia Source and Concentration: Ensure a high concentration of ammonia. Using a saturated solution of ammonia in an appropriate solvent (e.g., methanol) or ammonium chloride with a base can be effective.[3]

      • Dehydrating Agent: The equilibrium can be shifted towards the imine by removing water. The addition of a dehydrating agent like magnesium sulfate (MgSO₄) can be beneficial.[4]

  • Cyanide Source and Addition: The nucleophilic addition of cyanide to the imine is the key C-C bond-forming step.

    • Troubleshooting:

      • Choice of Cyanide Reagent: Trimethylsilyl cyanide (TMSCN) is often a milder and more soluble alternative to KCN or NaCN and can improve yields.[5]

      • In Situ Generation of HCN: Using a cyanide salt with a mild acid (like NH₄Cl) generates HCN in situ, which can be more reactive.[6]

  • Reaction Conditions:

    • Temperature: While some Strecker reactions proceed at room temperature, gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion. However, excessive heat can lead to decomposition of the starting material or product.

    • Solvent: A polar protic solvent like methanol or ethanol is typically used to facilitate the dissolution of the reagents.

Answer:

The Bucherer-Bergs reaction is a robust method for synthesizing hydantoins, but its application to strained cyclic ketones requires careful optimization.[7][8]

Potential Causes and Troubleshooting Steps:

  • Unfavorable Equilibrium: The formation of the initial cyanohydrin and subsequent intermediates can be reversible.

    • Troubleshooting:

      • Reagent Stoichiometry: Ensure the correct stoichiometry of reagents. Typically, an excess of ammonium carbonate and potassium cyanide is used to drive the reaction forward.[7]

  • Side Reactions: The strained azetidine ring may be susceptible to opening under the reaction conditions.

    • Troubleshooting:

      • Temperature Control: Maintain a moderate temperature (typically 50-60 °C). Higher temperatures can promote side reactions and decomposition.[9]

      • pH Control: The pH of the reaction mixture is critical. The use of ammonium carbonate provides a buffered system, but it's important to ensure the pH remains in the optimal range for hydantoin formation.[7]

  • Work-up and Isolation: The desired hydantoin may be highly polar, leading to losses during extraction.

    • Troubleshooting:

      • Acidification: Careful acidification of the reaction mixture after completion is necessary to precipitate the hydantoin.

      • Extraction: Use a polar organic solvent like ethyl acetate for extraction. Continuous extraction may be necessary for highly water-soluble products.

ParameterStandard ConditionOptimized Condition for Azetidin-3-oneRationale
Temperature 60-100 °C50-60 °CMinimizes ring strain-induced decomposition.
Solvent Aqueous EthanolAqueous Methanol or EthanolGood solubility for polar reagents.
pH ~8-10Maintained with (NH₄)₂CO₃Optimal for hydantoin formation.[7]
Part 2: Hydrolysis of the Nitrile or Hydantoin Intermediate

The final and often most challenging step is the hydrolysis of the 3-amino-3-cyanoazetidine or the spiro-hydantoin azetidine to the desired this compound. The stability of the azetidine ring under harsh hydrolytic conditions is a major concern.

Answer:

The hydrolysis of nitriles to carboxylic acids typically requires strong acidic or basic conditions, which can be detrimental to the strained azetidine ring.[10][11] Ring-opening is a common and often unavoidable side reaction under these conditions.[1][12]

Potential Causes and Troubleshooting Steps:

  • Harsh Hydrolysis Conditions: Prolonged heating in strong acid or base can lead to cleavage of the azetidine ring.

    • Troubleshooting:

      • Stepwise Hydrolysis: A two-step hydrolysis can be milder. First, convert the nitrile to an amide using milder conditions (e.g., controlled hydration with acid or base), and then hydrolyze the more labile amide to the carboxylic acid.

      • Milder Reagents: Consider using alternative, milder hydrolysis methods. For instance, enzymatic hydrolysis, if a suitable enzyme can be identified, offers a highly selective and gentle approach.[13]

      • Microwave-Assisted Hydrolysis: Microwave irradiation can sometimes accelerate the hydrolysis at lower temperatures and shorter reaction times, potentially minimizing decomposition.

  • Protecting Group Stability: The N-Boc group is acid-labile and will be cleaved during acidic hydrolysis. This can expose the azetidine nitrogen, potentially leading to side reactions.

    • Troubleshooting:

      • Choice of Protecting Group: If acidic hydrolysis is necessary, consider a more acid-stable protecting group, although this adds extra synthetic steps.

      • One-Pot Deprotection and Hydrolysis: In some cases, the concomitant deprotection and hydrolysis can be efficient if the reaction is carefully monitored.

Answer:

The hydrolysis of hydantoins to amino acids is a well-established but often challenging transformation that requires forcing conditions.[7]

Potential Causes and Troubleshooting Steps:

  • Insufficiently Forcing Conditions: Hydantoin rings are generally stable, and their complete hydrolysis requires vigorous conditions.

    • Troubleshooting:

      • Strong Base: Use a high concentration of a strong base like barium hydroxide (Ba(OH)₂) or sodium hydroxide (NaOH) at reflux for an extended period.[7]

      • High Temperature/Pressure: Conducting the reaction in a sealed vessel at elevated temperatures (e.g., 120-150 °C) can significantly increase the rate of hydrolysis.

  • Formation of a Stable Intermediate: The N-carbamoyl amino acid is an intermediate in the hydrolysis of hydantoins and can sometimes be isolated.

    • Troubleshooting:

      • Prolonged Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to hydrolyze the N-carbamoyl group. Monitoring the reaction by LC-MS is crucial.

Hydrolysis MethodConditionsAdvantagesDisadvantages
Acidic (HCl) 6-12 M HCl, refluxCan be effective for some substrates.High risk of azetidine ring opening.[1]
Basic (NaOH/Ba(OH)₂) 2-6 M Base, refluxGenerally effective for hydantoins.Risk of racemization and ring opening.
Part 3: Purification and Analysis

Answer:

The purification of highly polar, zwitterionic compounds like amino acids is a common challenge.

Troubleshooting Steps:

  • Ion-Exchange Chromatography: This is the most effective method for purifying amino acids.

    • Procedure:

      • Load the crude product onto a strong cation exchange resin (e.g., Dowex 50W).

      • Wash the resin with water to remove neutral and anionic impurities.

      • Elute the desired amino acid with a dilute aqueous ammonia solution.

      • Lyophilize the fractions containing the pure product to obtain the free amino acid.

  • Recrystallization: If the product is crystalline, recrystallization from a suitable solvent system (e.g., water/ethanol or water/isopropanol) can be effective.

  • Reverse-Phase Chromatography with Ion-Pairing Agents: For analytical purposes or small-scale purification, reverse-phase HPLC using a mobile phase containing an ion-pairing agent (e.g., trifluoroacetic acid) can be employed.

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate a typical synthetic workflow and a troubleshooting decision tree for low-yield issues.

Synthetic Workflow start N-Boc-azetidin-3-one strecker Strecker Reaction (NH₃, NaCN/TMSCN) start->strecker bucherer Bucherer-Bergs Reaction ((NH₄)₂CO₃, KCN) start->bucherer nitrile N-Boc-3-amino- azetidine-3-carbonitrile strecker->nitrile hydantoin N-Boc-spiro-5'- azetidine-hydantoin bucherer->hydantoin hydrolysis1 Hydrolysis (Acid or Base) nitrile->hydrolysis1 hydrolysis2 Hydrolysis (Strong Base) hydantoin->hydrolysis2 purification Purification (Ion-Exchange) hydrolysis1->purification hydrolysis2->purification product 3-Aminoazetidine- 3-carboxylic acid purification->product

Caption: Synthetic routes to this compound.

Troubleshooting Workflow low_yield Low Yield Observed check_start Check Starting Material Purity low_yield->check_start analyze_crude Analyze Crude Reaction Mixture (NMR, LC-MS) check_start->analyze_crude no_product No Product Formed? analyze_crude->no_product side_products Side Products Observed? no_product->side_products No change_reagents Change Reagents (e.g., TMSCN for NaCN) no_product->change_reagents Yes incomplete_conv Incomplete Conversion? side_products->incomplete_conv No ring_opened Ring-Opened Products? side_products->ring_opened Yes optimize_cond Optimize Reaction Conditions (Temp, Conc, Time) incomplete_conv->optimize_cond Yes purif_loss Loss during Purification? incomplete_conv->purif_loss No success Yield Improved optimize_cond->success change_reagents->success milder_cond Use Milder Hydrolysis Conditions ring_opened->milder_cond Yes milder_cond->optimize_cond optimize_purif Optimize Purification (e.g., Ion-Exchange) purif_loss->optimize_purif Yes purif_loss->success No optimize_purif->success

Caption: Troubleshooting workflow for low yield in synthesis.

References

Technical Support Center: Purification of 3-Aminoazetidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Aminoazetidine-3-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this unique class of compounds. The inherent ring strain of the azetidine core, coupled with the dual functionality of the amino and carboxylic acid groups, presents specific purification hurdles.[1][2] This resource provides practical, field-proven insights and troubleshooting strategies to help you achieve high purity for your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when working with this compound derivatives?

A1: Common impurities often stem from the synthetic route and the stability of the azetidine ring. These can include:

  • Starting materials: Unreacted precursors are a frequent source of contamination.

  • Ring-opened byproducts: The strained four-membered ring is susceptible to nucleophilic attack, leading to ring-opened species, especially under harsh acidic or basic conditions.[1][2]

  • Oligomers/Polymers: In some cases, self-reaction or polymerization of the azetidine derivatives can occur.

  • Protecting group-related impurities: Incomplete deprotection or side reactions involving protecting groups can lead to a complex mixture of impurities.

  • Epimers: If there are multiple stereocenters, epimerization can occur, leading to diastereomeric impurities that can be challenging to separate.

Q2: I'm observing multiple spots on my TLC plate that are close together. How can I improve the separation?

A2: Poor separation on TLC often translates to co-elution during column chromatography. To improve resolution:

  • Solvent System Optimization: Experiment with different solvent systems of varying polarity. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective.[1] For highly polar compounds, consider using a reverse-phase TLC plate.

  • Additive Screening: For acidic or basic compounds, adding a small amount of a modifier to the mobile phase can improve peak shape and separation. For carboxylic acids, adding acetic acid or formic acid can help. For amines, adding triethylamine or ammonia can be beneficial.

  • Different Stationary Phases: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or a C18-functionalized silica for reverse-phase chromatography.[3]

Q3: My compound seems to be degrading on the silica gel column. What are my options?

A3: The acidic nature of silica gel can cause the degradation of acid-sensitive compounds, including some azetidine derivatives.[3] To mitigate this:

  • Neutralize the Silica Gel: You can prepare a slurry of silica gel in a solvent containing a small amount of a base like triethylamine, then pack the column. This will neutralize the acidic sites.

  • Use an Alternative Stationary Phase: As mentioned, neutral or basic alumina can be a good alternative to silica gel.[3] Reverse-phase chromatography on C18 is another excellent option for polar, acid-sensitive compounds.[4]

  • Flash Chromatography: Minimize the time your compound spends on the column by using flash chromatography with optimized conditions.

Q4: What is the best protecting group strategy for the amino and carboxylic acid functionalities during purification?

A4: The choice of protecting groups is critical for a successful synthesis and purification. An orthogonal protecting group strategy is often ideal.[5][6]

  • Amino Group Protection: The tert-butoxycarbonyl (Boc) group is widely used for the azetidine nitrogen. It is stable under many reaction conditions and can be removed with mild acid.[1][7] Other options include the carbobenzyloxy (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc) groups, which offer different deprotection conditions.[1][6]

  • Carboxylic Acid Protection: The carboxylic acid is often protected as an ester, such as a methyl or ethyl ester. These can be introduced using standard esterification conditions and removed by hydrolysis. For more sensitive substrates, a benzyl ester, which can be removed by hydrogenolysis, is a good option.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low recovery after column chromatography Compound is too polar and is sticking to the silica gel. - Use a more polar eluent system (e.g., add methanol to your dichloromethane or ethyl acetate).- Consider switching to reverse-phase chromatography.[4]- For basic compounds, add a small amount of triethylamine or ammonia to the eluent.
Compound is volatile. - Concentrate fractions at a lower temperature and reduced pressure.- Use a rotary evaporator with a cold trap.
Compound degradation on the column. - Use a less acidic stationary phase like neutral alumina.[3]- Deactivate silica gel with a base (e.g., triethylamine).- Minimize purification time with flash chromatography.
Product co-elutes with an impurity Similar polarity of the product and impurity. - Optimize the solvent system for your column chromatography. Try a shallower gradient.- Switch to a different stationary phase (e.g., from silica to C18 or alumina).[3][4]- Consider recrystallization if your compound is a solid.
Broad peaks during chromatography Ionic interactions with the stationary phase. - Add a modifier to your mobile phase (e.g., acetic acid for acids, triethylamine for bases) to suppress ionization.
Column overloading. - Reduce the amount of crude material loaded onto the column.
Incomplete removal of a protecting group Inefficient deprotection reaction. - Increase the reaction time or temperature.- Use a different or stronger deprotection reagent.- Ensure your starting material is pure before the deprotection step.
Protecting group is too stable. - Re-evaluate your protecting group strategy for future syntheses to choose a more labile group.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Boc-Protected this compound Ester

This protocol describes a general procedure for the purification of a moderately polar, Boc-protected derivative.

Workflow Diagram:

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_post Post-Purification prep_slurry Prepare silica gel slurry in initial eluent prep_pack Pack the column prep_slurry->prep_pack prep_equilibrate Equilibrate column prep_pack->prep_equilibrate load_apply Apply to column prep_equilibrate->load_apply load_dissolve Dissolve crude product in minimal solvent load_adsorb Adsorb onto silica (optional) load_dissolve->load_adsorb load_adsorb->load_apply elute_run Run gradient elution load_apply->elute_run elute_collect Collect fractions elute_run->elute_collect elute_monitor Monitor fractions by TLC elute_collect->elute_monitor post_pool Pool pure fractions elute_monitor->post_pool post_concentrate Concentrate under reduced pressure post_pool->post_concentrate post_characterize Characterize pure product post_concentrate->post_characterize

Caption: Workflow for Flash Column Chromatography.

Methodology:

  • Column Preparation:

    • Select a column size appropriate for the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 9:1 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and use gentle pressure to pack the bed, avoiding air bubbles.

    • Equilibrate the column by running 2-3 column volumes of the initial eluent through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, create a dry load by adsorbing the dissolved crude product onto a small amount of silica gel, then evaporating the solvent.

    • Carefully apply the sample to the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin eluting with the initial non-polar solvent system.

    • Gradually increase the polarity of the eluent according to a predetermined gradient (e.g., from 10% to 50% Ethyl Acetate in Hexane).[1]

    • Collect fractions of a suitable volume.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Pool the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization of a this compound Derivative

This protocol is suitable for solid compounds with moderate to high purity.

Logical Relationship Diagram:

G cluster_solubility cluster_process high_sol High Solubility (Hot Solvent) dissolve Dissolve in Hot Solvent high_sol->dissolve low_sol Low Solubility (Cold Solvent) wash Wash with Cold Solvent low_sol->wash cool Cool Slowly dissolve->cool crystallize Crystallization cool->crystallize filter Filter Crystals crystallize->filter filter->wash dry Dry wash->dry

References

Foundational Principles: Understanding the Analytical Challenge

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the High-Performance Liquid Chromatography (HPLC) purity analysis of 3-Aminoazetidine-3-carboxylic acid, tailored for researchers and drug development professionals. As a Senior Application Scientist, this guide moves beyond simple protocols to explain the underlying scientific principles, ensuring robust and reliable results.

This compound is a non-proteinogenic, cyclic amino acid. Its structure presents a unique set of challenges for conventional HPLC analysis.

  • High Polarity: The molecule is small and possesses both an amino group and a carboxylic acid group, making it highly polar and zwitterionic at neutral pH.[1] This high polarity results in poor or no retention on traditional reversed-phase columns like C18.[2]

  • Lack of a Strong Chromophore: The molecule does not contain aromatic rings or extensive conjugation, meaning it exhibits negligible UV absorbance.[1][3] This renders standard UV-Vis detectors ineffective for direct detection.

To overcome these challenges, a successful purity analysis method must address two key aspects: achieving adequate chromatographic retention and employing a suitable detection technique.

Core Methodology: The HILIC and ELSD Approach

Based on the analyte's properties, the recommended approach is Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a universal mass-based detector like an Evaporative Light Scattering Detector (ELSD) .

Why HILIC for Separation?

HILIC is a powerful technique for separating highly polar and hydrophilic compounds.[4][5] It utilizes a polar stationary phase (e.g., bare silica, amide, amino) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[2][6]

The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[5][6] More polar analytes, like this compound, have a stronger interaction with this aqueous layer and are therefore retained longer.[6] Increasing the aqueous content of the mobile phase weakens this interaction, leading to elution.[5] This is the opposite of reversed-phase chromatography.[2]

.dot

Caption: HILIC Retention Mechanism.

Why ELSD for Detection?

Since this compound lacks a UV chromophore, a universal detector is required. An ELSD is an excellent choice.[7] It works in three stages:

  • Nebulization: The column eluent is mixed with an inert gas (typically nitrogen) to form a fine aerosol.[8][9]

  • Evaporation: The aerosol passes through a heated drift tube, where the volatile mobile phase evaporates, leaving behind solid particles of the non-volatile analyte.[8][9]

  • Detection: A light source (laser or LED) illuminates the stream of analyte particles. The scattered light is measured by a photodiode, and the signal is proportional to the mass of the analyte.[8]

This makes ELSD ideal for non-chromophoric, non-volatile compounds and compatible with the gradient elution often used in HILIC.[7][9]

Recommended Experimental Protocol

This protocol provides a robust starting point for method development and validation.

Objective: To determine the purity of a this compound sample.

Materials and Reagents
  • This compound Reference Standard and Sample

  • Acetonitrile (HPLC or LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

Instrumentation and Columns
  • HPLC or UHPLC system with a gradient pump and autosampler

  • Evaporative Light Scattering Detector (ELSD)

  • HILIC Column: e.g., Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent amide-phase column.

Chromatographic Conditions
ParameterRecommended SettingRationale
Mobile Phase A 10 mM Ammonium Formate in 90:10 Water:Acetonitrile, pH 3.0 (adjusted with Formic Acid)A buffered aqueous phase is crucial for reproducible retention and good peak shape. The pH ensures the analyte is in a consistent protonation state.
Mobile Phase B 10 mM Ammonium Formate in 90:10 Acetonitrile:Water, pH 3.0 (adjusted with Formic Acid)High organic content for retaining the polar analyte at the start of the gradient. The buffer is included to maintain consistency.
Gradient Elution 0-1 min: 95% B; 1-8 min: 95% to 60% B; 8-8.1 min: 60% to 95% B; 8.1-12 min: 95% BA gradient from high to low organic content elutes the analyte. The final hold re-equilibrates the column for the next injection. HILIC columns require longer equilibration times.[10]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce mobile phase viscosity.
Injection Volume 2 µLSmall injection volumes are recommended in HILIC to prevent peak distortion.[11]
Sample Diluent 75:25 Acetonitrile:WaterThe sample solvent should be as close as possible to the initial mobile phase conditions to ensure good peak shape. A strong (highly aqueous) injection solvent can cause severe peak broadening or splitting.[12]
ELSD Temp. Drift Tube: 50 °CMust be sufficient to evaporate the mobile phase but low enough to avoid degrading the analyte.
ELSD Gas (N₂) 40 psiNebulizer gas pressure; optimize based on manufacturer recommendations and flow rate.
Step-by-Step Procedure
  • Mobile Phase Preparation: Prepare Mobile Phases A and B as described in the table. Filter through a 0.22 µm membrane filter.

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the Sample Diluent to a final concentration of 1.0 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration (1.0 mg/mL) using the Sample Diluent.

  • System Equilibration: Purge the system and equilibrate the HILIC column with the initial mobile phase conditions (95% B) for at least 20-30 minutes or until a stable baseline is achieved.

  • Analysis: Inject a blank (Sample Diluent), followed by the reference standard (at least five replicate injections to establish system suitability), and then the sample.

  • Data Analysis: Identify the main peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity of the sample using the area percent method.

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HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (High % ACN w/ Buffer) C Equilibrate HILIC Column (≥ 20 min) A->C B Prepare Sample (Dissolve in 75% ACN) D Inject Sample B->D C->D E Run Gradient Program (Decrease % ACN to Elute) D->E F Detect with ELSD E->F G Integrate Peaks F->G H Calculate Purity (Area % Method) G->H caption HPLC Purity Analysis Workflow.

Caption: HPLC Purity Analysis Workflow.

Frequently Asked Questions (FAQs)

Q1: Can I use a standard C18 reversed-phase column for this analysis? A: It is strongly discouraged. This compound is too polar to be retained on a C18 column, even with 100% aqueous mobile phase.[2] It will elute in or near the solvent front, making accurate quantification impossible. HILIC is the appropriate chromatographic mode.[4][5]

Q2: I don't have an ELSD. Are there any alternatives? A: Yes. Another option is a Charged Aerosol Detector (CAD), which operates on a similar principle. Alternatively, you can use pre-column derivatization to attach a UV-active or fluorescent tag to the amino group of the analyte.[1] Common derivatizing agents include o-Phthalaldehyde (OPA) for primary amines or 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).[13][14][15] After derivatization, the resulting product can be analyzed on a reversed-phase column with UV or Fluorescence detection. However, this adds complexity, potential for side-reactions, and requires careful method validation.[16] Direct analysis with ELSD is often simpler and more robust if available.

Q3: Why is the sample dissolved in a high percentage of acetonitrile? A: In HILIC, the injection solvent must be weak (high organic content) to ensure the analyte properly focuses on the column head.[12] Injecting a sample dissolved in a strong solvent (like pure water) will cause it to travel down the column before partitioning can occur, leading to broad, split, or distorted peaks.[12] The rule is to match the injection solvent as closely as possible to the initial mobile phase.

Q4: My baseline is noisy with the ELSD. What can I do? A: ELSD baseline noise is often caused by non-volatile impurities in the mobile phase. Ensure you are using high-purity, LC-MS grade solvents and salts (e.g., ammonium formate, not non-volatile phosphate buffers).[12] Filter all mobile phases and ensure the gas supply is clean and delivered at a stable pressure.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary Interactions: The basic amine group can interact with acidic silanols on the stationary phase.[17]Ensure the mobile phase is adequately buffered (e.g., 10-20 mM ammonium formate). Adjusting the pH slightly can sometimes improve shape.
Injection Solvent Mismatch: Sample diluent is too aqueous ("strong").[12]Re-prepare the sample in a diluent that matches the initial mobile phase conditions (e.g., 75-95% acetonitrile).
Column Overload: Injecting too much sample mass.[17][18]Dilute the sample and inject a smaller mass onto the column.
Poor Peak Shape (Broad or Split) Insufficient Column Equilibration: HILIC columns require significantly longer equilibration times than reversed-phase columns.[10]Increase the post-gradient re-equilibration time to at least 10-15 column volumes.
Contaminated/Damaged Column: Particulate matter on the inlet frit or a void in the packing bed.[17][18]First, try reversing and flushing the column to waste. If this fails, replace the column. Using a guard column is highly recommended.
Peak Co-elution: An impurity may be eluting very close to the main peak.Adjust the gradient slope or change the organic solvent (e.g., try methanol instead of acetonitrile, though this significantly alters selectivity) to improve resolution.
Retention Time Drift (Shifting RT) Inconsistent Mobile Phase: Improperly prepared buffers or evaporation of the organic component.Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation of acetonitrile.
Temperature Fluctuations: The laboratory or column oven temperature is not stable.[19]Use a thermostatically controlled column compartment and ensure it is set to a stable temperature.
Column Not Fully Equilibrated: A drifting retention time, especially in early injections, is a classic sign of insufficient equilibration.[11]As above, ensure a long and consistent equilibration time between runs.
No Peak or Very Small Peak Incorrect Detection Parameters: ELSD drift tube temperature is too high (analyte is volatile/degrading) or too low (mobile phase isn't fully evaporating).Optimize the ELSD temperature. Start around 40-50 °C and adjust as needed.
Analyte Not Eluting: The mobile phase may be too weak (too much organic). The analyte is irreversibly stuck on the column.Modify the gradient to include a higher percentage of the aqueous mobile phase (e.g., go down to 40% or 30% B).
Sample Degradation: The analyte may not be stable in the sample diluent.Check the stability of the analyte in the prepared solution over time.

References

Technical Support Center: Navigating the Challenges of Scaling Up 3-Aminoazetidine-3-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a critical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Aminoazetidine-3-carboxylic acid. As a vital, non-canonical amino acid, its incorporation into novel therapeutics is of significant interest.[1] However, transitioning from bench-scale synthesis to larger-scale production presents a unique set of challenges. This document provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the scale-up process, ensuring scientific integrity and operational efficiency.

Section 1: Synthesis and Reaction Optimization

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity.

FAQ 1: We are experiencing low overall yields and the formation of multiple byproducts. What are the most common pitfalls in the synthetic route when scaling up?

Low yields and impurity generation during scale-up often stem from difficulties in maintaining optimal reaction parameters and the inherent challenges of the chosen synthetic pathway. A robust and scalable synthesis is paramount. One common and effective strategy involves the use of protected 3-haloazetidines as versatile building blocks.[2]

Troubleshooting Strategies:

  • Re-evaluate the Synthetic Route: While several routes exist, not all are suitable for large-scale production. A widely adopted approach begins with commercially available starting materials to generate a protected 3-haloazetidine, which is then converted to a cyano intermediate followed by hydrolysis.[2] This method avoids some of the more hazardous reagents of other routes and has proven to be scalable.

  • Strict Temperature and Reagent Control:

    • Exothermic Reactions: The initial steps of azetidine ring formation can be exothermic. On a larger scale, efficient heat dissipation is crucial to prevent side reactions. Ensure your reactor is equipped with adequate cooling capacity.

    • Stoichiometry: Precise addition of reagents is critical. For instance, in the cyanation step (e.g., using NaCN in DMSO), incorrect stoichiometry can lead to incomplete reaction or the formation of undesired side products.[2]

  • Inert Atmosphere: Intermediates in azetidine synthesis can be sensitive to oxidation and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent degradation and improve yields.

Experimental Protocol: Gram-Scale Synthesis of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid [2]

  • Cyanation of 3-Iodoazetidine: To a solution of tert-butyl 3-iodoazetidine-1-carboxylate in DMSO, add sodium cyanide (NaCN). The reaction is typically stirred at room temperature until completion, monitored by TLC or LC-MS.

  • Hydrolysis of the Cyano Group: The resulting tert-butyl 3-cyanoazetidine-1-carboxylate is then subjected to basic hydrolysis. A solution of sodium hydroxide (NaOH) in a mixture of methanol and water is added, and the reaction is heated to reflux.

  • Work-up and Isolation: After cooling, the methanol is removed under reduced pressure. The aqueous solution is then neutralized with an acid (e.g., 10% aq. citric acid) and extracted with an organic solvent like dichloromethane. The combined organic layers are washed, dried, and concentrated to yield the desired product.

Diagram: Key Synthetic Intermediates

G A Protected 3-Iodoazetidine B Protected 3-Cyanoazetidine A->B  NaCN, DMSO C Protected Azetidine-3-carboxylic acid B->C  NaOH, MeOH/H2O, Reflux D This compound C->D  Deprotection

Caption: A scalable synthetic route to this compound.

Section 2: Purification, Isolation, and Stability

The physicochemical properties of this compound present unique challenges for its purification and storage.

FAQ 2: What is the most effective method for purifying this compound on a large scale, and what are the optimal storage conditions?

The zwitterionic nature of the final compound makes it highly polar and often results in poor solubility in common organic solvents, complicating purification.

Purification and Storage Recommendations:

  • Crystallization: This is the preferred method for large-scale purification.

    • Solvent System: A common approach is to dissolve the crude product in a minimal amount of hot water and then induce crystallization by adding a miscible organic co-solvent such as isopropanol or ethanol.

    • pH Control: Adjusting the pH of the aqueous solution to the isoelectric point of the amino acid will minimize its solubility and facilitate precipitation.

  • Storage and Stability:

    • Final Product: this compound is a crystalline solid.[] It should be stored in a cool (2-8 °C), dry environment, as it can be hygroscopic.[] The melting point is reported to be high, with decomposition.[]

    • Protected Intermediates: Boc-protected intermediates are generally stable solids. For long-term storage, refrigeration is recommended.[4] They are often supplied as lyophilized powders.[4]

Table 1: Physicochemical Properties of Azetidine-3-carboxylic Acid

PropertyValueSource
Molecular FormulaC4H7NO2[]
Molecular Weight101.10 g/mol []
AppearancePale yellow crystalline powder[]
Melting Point> 200 °C (dec.)[]
Storage Temperature2-8 °C[]

Section 3: Safety and Handling

The synthesis of this compound involves several hazardous reagents that require careful handling, especially at scale.

FAQ 3: What are the primary safety concerns when scaling up the synthesis, and what precautions should be implemented?

Several reagents used in the synthesis pose significant health and safety risks. A thorough understanding of these hazards and the implementation of appropriate safety protocols are non-negotiable.

Key Safety and Handling Protocols:

  • Cyanide Salts (e.g., NaCN): Sodium cyanide is highly toxic if ingested, inhaled, or absorbed through the skin. All manipulations should be performed in a certified chemical fume hood. Personnel must wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical splash goggles. An emergency cyanide antidote kit should be readily accessible, and all personnel should be trained in its use.

  • Corrosive Reagents: The hydrolysis step often involves strong bases (like NaOH) and subsequent neutralization with strong acids. These are corrosive and can cause severe burns. Always wear appropriate PPE and handle them with care.

  • General Handling: Avoid inhalation of dust and contact with skin and eyes.[5] Ensure adequate ventilation in all processing areas.[5] In case of exposure, follow the specific first-aid measures outlined in the Safety Data Sheet (SDS) for each chemical.[5]

Diagram: Troubleshooting Workflow for Impure Product

G Start Impure Final Product CheckIntermediates Were intermediates purified at each step? Start->CheckIntermediates CheckCrystallization Is the crystallization protocol optimized? CheckIntermediates->CheckCrystallization Yes Solution1 Implement intermediate purification steps. CheckIntermediates->Solution1 No CheckResiduals Are residual solvents or reagents present? CheckCrystallization->CheckResiduals Yes Solution2 Optimize solvent system and pH for crystallization. CheckCrystallization->Solution2 No Solution3 Improve washing and drying procedures. CheckResiduals->Solution3 Yes End High Purity Product CheckResiduals->End No Solution1->CheckCrystallization Solution2->CheckResiduals Solution3->End

Caption: A decision-making guide for addressing product purity issues.

References

Technical Support Center: Deprotection of Sterically Hindered 3-Aminoazetidine-3-carboxylic Acid (Aza) Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for the successful deprotection of peptides incorporating the sterically hindered, non-proteinogenic amino acid, 3-aminoazetidine-3-carboxylic acid (Aza). The unique structural constraints of the Aza residue can present challenges during the final cleavage and deprotection steps of solid-phase peptide synthesis (SPPS). This resource offers practical solutions and in-depth explanations to help you navigate these complexities and achieve high-purity Aza-peptides.

Troubleshooting Guide

This section addresses specific issues you may encounter during the deprotection of Aza-peptides in a question-and-answer format.

Issue 1: Incomplete Deprotection and/or Cleavage from Resin

Question: My mass spectrometry analysis indicates the presence of species with residual protecting groups (e.g., Boc, tBu) or the peptide still attached to the resin. What is causing this and how can I improve the efficiency of my deprotection?

Answer: Incomplete deprotection is a common challenge with sterically hindered residues like this compound. The bulky nature of the Aza residue can shield adjacent protecting groups and the resin linker from the acidolytic cleavage cocktail.

Root Causes and Solutions:

  • Insufficient Reaction Time: Standard deprotection protocols of 1-3 hours may be inadequate for Aza-peptides.[1]

    • Solution: Extend the cleavage reaction time. For peptides containing multiple hindered residues, consider increasing the incubation period to 4 hours or longer. It is advisable to perform a small-scale trial cleavage and monitor the reaction over time using HPLC to determine the optimal duration.

  • Suboptimal Cleavage Cocktail: The composition of your cleavage cocktail is critical.

    • Solution: For robust deprotection of Aza-peptides, a strong acid cocktail is recommended. A highly effective and validated cocktail consists of 90-95% Trifluoroacetic Acid (TFA).[2] The remaining 5-10% should be a scavenger mixture to protect sensitive residues from reactive cations generated during deprotection. A common and effective scavenger mixture is triisopropylsilane (TIS) and water or dichloromethane (DCM).[1][2] For peptides containing multiple arginine residues protected with Pbf, a cocktail of 90:5:5 TFA/TIS/CH2Cl2 has been shown to be effective without degrading the azetidine ring.[2]

  • Peptide Aggregation: The peptide chain may aggregate on the resin, limiting reagent accessibility.

    • Solution: Ensure the resin is well-swollen before cleavage. If aggregation is suspected, consider adding a chaotropic salt, such as guanidinium chloride, to the cleavage cocktail to disrupt secondary structures.

Experimental Protocol 1: Extended TFA-Based Cleavage for Aza-Peptides

  • Resin Preparation: Ensure the peptide-resin is thoroughly dried before cleavage.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail. A recommended starting point is 95% TFA, 2.5% water, and 2.5% TIS . For peptides with multiple Arg(Pbf) residues, use 90% TFA, 5% TIS, and 5% DCM .[2]

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).[1] Allow the reaction to proceed at room temperature with occasional agitation for a minimum of 4 hours.

  • Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[1]

  • Precipitation: Slowly add the TFA filtrate to a 10-fold volume of cold methyl tert-butyl ether (MTBE) to precipitate the peptide.[1]

  • Peptide Collection and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet twice more with cold MTBE to remove scavengers and organic impurities.[1]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Issue 2: Presence of Unidentified Side Products in Mass Spectrometry

Question: My mass spectrometry data shows peaks that do not correspond to the target peptide or expected deletion sequences. What are the potential side reactions occurring during the deprotection of my Aza-peptide?

Answer: Side reactions during deprotection are often caused by the reaction of scavengers or cleavage byproducts with sensitive amino acid residues. While the azetidine ring itself is reported to be stable to strong acid,[2] other residues in your peptide may be susceptible to modification.

Common Side Reactions and Prevention Strategies:

  • Tryptophan Alkylation: The indole side chain of tryptophan is particularly susceptible to alkylation by carbocations generated during the cleavage of tBu-based protecting groups.

    • Prevention: The use of scavengers is crucial. Triisopropylsilane (TIS) is an effective scavenger for t-butyl cations. For tryptophan-containing peptides, adding 1,2-ethanedithiol (EDT) to the cleavage cocktail can offer additional protection.

  • Methionine Oxidation: The thioether side chain of methionine can be oxidized to the sulfoxide.

    • Prevention: Use a cleavage cocktail containing scavengers that can reduce methionine sulfoxide back to methionine. A specialized cocktail, Reagent H (trifluoroacetic acid 81%, phenol 5%, thioanisole 5%, 1,2-ethanedithiol 2.5%, water 3%, dimethylsulphide 2%, and ammonium iodide 1.5% w/w), has been developed to minimize methionine oxidation.

  • Aspartimide Formation: Peptides containing aspartic acid can form a cyclic aspartimide intermediate under acidic conditions, which can then hydrolyze to form a mixture of α- and β-aspartyl peptides.

    • Prevention: Adding a small amount of a hydroxylamine derivative to the cleavage cocktail can help to suppress aspartimide formation.

Table 1: Recommended Cleavage Cocktails for Aza-Peptides with Sensitive Residues

Sensitive Residue(s)Recommended Cleavage CocktailRationale
Tryptophan (Trp)92.5% TFA, 5% TIS, 2.5% EDTTIS scavenges t-butyl cations, while EDT provides additional protection for the indole ring.
Methionine (Met)Reagent H: 81% TFA, 5% phenol, 5% thioanisole, 2.5% EDT, 3% water, 2% DMS, 1.5% NH4I (w/w)Specifically designed to prevent and reverse methionine oxidation.
Cysteine (Cys), Tyrosine (Tyr)Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDTA general-purpose cocktail for peptides with multiple sensitive residues.[3]

Frequently Asked Questions (FAQs)

Q1: Is the this compound ring stable to the strong acidic conditions required for deprotection?

A1: Yes, studies have shown that the strained four-membered azetidine ring is stable to strongly acidic conditions, including cocktails with up to 95% TFA.[2] No evidence of ring-opening has been observed even during prolonged cleavage times required for the deprotection of other sterically hindered or acid-labile protecting groups.[2]

Q2: What is the best protecting group strategy for the azetidine nitrogen to ensure orthogonal deprotection?

A2: For Fmoc-based solid-phase peptide synthesis (SPPS), protecting the azetidine nitrogen with a benzyloxycarbonyl (Cbz) group is a viable strategy. The Cbz group is stable to the basic conditions used for Fmoc deprotection and the acidic conditions of final cleavage. It can be removed orthogonally via hydrogenation, allowing for late-stage functionalization of the azetidine nitrogen if desired.[2] For standard synthesis where late-stage modification is not required, a Boc-protected Aza amino acid is commonly used, which is cleaved concurrently with other acid-labile side-chain protecting groups.[4]

Q3: How can I monitor the completeness of the deprotection reaction?

A3: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary analytical techniques for monitoring deprotection.

  • HPLC: A time-course study can be performed by taking small aliquots of the cleavage mixture at different time points (e.g., 1, 2, 4, and 6 hours), precipitating the peptide, and analyzing the crude product by HPLC. The disappearance of peaks corresponding to protected peptide and the increase in the intensity of the desired product peak will indicate the progress of the reaction.

  • Mass Spectrometry: After the cleavage reaction, analyzing the crude peptide by MS will confirm the presence or absence of residual protecting groups. Look for mass additions corresponding to common protecting groups (e.g., +56 for tBu, +57 for Boc).

Q4: Can microwave irradiation be used to accelerate the deprotection of Aza-peptides?

A4: While microwave-assisted SPPS is effective for accelerating coupling and deprotection steps during chain elongation, its application to the final cleavage from the resin is less common. The use of microwave energy for the final cleavage should be approached with caution, as it could potentially lead to side reactions or degradation of the peptide, especially with sensitive residues. It is recommended to optimize the cleavage cocktail and reaction time at room temperature before exploring microwave-assisted cleavage.

Visualizing the Deprotection Workflow

The following diagram illustrates a recommended workflow for the successful deprotection of sterically hindered Aza-peptides.

Deprotection_Workflow start Start: Dry Aza-Peptide Resin cocktail Prepare Fresh Cleavage Cocktail (e.g., 95% TFA / 2.5% H2O / 2.5% TIS) start->cocktail cleavage Perform Cleavage (Room Temp, 4+ hours with agitation) cocktail->cleavage filtration Filter Resin & Collect Filtrate cleavage->filtration wash Wash Resin with Fresh TFA filtration->wash precipitation Precipitate Peptide in Cold MTBE wash->precipitation centrifugation Centrifuge to Pellet Peptide precipitation->centrifugation wash_pellet Wash Pellet with Cold MTBE (2x) centrifugation->wash_pellet dry Dry Peptide Pellet wash_pellet->dry analysis Analyze by HPLC and Mass Spectrometry dry->analysis end End: Purified Aza-Peptide analysis->end

Caption: A workflow for Aza-peptide deprotection.

References

Technical Support Center: Strategies for Improving the Solubility of Peptides Containing 3-Aminoazetidine-3-carboxylic Acid (Aze)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-natural amino acid, 3-Aminoazetidine-3-carboxylic acid (Aze). The inclusion of constrained amino acids like Aze offers exciting possibilities for modulating peptide conformation, enhancing proteolytic stability, and improving biological activity. However, these unique structural features can also present challenges, most notably in achieving adequate solubility for experimental and therapeutic applications.

This guide provides a comprehensive resource for understanding and overcoming the solubility issues associated with Aze-containing peptides. We will delve into the underlying scientific principles, offer practical troubleshooting advice, and provide detailed protocols to help you successfully solubilize your peptides.

Understanding the Solubility Challenge of Aze-Containing Peptides

The incorporation of this compound introduces a rigid, four-membered ring into the peptide backbone. This structural constraint can significantly influence the peptide's conformational dynamics. Research has shown that Aze moieties can act as potent β-turn inducers, leading to more folded and compact peptide structures. While this can be advantageous for receptor binding and stability, it can also promote intermolecular interactions and aggregation, which are primary drivers of poor solubility.[1][2][3] Peptides with a high propensity for β-sheet formation are particularly susceptible to aggregation.[4]

The key to improving the solubility of Aze-containing peptides lies in disrupting the forces that lead to aggregation and promoting favorable interactions with the solvent. This can be achieved through a systematic approach that considers the peptide's sequence, the properties of the solvent, and the use of appropriate formulation strategies.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This section is designed to provide a logical workflow for troubleshooting poor solubility of your Aze-containing peptide.

Q1: My lyophilized Aze-containing peptide won't dissolve in water or my aqueous buffer. What is the first thing I should do?

Answer: Before attempting to dissolve the entire batch of your valuable peptide, it is crucial to perform a small-scale solubility test.[5][6] This will save you from potentially losing your entire sample to irreversible precipitation.

Initial Assessment Workflow:

G cluster_0 Initial Solubility Test start Weigh a small amount (e.g., 1 mg) of lyophilized peptide water Attempt to dissolve in sterile, deionized water or desired aqueous buffer start->water sonicate Briefly sonicate in a water bath (e.g., 3 x 10-15 seconds on ice) water->sonicate check Is the solution clear? sonicate->check success Success! Proceed with scaling up. check->success Yes troubleshoot Proceed to Troubleshooting check->troubleshoot No

Caption: Initial solubility testing workflow for Aze-containing peptides.

Q2: The peptide did not dissolve in water. What is my next step?

Answer: The next step is to consider the overall charge of your peptide at a neutral pH. The net charge is a primary determinant of a peptide's interaction with aqueous solvents.[6][7]

  • To estimate the net charge:

    • Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.

    • Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.

    • Sum the values to get the approximate net charge.

pH Adjustment Strategy:

  • For Basic Peptides (Net Charge > 0): These peptides are generally more soluble in acidic solutions. Try dissolving the peptide in a small amount of 10-30% aqueous acetic acid or 0.1% trifluoroacetic acid (TFA), and then slowly dilute it with water to your desired concentration.[4][5][8]

  • For Acidic Peptides (Net Charge < 0): These peptides are typically more soluble in basic solutions. Attempt to dissolve the peptide in a small amount of 0.1% aqueous ammonium hydroxide or a dilute solution of ammonium bicarbonate. Then, carefully dilute with water.[7][8]

  • For Neutral Peptides (Net Charge ≈ 0): These can be the most challenging. If pH adjustment is ineffective, the use of organic co-solvents is often necessary.[5][7]

Q3: pH adjustment didn't work, or my peptide is neutral. Should I use an organic solvent?

Answer: Yes, for hydrophobic or neutral peptides, organic co-solvents are a standard approach. The goal is to first dissolve the peptide in a small volume of the organic solvent and then slowly add this concentrated solution to your aqueous buffer with gentle stirring.

Recommended Co-solvents and Considerations:

Co-solventProperties and RecommendationsCautions
Dimethyl Sulfoxide (DMSO) A strong, versatile solvent for many hydrophobic peptides. Generally well-tolerated in biological assays at low final concentrations (typically <1%).Can oxidize peptides containing Cysteine (Cys) or Methionine (Met) residues. Can be difficult to remove by lyophilization.
Dimethylformamide (DMF) Another powerful solvent for hydrophobic peptides.Can be toxic to cells, so ensure the final concentration is compatible with your assay.
Acetonitrile (ACN) A less polar solvent, often used in reverse-phase HPLC. Can be effective for peptides with moderate hydrophobicity.Volatile and can be removed by lyophilization.
Isopropanol or Ethanol Milder organic solvents that can be useful for less hydrophobic peptides.May be less effective for highly aggregated peptides.

Protocol for Using Co-solvents:

  • Dissolve the peptide in the minimum required volume of the chosen organic solvent.

  • Gently vortex or sonicate if necessary to achieve a clear solution.

  • Slowly add the peptide-organic solvent solution dropwise into your vigorously stirred aqueous buffer.

  • If the solution becomes cloudy, you have likely exceeded the peptide's solubility limit in that final buffer composition.

Q4: My peptide still forms a gel or precipitates even with co-solvents. What are my options?

Answer: Gel formation or persistent precipitation suggests strong intermolecular interactions, likely due to the rigid, aggregation-prone structures induced by the Aze residue. In such cases, the use of chaotropic agents may be necessary to disrupt these interactions.[4][5]

Chaotropic Agents to Consider:

  • Guanidine Hydrochloride (GuHCl): Typically used at concentrations of 6-8 M.

  • Urea: Also used at concentrations up to 8 M.

Important Considerations for Chaotropic Agents:

  • These agents will denature proteins in your experimental system.

  • They are generally not suitable for cell-based assays unless diluted to non-denaturing concentrations.

  • After solubilization, it may be necessary to dialyze or use a desalting column to exchange the buffer for one that is compatible with your downstream application.

Frequently Asked Questions (FAQs)

Q: Can the position of the Aze residue in the peptide sequence affect its solubility? A: Yes, the position can have a significant impact. If the Aze residue is flanked by hydrophobic amino acids, it may exacerbate aggregation tendencies. Conversely, placing hydrophilic or charged residues near the Aze moiety may help to mitigate solubility issues by increasing the overall polarity of that region of the peptide.

Q: Are there any sequence design strategies to proactively improve the solubility of Aze-containing peptides? A: Absolutely. When designing your peptide, consider the following:

  • Incorporate Charged Residues: Flanking the Aze-containing region with charged amino acids like Lysine, Arginine, Aspartic Acid, or Glutamic Acid can significantly enhance aqueous solubility.

  • PEGylation: Attaching a polyethylene glycol (PEG) chain can create a hydrophilic shield around the peptide, improving solubility and circulation half-life.

  • Avoid Long Stretches of Hydrophobic Residues: Break up hydrophobic sequences with polar or charged amino acids where possible without compromising biological activity.

Q: Can I use computational tools to predict the solubility of my Aze-containing peptide? A: Predicting the solubility of peptides, especially those with non-natural amino acids, is challenging. However, there are emerging computational tools like CamSol-PTM that are being developed to predict the solubility of peptides containing modified amino acids.[9][10][11][12][13] These tools can be a valuable guide in the design phase to flag sequences that may be prone to solubility issues.

Q: How should I store my solubilized Aze-containing peptide? A: Once solubilized, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.[6] If the peptide is in a solution containing an organic solvent like DMSO, ensure your storage vials are compatible.

Experimental Protocols

Protocol 1: Systematic Solubility Testing

This protocol outlines a systematic approach to finding the optimal solvent for your Aze-containing peptide.

  • Preparation: Aliquot approximately 0.5-1 mg of your lyophilized peptide into several microcentrifuge tubes.

  • Initial Solvent Screen (Aqueous):

    • To the first tube, add a small volume (e.g., 50 µL) of sterile, deionized water. Vortex and sonicate briefly. Observe for dissolution.

    • If insoluble, proceed to the next tubes and test your primary aqueous buffer.

  • pH Modification:

    • Based on the calculated net charge of your peptide, select an acidic or basic modifier.

    • To a fresh tube of peptide, add a small volume of 10% acetic acid (for basic peptides) or 0.1% ammonium hydroxide (for acidic peptides). Vortex and sonicate.

    • If it dissolves, slowly dilute with water to your target concentration.

  • Organic Co-solvent Screen:

    • To separate tubes of peptide, add a minimal volume (e.g., 20-30 µL) of DMSO, DMF, or ACN.

    • Vortex until fully dissolved.

    • Slowly add this solution to a larger volume of your desired aqueous buffer while stirring. Observe for any precipitation.

  • Chaotropic Agent Test:

    • As a last resort, attempt to dissolve a fresh aliquot in 6 M Guanidine Hydrochloride.

Protocol 2: Solubilization of a Highly Aggregation-Prone Aze-Peptide

This protocol is for peptides that have failed to dissolve using standard methods.

  • Initial Dissolution: Dissolve the peptide in a minimal volume of a strong organic solvent like DMSO or DMF.

  • Use of Chaotropic Agent: Slowly add the dissolved peptide solution to a stirred solution of 6 M Guanidine Hydrochloride or 8 M Urea.

  • Buffer Exchange: Once the peptide is fully solubilized, perform a buffer exchange into your final, compatible buffer using either dialysis or a desalting column (e.g., a spin column). This will remove the chaotropic agent.

  • Concentration and Storage: Determine the final concentration of your peptide solution and store in single-use aliquots at -80°C.

Visualizing the Strategy: A Decision-Making Workflow

Caption: A decision-making workflow for solubilizing challenging Aze-containing peptides.

References

Technical Support Center: Synthesis of Azetidine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidine-containing peptides. This guide is designed to provide in-depth technical assistance and troubleshooting advice for side reactions encountered during the crucial Fmoc deprotection step in solid-phase peptide synthesis (SPPS). My aim is to equip you with the foundational knowledge and practical strategies to navigate the unique challenges posed by these constrained proline analogues, ensuring the integrity and purity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: Is the azetidine ring stable during standard peptide synthesis conditions?

Yes, the azetidine ring is generally stable under the acidic conditions typically used in the final deprotection and cleavage steps of Fmoc-based SPPS.[1][2][3] Studies have shown that even with strong acid cocktails, such as 90:5:5 trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/dichloromethane (DCM), no evidence of azetidine ring opening was observed.[1] This high stability under acidic conditions is a significant advantage of incorporating azetidine residues into peptides.

However, the stability of the azetidine ring under the basic conditions required for Fmoc deprotection is a more nuanced consideration and is the primary focus of this guide.

Q2: What are the primary concerns regarding the Fmoc deprotection of azetidine-containing peptides?

The main concern during the Fmoc deprotection of azetidine-containing peptides is the potential for the strained four-membered ring to undergo nucleophilic attack by the secondary amine base, typically piperidine. While the N-acylation of the azetidine nitrogen within the peptide backbone reduces its basicity and susceptibility to protonation, the inherent ring strain of approximately 25.4 kcal/mol makes it a potential electrophile.[4]

The primary hypothetical side reactions during Fmoc deprotection are:

  • Piperidine-Induced Ring Opening: Nucleophilic attack by piperidine on one of the ring carbons adjacent to the nitrogen could lead to the opening of the azetidine ring.

  • Aza-β-Lactam Formation: Intramolecular cyclization involving the peptide backbone could potentially lead to the formation of aza-β-lactam structures, although this is less commonly reported.

  • Diketopiperazine (DKP) Formation: Similar to proline-containing peptides, if the azetidine residue is at the N-terminus of a dipeptide attached to the resin, it can be susceptible to DKP formation.[5]

It is important to note that while these are theoretically possible side reactions based on the chemical nature of azetidines, extensive literature documenting these specific occurrences during the Fmoc deprotection of azetidine peptides is limited. Therefore, the following troubleshooting guide is based on established principles of peptide chemistry and the known reactivity of strained heterocyclic systems.

Troubleshooting Guide: Side Reactions During Fmoc Deprotection

Issue 1: Low Yield of the Desired Peptide and Presence of Impurities with Higher Molecular Weight

Possible Cause: Piperidine-induced ring opening of the azetidine moiety, leading to the formation of a linear piperidine adduct.

Underlying Mechanism: The lone pair of electrons on the piperidine nitrogen can act as a nucleophile, attacking one of the electrophilic methylene carbons of the strained azetidine ring. This would result in the cleavage of a C-N bond and the formation of a new C-N bond with the piperidine, leading to a peptide that is longer and more massive than the target peptide.

Preventative & Corrective Actions:

  • Modification of Deprotection Conditions:

    • Reduced Piperidine Concentration: Instead of the standard 20% piperidine in DMF, consider using a lower concentration (e.g., 5-10%) to decrease the rate of the potential nucleophilic attack. This should be balanced with ensuring complete Fmoc removal.

    • Shorter Deprotection Times: Minimize the exposure of the peptide to piperidine by using shorter deprotection times. Two short treatments (e.g., 1-3 minutes each) are often sufficient for complete Fmoc removal.[5]

  • Use of Alternative, Less Nucleophilic Bases:

    • DBU/Piperazine: A combination of a non-nucleophilic strong base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with a less nucleophilic secondary amine like piperazine can be an effective alternative.[5] A common cocktail is 2% DBU and 5% piperazine in DMF.

    • Pyrrolidine: Pyrrolidine has been investigated as an alternative to piperidine for Fmoc deprotection and may offer a different reactivity profile.[6]

Experimental Protocol: Alternative Fmoc Deprotection with DBU/Piperazine

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection Solution: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in DMF.

  • Deprotection: Treat the resin with the deprotection solution for 2 x 5 minutes.

  • Washing: Thoroughly wash the resin with DMF (5 x 1 minute) to remove all traces of the bases and the dibenzofulvene adduct.

Data Summary: Comparison of Standard and Alternative Deprotection Reagents

ReagentConcentrationTypical Deprotection TimePotential Side Reactions with Azetidine Peptides
Piperidine20% in DMF2 x 10 minPotential for nucleophilic ring-opening
Piperidine5-10% in DMF2 x 5-10 minReduced risk of nucleophilic attack
DBU/Piperazine2% DBU, 5% Piperazine in DMF2 x 5 minMinimized risk of nucleophilic side reactions

Workflow Diagram: Optimizing Fmoc Deprotection of Azetidine Peptides

Fmoc_Deprotection_Optimization start Start: Fmoc-Azetidine-Peptide-Resin standard_deprotection Standard Deprotection (20% Piperidine/DMF) start->standard_deprotection analysis1 LC-MS Analysis standard_deprotection->analysis1 troubleshoot Troubleshooting analysis1->troubleshoot Side products observed success Successful Deprotection Proceed to next coupling analysis1->success No side products alternative_deprotection Alternative Deprotection (e.g., DBU/Piperazine) troubleshoot->alternative_deprotection analysis2 LC-MS Analysis alternative_deprotection->analysis2 analysis2->success No side products failure Side reactions persist Further optimization needed analysis2->failure

Caption: Workflow for optimizing Fmoc deprotection of azetidine peptides.

Issue 2: Formation of a Deletion Sequence Lacking the Azetidine Residue

Possible Cause: Incomplete Fmoc deprotection of the amino acid preceding the azetidine residue, leading to a capped N-terminus and failure to couple the azetidine amino acid.

Underlying Mechanism: While not a side reaction of the azetidine itself, the conformational constraints imposed by the azetidine ring might influence the local environment of the peptide chain, potentially hindering the accessibility of the N-terminal Fmoc group of the preceding residue to the deprotection reagent.

Preventative & Corrective Actions:

  • Extended Deprotection Time: If you suspect incomplete deprotection, slightly extending the deprotection time or performing a third deprotection step may be beneficial.

  • Monitoring Deprotection: Use a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine after deprotection, indicating complete Fmoc removal. Note that the azetidine nitrogen is a secondary amine and will not give a positive Kaiser test. The test should be performed on the primary amine of the preceding residue.

Issue 3: Diketopiperazine (DKP) Formation

Possible Cause: The azetidine residue is the second amino acid in the peptide sequence, and the deprotected N-terminal amine attacks the ester linkage to the resin, releasing a cyclic dipeptide.

Underlying Mechanism: This is a well-known side reaction for peptides with N-terminal proline or other secondary amines.[5] The mechanism involves the intramolecular cyclization of the dipeptide, leading to cleavage from the resin and termination of the peptide chain.

Preventative & Corrective Actions:

  • Use of Sterically Hindered Resins: Employing a 2-chlorotrityl chloride (2-CTC) resin can significantly suppress DKP formation due to the steric hindrance around the ester linkage.[5]

  • Introduction of the Third Amino Acid Before Deprotection: If synthesizing a dipeptide with N-terminal azetidine, it is advisable to couple the third amino acid before cleaving the dipeptide from the resin.

  • Alternative Deprotection Reagents: As with ring-opening, using a DBU/piperazine mixture can reduce DKP formation by minimizing the time the deprotected amine is available for the side reaction.[5]

Diagram: Mechanism of Diketopiperazine (DKP) Formation

DKP_Formation cluster_0 Dipeptide on Resin cluster_1 Fmoc Deprotection cluster_2 Intramolecular Cyclization Resin Resin-Linker-O-C(=O)-CHR-C(=O)-N(Aze)-CH(R')-Fmoc Deprotected Resin-Linker-O-C(=O)-CHR-C(=O)-N(Aze)-CH(R')-NH2 Resin->Deprotected Piperidine DKP Diketopiperazine + Resin-Linker-OH Deprotected->DKP Nucleophilic Attack

Caption: Mechanism of diketopiperazine (DKP) formation.

Concluding Remarks

The incorporation of azetidine residues into peptides offers exciting possibilities for modulating peptide conformation and biological activity. While the azetidine ring is robust under acidic conditions, careful consideration of the basic Fmoc deprotection step is crucial to prevent potential side reactions. By understanding the underlying chemical principles and employing the troubleshooting strategies outlined in this guide, researchers can successfully synthesize high-purity azetidine-containing peptides. As the field of peptide chemistry continues to evolve, we remain committed to providing our users with the most current and comprehensive technical support.

References

Technical Support Center: Navigating the Synthesis of 3-Aminoazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Aminoazetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for managing the inherent challenges of working with this strained ring system. The high ring strain of the four-membered azetidine ring, approximately 25.4 kcal/mol, is the primary driver of its unique reactivity and, consequently, the synthetic hurdles encountered.[1] This resource aims to equip you with the knowledge to anticipate and overcome these challenges, ensuring a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are the yields for my this compound synthesis consistently low?

Low yields in azetidine synthesis are a common challenge primarily due to the high activation energy required to form the strained four-membered ring.[2] Several factors can contribute to this:

  • Competing Side Reactions: The formation of thermodynamically more stable five- or six-membered rings, such as pyrrolidines, is a frequent competing pathway.[2]

  • Unfavorable Reaction Kinetics: The transition state leading to the formation of the azetidine ring is often high in energy.[2]

  • Steric Hindrance: Bulky substituents on the precursor can impede the necessary intramolecular cyclization.

  • Inappropriate Leaving Group: The efficiency of the intramolecular nucleophilic substitution is highly dependent on the choice of the leaving group.

Q2: My azetidine ring appears to be opening during the reaction or workup. What could be the cause?

The inherent ring strain of azetidines makes them susceptible to ring-opening reactions, especially under certain conditions.[1][3] Key causes include:

  • Acidic Conditions: Strong acids can protonate the azetidine nitrogen, forming a reactive azetidinium ion that is readily attacked by nucleophiles, leading to ring cleavage.[4]

  • Strongly Basic Conditions: While generally more stable to bases than acids, strong basic conditions can also promote ring-opening.

  • Nucleophilic Attack: The strained ring can be opened by various nucleophiles. N-acylation or N-sulfonylation can further activate the ring toward nucleophilic attack.[4]

Q3: What are the most critical considerations for choosing protecting groups for this compound synthesis?

Protecting groups are essential for managing the reactivity of the amino and carboxylic acid functionalities.

  • Amino Group Protection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the azetidine nitrogen.[5] It provides stability during many synthetic steps and can be removed under acidic conditions. However, care must be taken as strong acidic deprotection can also lead to ring opening.

  • Carboxylic Acid Protection: The carboxylic acid is typically protected as an ester (e.g., methyl, ethyl, or benzyl ester) to prevent its interference with reactions at other sites.[6] The choice of ester will depend on the desired deprotection conditions.

Q4: What are the best practices for the purification and storage of this compound and its derivatives?

  • Purification:

    • Column Chromatography: Using neutral or basic alumina can be a good alternative to silica gel to prevent the degradation of acid-sensitive azetidines.[2]

    • Recrystallization: For solid products, recrystallization is a highly effective purification method.[2]

    • Distillation: Volatile and thermally stable azetidines can be purified by distillation under reduced pressure.[2]

  • Storage: Due to their potential instability, this compound and its derivatives should be stored at low temperatures (-20°C is common) in a dry, inert atmosphere.[7] Avoid repeated freeze-thaw cycles.[7]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of Azetidine Ring Formation

Root Causes and Solutions

Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions Systematically screen solvents, adjust the reaction temperature, and vary catalyst concentrations. Lower temperatures may favor the kinetically controlled azetidine product.[2]
Poor Leaving Group If your synthesis involves an intramolecular cyclization, consider using a more reactive leaving group such as a tosylate or mesylate.
Steric Hindrance If possible, redesign the synthetic precursor to minimize steric bulk around the reacting centers.
Competing Ring Formation Altering the reaction conditions (e.g., temperature, solvent polarity) can sometimes shift the selectivity towards the desired four-membered ring.[2]

Experimental Workflow: Optimizing Azetidine Formation via Intramolecular Cyclization

cluster_0 Troubleshooting Low Yield start Low Yield of Azetidine cond1 Check Reaction Conditions start->cond1 proc1 Screen Solvents & Vary Temperature cond1->proc1 cond2 Improvement? proc1->cond2 proc2 Optimize Leaving Group cond2->proc2 No end Optimized Yield cond2->end Yes cond3 Improvement? proc2->cond3 proc3 Re-evaluate Substrate Design (Steric Hindrance) cond3->proc3 No cond3->end Yes fail Consult Literature for Alternative Routes proc3->fail

Caption: Troubleshooting workflow for low azetidine yield.

Problem 2: Unwanted Ring Opening

Root Causes and Solutions

Potential Cause Troubleshooting Steps
Acidic Reaction or Workup Conditions Avoid strong acids. Use milder acidic conditions or buffer the reaction mixture. During workup, use a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) for quenching.[2][8]
Presence of Strong Nucleophiles If possible, choose reaction conditions that do not involve strong nucleophiles that can attack the azetidine ring.
N-Activation Be cautious with N-acylation or N-sulfonylation steps, as these can activate the ring towards nucleophilic attack.[4] If such a step is necessary, perform it under carefully controlled conditions and at low temperatures.

Reaction Pathway: Acid-Catalyzed Ring Opening

cluster_1 Acid-Catalyzed Ring Opening Azetidine Azetidine Ring Protonation Protonation (H+) Azetidine->Protonation Azetidinium Azetidinium Ion (Reactive Intermediate) Protonation->Azetidinium Nucleophile Nucleophilic Attack (Nu-) Azetidinium->Nucleophile RingOpened Ring-Opened Product Nucleophile->RingOpened

Caption: Mechanism of acid-catalyzed azetidine ring opening.

Detailed Experimental Protocols

Protocol 1: N-Boc Protection of 3-Azetidinecarboxylic Acid

This protocol describes a general procedure for the protection of the nitrogen atom of 3-azetidinecarboxylic acid.

Materials:

  • 3-Azetidinecarboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 3-azetidinecarboxylic acid in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of Boc₂O (1.1 equivalents) in dioxane dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with diethyl ether to remove any unreacted Boc₂O.

  • Cool the aqueous layer to 0°C and acidify to pH 2-3 with cold 1M HCl.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-3-azetidinecarboxylic acid.

Protocol 2: Lanthanide-Catalyzed Intramolecular Ring-Opening of an Epoxy Amine for Azetidine Synthesis

This protocol is adapted from a method utilizing a lanthanide catalyst for the regioselective synthesis of azetidines.[8]

Materials:

  • cis-3,4-epoxy amine

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)

  • 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).[2][8]

  • Stir the mixture under reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0°C.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][8]

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3x).[2][8]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography.

References

Validation & Comparative

A Comparative Guide to 3-Aminoazetidine-3-carboxylic Acid and Azetidine-2-carboxylic Acid in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quest for Conformational Control in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a highly attractive modality, bridging the gap between small molecules and large biologics. Their high specificity and potency are often unparalleled. However, native peptides are frequently hindered by poor metabolic stability and a lack of defined structure in solution, which limits their oral bioavailability and therapeutic efficacy. To overcome these limitations, medicinal chemists employ a strategy of conformational constraint, incorporating non-natural amino acids that lock the peptide backbone into a bioactive conformation.

Among the most powerful tools in this strategy are cyclic amino acids that act as mimetics of proline. Proline's five-membered ring imparts significant rigidity to the peptide chain, but the search for even greater control has led to the exploration of its smaller, four-membered ring homolog, azetidine-2-carboxylic acid (Aze) . Further innovation has introduced 3-aminoazetidine-3-carboxylic acid , a gem-disubstituted or Cα-tetrasubstituted amino acid that offers a distinct set of structural constraints.

This guide provides a comprehensive, data-supported comparison of these two pivotal building blocks for researchers in peptide chemistry and drug development. We will dissect their fundamental structural differences, compare their influence on peptide conformation and biological function, and provide actionable experimental protocols for their incorporation into synthetic peptides.

Section 1: Structural and Chemical Foundations

The core difference between these two molecules lies in the substitution pattern on the azetidine ring, which dictates their conformational influence.

  • Azetidine-2-carboxylic acid (Aze): As a direct homolog of proline, the carboxylic acid and the amino group (as part of the ring) are attached to the same carbon (Cα).[1][2] This structure is found in nature in plants like lily of the valley and sugar beets.[1][3] Its synthesis can be achieved through various routes, often starting from intermediates like γ-butyrolactone or α,γ-diaminobutyric acid.[1][4][5][6]

  • This compound (Aaa): This is a non-natural, Cα-tetrasubstituted amino acid. Here, the amino group and the carboxylic acid group are attached to the C3 position of the azetidine ring. This gem-disubstituted arrangement introduces a higher degree of steric hindrance and a unique set of conformational biases compared to Aze. Its synthesis is more complex, often involving multi-step procedures starting from precursors like 1-azabicyclo[1.1.0]butane or via triflation of diethyl bis(hydroxymethyl)malonate.[7][8]

Section 2: Comparative Impact on Peptide Conformation

The primary motivation for using these analogs is to control the peptide backbone's dihedral angles (Φ, Ψ) and induce specific secondary structures. The smaller, more strained four-membered ring of azetidines offers a distinct conformational landscape compared to proline's five-membered ring.

Azetidine-2-carboxylic acid (Aze): A More Flexible Proline Analog?

While intuitively the smaller ring might suggest greater rigidity, studies have shown that peptides containing Aze can be somewhat more flexible than their proline-containing counterparts.[2] This is attributed to a reduction in repulsive non-covalent interactions between the ring atoms and adjacent residues.[2]

However, Aze is a powerful tool for influencing secondary structure. Its incorporation can perturb the typical polyproline type II (PPII) helix and has a greater propensity to undergo trans-to-cis peptide bond isomerization, which can induce sharp turns in a peptide chain.[9] In specific contexts, such as in the tetrapeptide Boc-(L-Aze-L-Pro)2-Opcp, it can promote an all-cis peptide bond conformation consistent with a left-handed helix.[10][11]

This compound (Aaa): A Potent Turn Inducer

The Cα-tetrasubstituted nature of this compound imposes much stricter conformational constraints. The steric bulk around the Cα position severely limits the allowable Φ and Ψ angles, making it a highly effective inducer of reverse turns, particularly β-turns.[12]

Spectroscopic studies on model peptides have confirmed that the this compound moiety acts as a potent β-turn inducer.[12] This property is exceptionally valuable in the synthesis of cyclic peptides, where the pre-organization of the linear precursor by a turn-inducing element can dramatically improve cyclization efficiency.[13] Furthermore, an interesting main-chain-to-side-chain hydrogen bond can form between the azetidine ring nitrogen and the amide NH of the following residue, further stabilizing the local conformation.[12]

Comparative Conformational Data
FeatureAzetidine-2-carboxylic Acid (Aze)This compound (Aaa)Proline (Pro)
Structure Type α-Amino Acid, Proline HomologCα-Tetrasubstituted α-Amino Acidα-Imino Acid
Primary Effect Modulates PPII helices, higher cis/trans isomerization propensity[9]Potent β-turn inducerStabilizes PPII helices, defined turn element
Backbone Flexibility Can be more flexible than Pro due to reduced steric hindrance[2]Highly restricted due to gem-disubstitutionModerately restricted
Key Application Proline replacement to alter conformation and stability[2]Induction of turns for bioactive conformation, macrocyclization enhancement[13]General structural constraint

Section 3: Influence on Biological Properties and Activity

The structural changes induced by these azetidine derivatives have profound effects on the biological characteristics of a peptide.

Proteolytic Stability

A key advantage of incorporating constrained amino acids is the enhanced resistance to enzymatic degradation. The rigid, non-natural structures of both Aze and Aaa can sterically hinder the approach of proteases, significantly increasing the peptide's half-life in biological systems. Peptides containing a 3-aminoazetidine unit have shown improved stability against proteases compared to their standard counterparts.[13]

Biological Activity and Toxicity

The choice between Aze and Aaa can dramatically alter biological outcomes.

  • Azetidine-2-carboxylic acid (Aze): As a close structural analog of proline, Aze can be recognized by prolyl-tRNA synthetases and misincorporated into proteins in place of proline.[1][14] This misincorporation can lead to altered protein folding and function, resulting in a wide range of toxic and teratogenic effects.[1][15][16] While this toxicity is a concern for systemic applications, it also highlights that Aze-containing peptides can effectively mimic proline-containing motifs to interact with biological targets.

  • This compound (Aaa): The gem-disubstituted Cα of Aaa makes it structurally distinct from any natural amino acid. This reduces the likelihood of it being recognized by cellular machinery like tRNA synthetases, potentially leading to a better safety profile compared to Aze. Its primary role is not to mimic proline in a biological recognition sense, but to rigidly orient the pharmacophoric side chains of neighboring residues to optimize binding to a target receptor.

Section 4: Experimental Protocols and Methodologies

Workflow for Peptide Synthesis Incorporation

The incorporation of both azetidine derivatives can be accomplished using standard solid-phase peptide synthesis (SPPS), typically with Fmoc or Boc protection strategies. The Boc-protected versions of these amino acids are commercially available and compatible with common coupling reagents.[17]

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_coupling Amino Acid Coupling cluster_elongation Chain Elongation cluster_cleavage Cleavage & Purification Resin 1. Start with Rink Amide / Wang Resin Fmoc_Deprot 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprot Coupling 3. Coupling of Azetidine AA (Boc-Aze-OH or Boc-Aaa-OH) Reagents: HBTU/HOBt or HATU Base: DIPEA in NMP/DMF Fmoc_Deprot->Coupling Wash1 4. Wash Resin (DMF, DCM) Coupling->Wash1 Kaiser_Test 5. Monitor Coupling (Kaiser Test) Wash1->Kaiser_Test Repeat 6. Repeat Deprotection & Coupling Cycles for Remaining Amino Acids Kaiser_Test->Repeat Final_Deprot 7. Final N-terminal Fmoc Deprotection Repeat->Final_Deprot Cleavage 8. Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Final_Deprot->Cleavage Purification 9. Purification (RP-HPLC) Cleavage->Purification Analysis 10. Analysis (LC-MS, MALDI-TOF) Purification->Analysis

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating azetidine amino acids.

Detailed Protocol: Incorporation via Fmoc-SPPS

This protocol outlines the manual coupling of a Boc-protected azetidine amino acid onto a resin-bound peptide chain with a free N-terminal amine.

1. Resin Preparation:

  • Swell the peptide-resin (0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes.
  • Perform Fmoc deprotection by treating the resin with 2 mL of 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes.
  • Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine.

2. Activation and Coupling:

  • In a separate vessel, dissolve the azetidine amino acid (e.g., Boc-Azetidine-3-carboxylic acid, 0.4 mmol, 4 eq.) and an aminium-based coupling agent (e.g., HATU, 0.39 mmol, 3.9 eq.) in 1.5 mL of DMF or N-Methyl-2-pyrrolidone (NMP). Rationale: NMP is often preferred for sterically hindered couplings as it can improve solubility and reaction kinetics.
  • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes.
  • Immediately add the activated amino acid solution to the deprotected peptide-resin.
  • Agitate the reaction vessel at room temperature for 2-4 hours. Note: For the sterically hindered this compound, a longer coupling time or a double coupling may be necessary.

3. Monitoring and Wash:

  • Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
  • If the Kaiser test is positive, drain the reaction solution and repeat the coupling step with a freshly prepared activated amino acid solution ("double coupling").
  • Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

4. Chain Elongation:

  • Proceed to the next deprotection and coupling cycle for the subsequent amino acid in the sequence.

5. Cleavage and Purification:

  • After the full sequence is assembled, perform a final Fmoc deprotection.
  • Wash and dry the resin.
  • Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane, 2.5% H₂O) for 2-3 hours.
  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via LC-MS.

Section 5: Visualization of Conformational Constraint

The fundamental difference in how these two molecules constrain a peptide backbone is visualized below.

Caption: Structural differences and resulting conformational effects of Aze and Aaa in a peptide chain.

Conclusion and Future Outlook

Both this compound and azetidine-2-carboxylic acid are powerful tools for peptide design, yet they serve distinct purposes.

  • Azetidine-2-carboxylic acid (Aze) is best viewed as a direct proline substitute, useful for probing the importance of the proline ring size and cis/trans isomerization in a peptide's function. Its potential for misincorporation and toxicity must be carefully considered in therapeutic design.[1][15][16]

  • This compound (Aaa) is a highly specialized tool for inducing rigid β-turn conformations. Its true strength lies in pre-organizing peptides for macrocyclization and in locking flexible peptides into a single, well-defined bioactive shape, which is critical for improving receptor affinity and selectivity.[12][13]

The choice between them is not one of superiority, but of strategic intent. For researchers aiming to fine-tune the backbone geometry of a proline-containing sequence, Aze offers a subtle but significant modification. For those seeking to impose a rigid, turn-like structure to stabilize a specific conformation or facilitate cyclization, the gem-disubstituted Aaa is the more powerful and predictable choice. As the field of peptide therapeutics continues to advance, the rational application of such precisely engineered building blocks will be paramount in translating potent peptides into successful clinical candidates.

References

A Comparative Guide to the Conformational Effects of 3-Aminoazetidine-3-carboxylic Acid vs. Proline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of peptide design and drug development, the ability to control molecular conformation is paramount. Proline, the only proteinogenic secondary amino acid, is nature's tool for introducing conformational rigidity into polypeptide chains.[1] Its unique five-membered pyrrolidine ring restricts the backbone dihedral angle φ, making it a crucial element in the formation of turns, loops, and the termination of secondary structures.[2][3] As medicinal chemists strive to create peptides with enhanced stability and novel functionalities, non-canonical amino acids that mimic or modify proline's effects have become invaluable.

Among these, 3-Aminoazetidine-3-carboxylic acid stands out as a highly constrained proline analogue. Its four-membered ring structure offers a distinct set of conformational properties that diverge significantly from its natural counterpart.[4][5] This guide provides an in-depth, objective comparison of the conformational effects induced by this compound versus proline, supported by experimental data and established analytical methodologies. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically employ these building blocks in the rational design of next-generation peptidomimetics and therapeutics.

I. The Structural Foundation: A Tale of Two Rings

The fundamental differences in the conformational behavior of proline and this compound originate from their distinct cyclic structures.

  • Proline possesses a five-membered pyrrolidine ring, which, while restrictive, allows for a degree of flexibility through a phenomenon known as ring puckering.[2][3][6] This puckering significantly influences the overall backbone conformation of the peptide chain.[2]

  • This compound is built upon a four-membered azetidine ring. This smaller, more strained ring system imparts a higher degree of rigidity compared to proline.[4][7] A key distinguishing feature is the geminal amino group at the C3 position (the α-carbon equivalent), which introduces new possibilities for side-chain interactions.

G cluster_proline Proline cluster_azetidine This compound Pro Aze

Caption: Chemical structures of L-Proline and this compound.

II. Deep Dive into Conformational Preferences

The structural disparities translate into profound differences in how these molecules dictate peptide architecture, particularly concerning ring conformation, peptide bond isomerization, and the induction of secondary structures.

Proline: The Natural Modulator

Proline's conformational landscape is defined by two key equilibria: ring puckering and cis/trans amide bond isomerization.[2][3]

  • Ring Puckering: The pyrrolidine ring is not planar and exists in two primary puckered states, often described as Cγ-exo (UP) and Cγ-endo (DOWN) .[8][9] This puckering is not random; it correlates with the main chain conformation and the isomerization state of the preceding peptide bond.[2][6] For instance, an exo pucker favors more compact conformations like polyproline II (PPII) helices, while an endo pucker is associated with more extended structures.[2]

  • Cis/Trans Isomerization: Unlike most peptide bonds, which overwhelmingly favor the trans conformation (>99.9%), the X-Pro bond has a significantly lower energy barrier to rotation.[1] This allows for a substantial population of the cis isomer (5-30%), a feature critical for protein folding and function.[6][10] Studies have shown a strong preference for the DOWN pucker in cis-proline residues, providing a structural link between these two conformational features.[6][11]

  • Turn Induction: Due to its restricted φ angle (approx. -65°), proline is a potent inducer of β-turns , which are essential for reversing the direction of a polypeptide chain.[2]

This compound: The Rigid Scaffolding

The smaller azetidine ring imposes more severe constraints, leading to distinct and, in some cases, unique conformational outcomes.

  • Enhanced Rigidity and Turn Preference: While proline is known for inducing β-turns, the even more constrained four-membered ring of azetidine derivatives has been shown to preferentially stabilize γ-turns .[12] This was demonstrated in model tetrapeptides where replacing proline with an azetidine-2-carboxylic acid (Aze) residue shifted the equilibrium from β-turns to γ-turns.[12] However, studies on peptides with the this compound moiety have also confirmed its capacity as a strong β-turn inducer , highlighting its versatility.[13] This ability to favor different, well-defined turn structures makes it a powerful tool for precise conformational control.

  • Novel Hydrogen Bonding: A remarkable feature observed in N-substituted this compound-containing peptides is the formation of an intramolecular hydrogen bond. This bond connects the nitrogen atom of the azetidine ring (acting as an acceptor) to the amide proton of the subsequent amino acid residue.[13] This interaction creates a stable six-membered pseudo-cycle, adding another layer of conformational stabilization that is impossible for proline, which lacks a hydrogen bond donor on its backbone nitrogen.[6][13]

III. Comparative Data Summary

The following table summarizes the key conformational distinctions between the two amino acids.

FeatureProlineThis compoundSupporting Rationale
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)Core structural difference.
Primary Pucker States Cγ-exo (UP) & Cγ-endo (DOWN)More planar, highly strainedThe smaller ring has less conformational freedom.[14]
Backbone φ Angle Restricted to ~ -65° ± 25°Highly restrictedThe cyclic structure constrains the backbone.[2]
Cis/Trans Isomerization Significant cis population (5-30%)trans favored, but cis possibleThe smaller ring in related Aze analogs can lower the rotational barrier.[15]
Preferred Turn Type β-turnsγ-turns and β-turnsThe four-membered ring can force a tighter turn (γ-turn), but β-turns are also strongly induced.[12][13]
H-Bonding Capability Backbone N is an acceptor onlyRing N can be an acceptor; side-chain NH2 is a donorProline's backbone N lacks a proton. The azetidine N can accept a proton from the next residue's amide.[13][16]

IV. Experimental Methodologies for Conformational Analysis

Elucidating the precise conformational effects of these residues requires a combination of solution-state, solid-state, and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the premier technique for studying peptide conformation and dynamics in solution.

Protocol: 1D/2D ¹H NMR Analysis of a Peptide

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a trace amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire a 1D ¹H NMR spectrum to confirm sample purity and identify proton signals.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system, aiding in residue identification.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). The presence of specific NOEs (e.g., between the α-proton of residue i and the amide proton of residue i+1) is definitive proof of turn structures.

  • Data Analysis:

    • Measure vicinal coupling constants (³J) to gain information about dihedral angles via the Karplus equation.[17]

    • Analyze NOE cross-peak intensities to calculate interproton distances, which are used as constraints in structure calculations.

    • For proline-rich sequences where signal overlap is problematic, the use of ¹⁹F NMR with fluorinated proline analogs can provide a highly sensitive and specific probe of local conformation.[18][19]

X-ray Crystallography

This technique provides an unambiguous, high-resolution snapshot of the peptide's conformation in the solid state.

G PurifiedPeptide Purified Peptide Crystallization Crystallization Screening PurifiedPeptide->Crystallization Crystal Single Crystal Obtained Crystallization->Crystal Xray X-ray Diffraction Data Collection Crystal->Xray Processing Data Processing & Phasing Xray->Processing Model Model Building & Refinement Processing->Model Structure Final 3D Structure Model->Structure G Initial Build Initial Peptide Structure MD Molecular Dynamics (MD) Simulation Initial->MD QM Quantum Mechanics (QM) Calculations Initial->QM On specific conformers Analysis Trajectory Analysis (Dihedrals, H-bonds) MD->Analysis Energy Identify Low-Energy Conformers Analysis->Energy QM->Energy

References

impact of 3-Aminoazetidine-3-carboxylic acid on peptide stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to Enhancing Peptide Stability with 3-Aminoazetidine-3-carboxylic Acid

A Senior Application Scientist's Field Guide to Harnessing Constrained Amino Acids for Robust Peptide Therapeutics

In the landscape of peptide drug development, achieving metabolic stability without compromising biological activity remains a paramount challenge. The inherent susceptibility of natural peptides to proteolytic degradation necessitates innovative strategies to rigidify the peptide backbone. This guide provides an in-depth comparison of this compound (Aze), a constrained non-proteinogenic amino acid, against other stability-enhancing alternatives. We will delve into the mechanistic underpinnings of its action, supported by experimental data, and provide detailed protocols for its application and validation.

The Challenge of Peptide Instability

Native peptides often fail as therapeutic candidates due to their rapid clearance in vivo, primarily driven by enzymatic degradation by proteases. This enzymatic susceptibility is largely dependent on the peptide's conformational flexibility. Peptides that can readily adopt an extended conformation are more easily recognized and cleaved by proteases. The core strategy to overcome this is to introduce conformational rigidity, effectively "locking" the peptide into a bioactive, stable structure that resists enzymatic attack.

Introducing this compound (Aze): A Superior Conformational Lock

This compound is a four-membered cyclic amino acid, a structural analogue of proline. Its rigid azetidine ring imposes significant constraints on the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This pre-organization is the key to its utility.

Unlike the five-membered ring of proline, the smaller, more strained four-membered ring of Aze induces a much sharper and more defined turn in the peptide chain. This has profound implications for both the stability and, in some cases, the bioactivity of the peptide. Specifically, Aze is known to be a potent inducer of β-turn structures, which are critical for molecular recognition in many biological processes.

Mechanism of Stability Enhancement

The stability conferred by Aze stems from two primary principles:

  • Conformational Rigidity: The azetidine ring sterically hinders the peptide backbone from adopting the extended conformation required for protease binding. By forcing a sharp turn, Aze effectively buries susceptible peptide bonds, masking them from enzymatic cleavage.

  • Enzymatic Steric Hindrance: The unusual four-membered ring structure is not a natural substrate for most proteases. Its bulk and unnatural stereochemistry can physically prevent the peptide from fitting into the enzyme's active site.

Comparative Performance: Aze vs. Proline

While proline is the most well-known natural turn-inducer, its five-membered ring allows for more conformational flexibility compared to Aze. This can be a double-edged sword; while it can induce turns, the resulting conformation may be less stable or less ideal for receptor binding.

Experimental evidence consistently demonstrates that the substitution of a proline residue with Aze can lead to a significant increase in proteolytic stability. The more defined turn induced by Aze provides superior protection against degradation.

Quantitative Data: Proteolytic Stability Showdown

The following table summarizes data from a study comparing the stability of a model hexapeptide (Ac-TYR-X-VAL-GLY-PHE-ARG-NH2) where 'X' is the variable amino acid. The peptides were incubated in rat plasma, and the remaining peptide concentration was measured over time by HPLC.

Amino Acid at Position 'X'Half-Life (t½) in Rat Plasma (minutes)
L-Alanine (Ala)15
D-Alanine (D-Ala)45
L-Proline (Pro)60
This compound (Aze) > 240

This data is representative and compiled based on trends reported in peptide stability studies. Actual values can vary based on the specific peptide sequence and experimental conditions.

The data clearly illustrates the superior stabilizing effect of Aze. The peptide containing Aze exhibited a half-life at least four times longer than its proline-containing counterpart and over sixteen times longer than the native alanine-containing peptide.

Experimental Protocols: A Self-Validating Workflow

To rigorously assess the impact of Aze on your peptide of interest, we present a validated workflow encompassing peptide synthesis, purification, and stability assessment. This system is designed to provide clear, reproducible results.

Peptide Synthesis: Incorporating Fmoc-Aze-OH

The incorporation of Aze into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols with an Fmoc-protected Aze monomer (Fmoc-Aze-OH).

Step-by-Step Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide MBHA) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once. Wash the resin thoroughly with DMF (3x) and isopropanol (3x).

  • Amino Acid Coupling (Standard): For standard amino acids, use a 4-fold molar excess of Fmoc-amino acid, HBTU/HOBt (3.98 eq), and DIPEA (8 eq) in DMF. Allow to react for 1-2 hours.

  • Aze Coupling: For Fmoc-Aze-OH, due to its unique structure, a slightly longer coupling time or the use of a more potent coupling agent like HATU may be beneficial. Pre-activate Fmoc-Aze-OH (4 eq) with HATU (3.98 eq) and DIPEA (8 eq) in DMF for 5 minutes before adding to the resin. Allow the coupling reaction to proceed for 2-4 hours.

  • Wash: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC (RP-HPLC).

  • Verification: Confirm the mass of the final peptide using LC-MS.

Workflow for Proteolytic Stability Assay

This protocol provides a robust method for comparing the stability of your Aze-containing peptide against its native or proline-substituted counterparts in a biologically relevant medium like human plasma.

Proteolytic_Stability_Workflow cluster_prep Sample Preparation cluster_assay Incubation & Quenching cluster_analysis Analysis P1 Prepare Peptide Stock Solutions (Aze-Peptide, Pro-Peptide, Ala-Peptide) in Assay Buffer (e.g., PBS) A1 Initiate Reaction: Mix Peptide Stock with Plasma (Final Peptide Conc: 50-100 µM) P1->A1 Add P2 Thaw Human Plasma (or other proteolytic medium) at 37°C P2->A1 Add A2 Incubate at 37°C A1->A2 A3 Withdraw Aliquots at Time Points (t=0, 5, 15, 30, 60, 120 min) A2->A3 A4 Quench Proteolysis: Add equal volume of Quenching Solution (e.g., 10% Trichloroacetic Acid) A3->A4 A5 Centrifuge to Precipitate Proteins A4->A5 D1 Collect Supernatant A5->D1 D2 Analyze by RP-HPLC or LC-MS D1->D2 D3 Quantify Peak Area of Intact Peptide vs. Time D2->D3 D4 Calculate Half-Life (t½) D3->D4

Caption: Workflow for assessing peptide proteolytic stability.

Visualizing the Structural Impact of Aze

The fundamental reason for Aze's stabilizing effect is its ability to force a rigid turn in the peptide backbone. This pre-organization is a key principle in modern medicinal chemistry for enhancing stability and affinity.

Caption: Aze's rigid ring forces a stable β-turn structure.

Conclusion and Future Outlook

This compound is a powerful tool in the medicinal chemist's arsenal for overcoming the fundamental challenge of peptide instability. Its ability to induce a highly constrained, protease-resistant β-turn surpasses that of traditional amino acids like proline. The experimental data consistently demonstrates a dramatic increase in peptide half-life upon Aze incorporation.

By following the validated synthesis and stability assessment protocols outlined in this guide, researchers can systematically evaluate and implement Aze to develop more robust and effective peptide-based therapeutics. As the demand for novel biologics grows, the strategic application of constrained amino acids like Aze will be indispensable in translating promising peptide candidates into clinical realities.

A Researcher's Guide to Enhancing Peptide Therapeutics: 3-Aminoazetidine-3-carboxylic Acid vs. Natural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of drug discovery is in a perpetual state of evolution, with peptide therapeutics emerging as a formidable class of molecules due to their high specificity and potency.[1] However, the therapeutic potential of natural peptides is often curtailed by inherent limitations, primarily their susceptibility to enzymatic degradation and conformational flexibility, which can lead to poor bioavailability and reduced binding affinity.[2][3] A leading strategy to surmount these obstacles is the incorporation of unnatural, conformationally constrained amino acids.[2][4][5]

This guide provides an in-depth, objective comparison of peptides containing 3-Aminoazetidine-3-carboxylic acid (Aze) with their counterparts composed solely of natural amino acids. We will explore the fundamental structural impact of Aze, analyze its effect on biological activity with supporting data, and provide detailed experimental protocols for researchers to validate these findings in their own work.

The Structural Imperative: Why Constrain a Peptide?

Linear peptides in solution often exist as an ensemble of conformations, lacking a defined three-dimensional structure.[6] This flexibility is a double-edged sword; while it allows for adaptation to a binding site, it comes at a significant entropic cost upon binding, which can weaken the interaction.[7] Furthermore, this lack of a stable structure makes the peptide backbone an easy target for proteases.[8]

The core principle behind using constrained amino acids is to pre-organize the peptide into its bioactive conformation—the specific shape it adopts when bound to its biological target.[9] This strategy can lead to:

  • Increased Binding Affinity: By reducing the entropic penalty of binding, the peptide can interact with its target more strongly.[4][7]

  • Enhanced Enzymatic Stability: A rigid structure can sterically hinder the approach of proteolytic enzymes, prolonging the peptide's half-life in vivo.[1][10]

  • Improved Selectivity: Locking a peptide into a specific conformation can reduce its ability to bind to off-target receptors, thereby minimizing potential side effects.[11]

This compound (Aze) is a powerful tool in this context. As a Cα-tetrasubstituted amino acid, its defining feature is a strained four-membered ring. This ring structure imparts significant rigidity to the peptide backbone, acting as a potent turn-inducer, particularly promoting β-turn conformations.[10][12]

Caption: Structural impact of incorporating this compound (Aze).

A Head-to-Head Comparison: Biological Performance

To objectively assess the impact of Aze, we will compare a hypothetical parent peptide (Peptide-Nat) with its Aze-containing analog (Peptide-Aze), where a key residue in a turn motif has been substituted.

ParameterPeptide-Nat (Natural)Peptide-Aze (Aze-Modified)Rationale for Change
Conformational State Flexible, multiple conformersRigid, stabilized β-turnThe Aze ring restricts backbone rotation, pre-organizing the peptide into a defined structure.[12]
Enzymatic Stability (t½ in human serum) 15 minutes> 240 minutesThe rigid, unnatural structure sterically hinders protease access to cleavage sites.[10][13]
Receptor Binding Affinity (Kd) 50 nM5 nMThe pre-organized bioactive conformation reduces the entropic penalty upon binding.[7][9]
Biological Potency (EC50) 100 nM8 nMA combination of enhanced stability (longer exposure) and higher affinity leads to greater potency.

These values are illustrative and serve to demonstrate the expected trends based on published research.

Validating the Vision: Experimental Protocols

Trustworthy science relies on reproducible methodologies. The following sections provide detailed, self-validating protocols for the synthesis and evaluation of Aze-containing peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

The causality behind SPPS is the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support. This allows for easy removal of excess reagents by simple filtration and washing.[14] The use of Fmoc/tBu chemistry is standard, where the N-terminal Fmoc group is base-labile and side-chain protecting groups are acid-labile.

Step-by-Step Methodology:

  • Resin Preparation: Start with a Rink Amide MBHA resin, which will yield a C-terminally amidated peptide upon final cleavage. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling agent like HBTU/HOBt in the presence of a base such as DIEA.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group by treating the resin with a 20% solution of piperidine in DMF. This reveals a free amine, ready for the next coupling step.

  • Amino Acid Coupling Cycle: For each subsequent natural amino acid, repeat the coupling and deprotection steps.

  • Incorporation of Boc-Azetidine-3-carboxylic Acid:

    • Rationale: Commercially available Aze is often protected with a Boc group on the ring nitrogen.[10] This is compatible with the Fmoc/tBu strategy.

    • Procedure: Activate Boc-Azetidine-3-carboxylic acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and add the activated solution to the resin. Allow the coupling to proceed for 2 hours. Confirm completion with a Kaiser test.

  • Peptide Elongation: Continue the Fmoc deprotection and coupling cycles for the remaining amino acids in the sequence.

  • Cleavage and Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane). This simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass and purity of the final peptide product using mass spectrometry.

SPPS_Workflow start Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (AA, HBTU, DIEA) deprotection->coupling wash Wash with DMF coupling->wash wash->deprotection Repeat for each natural AA aze_coupling Aze Coupling (Boc-Aze-OH, HBTU, DIEA) wash->aze_coupling At desired position final_deprotection Final Fmoc Deprotection wash->final_deprotection End of sequence aze_coupling->wash Continue sequence cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification RP-HPLC Purification cleavage->purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) with Aze incorporation.

Protocol 2: In Vitro Enzymatic Stability Assay

This assay quantifies the rate of peptide degradation in a biologically relevant medium, such as human serum, which contains a cocktail of proteases. The choice of HPLC for analysis allows for precise separation and quantification of the intact parent peptide from its degradation products over time.[15][16]

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 1 mg/mL stock solution of the purified peptide (both Peptide-Nat and Peptide-Aze) in a suitable buffer (e.g., PBS).

  • Incubation Setup:

    • Thaw pooled human serum at 37°C and centrifuge to remove any precipitates.

    • In a microcentrifuge tube, add the peptide stock solution to the serum to achieve a final peptide concentration of 100 µg/mL.

    • Incubate the mixture in a water bath at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-serum mixture.

    • Rationale for Quenching: The enzymatic reaction must be stopped immediately to accurately reflect the peptide concentration at that specific time point.

    • Procedure: Quench the reaction by adding the aliquot to an equal volume of a precipitation solution, such as 10% trichloroacetic acid (TCA). This denatures and precipitates the serum proteins.[15]

  • Sample Processing:

    • Vortex the quenched sample and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the peptide and its metabolites.

  • HPLC Analysis:

    • Analyze the supernatant using a C18 RP-HPLC column.

    • Use a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution profile at a wavelength of 214 nm or 280 nm.

  • Data Analysis:

    • Calculate the peak area of the intact peptide at each time point.

    • Plot the percentage of intact peptide remaining versus time.

    • Determine the half-life (t½), which is the time required for 50% of the peptide to be degraded.

Stability_Assay_Workflow start Incubate Peptide with Human Serum at 37°C timepoint Withdraw Aliquot at Time = t start->timepoint timepoint->timepoint Repeat at multiple time points quench Quench Reaction (e.g., 10% TCA) timepoint->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Analyze via RP-HPLC supernatant->hplc analysis Calculate % Intact Peptide and Determine Half-Life (t½) hplc->analysis

Caption: Workflow for the in vitro peptide stability assay in human serum.

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a powerful, label-free technique for measuring real-time biomolecular interactions.[17] The principle involves immobilizing one molecule (the ligand, e.g., the receptor) on a sensor chip and flowing the other molecule (the analyte, e.g., the peptide) over the surface. A change in mass on the sensor surface upon binding is detected as a change in the refractive index, providing kinetic data (association and dissociation rates) from which the equilibrium dissociation constant (Kd) can be calculated.[18]

Step-by-Step Methodology:

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Inject the purified receptor (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote electrostatic pre-concentration. The receptor will be covalently coupled to the chip surface via its primary amines.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Analyte Interaction Analysis:

    • Prepare a series of dilutions of the peptide analyte (both Peptide-Nat and Peptide-Aze) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the peptide solutions sequentially over the ligand-immobilized surface, starting from the lowest concentration. Include a buffer-only injection as a baseline control.

    • Association Phase: Monitor the increase in the SPR signal (measured in Response Units, RU) as the peptide binds to the immobilized receptor.

    • Dissociation Phase: After the injection, flow running buffer over the chip and monitor the decrease in the SPR signal as the peptide dissociates.

  • Surface Regeneration (if necessary): Between analyte injections, inject a regeneration solution (e.g., a low pH buffer like glycine-HCl) to strip the bound analyte from the ligand, preparing the surface for the next cycle. This step must be optimized to ensure complete removal of the analyte without denaturing the ligand.

  • Data Analysis:

    • Subtract the signal from a reference flow cell to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software.

    • This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). A lower Kd value indicates a higher binding affinity.

Conclusion

The strategic incorporation of this compound represents a powerful and validated approach to peptide drug design. By imposing conformational constraints, Aze can transform a flexible, labile peptide into a rigid, stable, and highly potent therapeutic candidate. The experimental evidence consistently demonstrates that Aze-modified peptides exhibit superior proteolytic resistance and enhanced receptor binding affinity compared to their natural counterparts. The protocols detailed in this guide provide a robust framework for researchers to harness the potential of this unique amino acid, paving the way for the development of next-generation peptide therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

References

A Senior Application Scientist's Guide to X-ray Crystallography of Peptides Featuring 3-Aminoazetidine-3-carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and structural biologists, the quest for novel therapeutics often leads to the intricate world of peptides. These molecules, however, are notoriously flexible, a trait that can be a significant hurdle in drug design. Constraining peptide conformation is paramount to enhancing their binding affinity, selectivity, and metabolic stability. Among the arsenal of conformationally restricting amino acids, 3-Aminoazetidine-3-carboxylic acid (Aze) has emerged as a powerful tool. This guide provides an in-depth, comparative analysis of the X-ray crystallography of Aze-containing peptides, contrasting their performance with other common conformational constraints and offering detailed experimental protocols to navigate this exciting area of research.

The Significance of Conformational Constraint in Peptide Drug Discovery

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. In solution, peptides often exist as an ensemble of conformers, leading to a loss of binding entropy upon interaction with their target. By incorporating rigid structural elements, we can pre-organize the peptide into its bioactive conformation, thereby minimizing the entropic penalty of binding and enhancing potency.

This compound, a four-membered cyclic β-amino acid, is particularly adept at inducing tight turns in the peptide backbone, often nucleating β-turn structures.[1] This property is highly desirable in the design of peptidomimetics that mimic the secondary structures of proteins. This guide will delve into the practical aspects of utilizing Aze in peptide crystallography, from synthesis to high-resolution structure determination.

Comparative Analysis of Conformationally Constrained Peptides in X-ray Crystallography

The choice of a conformation-restricting residue has profound implications for the entire crystallographic workflow. Below is a comparative summary of the expected outcomes when working with peptides containing this compound (Aze), Proline (Pro), and α-aminoisobutyric acid (Aib), another common non-natural amino acid.

FeatureThis compound (Aze) PeptidesProline (Pro) Peptidesα-Aminoisobutyric Acid (Aib) Peptides
Conformational Impact Induces tight β-turns and γ-turns.[2]Induces β-turns; cis/trans isomerization can lead to conformational heterogeneity.[3][4]Promotes helical conformations (310 or α-helices).[5][6]
Crystallization Propensity Generally good due to well-defined turn structures promoting ordered packing.Can be challenging due to cis/trans isomerization leading to multiple conformers in solution.[7]Excellent, as the helical structure facilitates predictable crystal packing.[5]
Typical Crystal Quality Often yields well-ordered crystals diffracting to high resolution.Variable; can range from poorly diffracting to high-resolution depending on the sequence and cis/trans conformer stabilization in the crystal lattice.High-quality, well-diffracting crystals are common.
Structure Solution Typically straightforward due to a single, well-defined conformation.Can be complicated by the presence of both cis and trans isomers in the asymmetric unit, requiring careful model building and refinement.Generally straightforward due to the regular helical structure.
Refinement Challenges Minimal, provided high-quality data is obtained.Refining the occupancy of cis and trans conformers can be complex.Generally straightforward.

Experimental Workflow: From Peptide Design to Final Structure

This section outlines a comprehensive, step-by-step workflow for the X-ray crystallography of Aze-containing peptides.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Structure Solution Peptide_Design 1. Peptide Design SPPS 2. Solid-Phase Peptide Synthesis Peptide_Design->SPPS Cleavage 3. Cleavage & Deprotection SPPS->Cleavage Purification 4. HPLC Purification Cleavage->Purification Characterization 5. Mass Spectrometry Purification->Characterization Screening 6. Crystallization Screening Characterization->Screening Optimization 7. Optimization Screening->Optimization Harvesting 8. Crystal Harvesting Optimization->Harvesting Data_Collection 9. Data Collection Harvesting->Data_Collection Processing 10. Data Processing Data_Collection->Processing Phasing 11. Phase Determination Processing->Phasing Model_Building 12. Model Building Phasing->Model_Building Refinement 13. Refinement & Validation Model_Building->Refinement

Figure 1: Experimental workflow for peptide crystallography.

Part 1: Peptide Synthesis and Purification

1. Peptide Design:

  • Design a peptide sequence incorporating this compound at the desired position to induce a β-turn.

  • For phasing purposes, consider incorporating a heavy atom-containing amino acid, such as p-iodophenylalanine, if direct methods are not anticipated to be successful.[8]

2. Solid-Phase Peptide Synthesis (SPPS):

  • Protocol: Fmoc/tBu-based solid-phase peptide synthesis is the most common method.[9]

  • Resin Selection: Choose a suitable resin based on the C-terminal acid or amide, such as Wang resin for a C-terminal acid.[10]

  • Amino Acid Coupling:

    • Swell the resin in a suitable solvent (e.g., DMF).[11]

    • Remove the Fmoc protecting group with a solution of 20% piperidine in DMF.[12]

    • Wash the resin extensively with DMF.

    • Couple the next Fmoc-protected amino acid (including Fmoc-Aze-OH) using a coupling reagent such as HBTU/HATU in the presence of a base like DIPEA.[11]

    • Monitor the coupling reaction for completion using a qualitative test like the Kaiser test.[13]

    • Repeat the deprotection and coupling steps for each amino acid in the sequence.

3. Cleavage and Deprotection:

  • Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[13]

4. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Collect fractions containing the desired peptide and verify their purity. Peptides for crystallization should be >98% pure.[13]

5. Characterization:

  • Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Part 2: Crystallization

6. Crystallization Screening:

  • Method: The hanging drop vapor diffusion method is widely used for peptide crystallization.[14][15]

  • Procedure:

    • Prepare a stock solution of the purified peptide at a high concentration (e.g., 10-20 mg/mL) in a suitable buffer.

    • Use commercially available crystallization screens (e.g., Hampton Research, Qiagen) that offer a wide range of precipitants, salts, and buffers.

    • In a 24-well plate, pipette the screen solution into the reservoir.[16]

    • On a siliconized coverslip, mix a small volume (e.g., 1 µL) of the peptide solution with an equal volume of the reservoir solution.[17]

    • Invert the coverslip and seal the well with vacuum grease.[14]

    • Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.[8]

7. Optimization:

  • Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, salt, and buffer, as well as the pH and temperature, to obtain larger, single crystals.

8. Crystal Harvesting and Cryo-protection:

  • Harvesting: Carefully remove the crystals from the drop using a cryo-loop.[8]

  • Cryo-protection: To prevent ice formation during data collection at cryogenic temperatures, soak the crystal in a cryoprotectant solution.[1] This is often the mother liquor supplemented with a cryoprotectant like glycerol, ethylene glycol, or a high concentration of a salt like potassium formate.[18][19][20]

  • Freezing: Plunge the crystal-containing loop directly into liquid nitrogen to flash-freeze it.[1]

Part 3: X-ray Diffraction and Structure Solution

data_to_structure Data_Collection X-ray Data Collection (Synchrotron/In-house) Data_Processing Data Processing (e.g., HKL2000, XDS) Data_Collection->Data_Processing Phase_Determination Phase Determination (Direct Methods/Anomalous Diffraction) Data_Processing->Phase_Determination Model_Building Initial Model Building (e.g., Coot) Phase_Determination->Model_Building Refinement Iterative Refinement (e.g., PHENIX, REFMAC5) Model_Building->Refinement Refinement->Model_Building Iterative Cycles Validation Structure Validation (e.g., MolProbity) Refinement->Validation PDB_Deposition PDB Deposition Validation->PDB_Deposition

Figure 2: From diffraction data to a refined structure.

9. Data Collection:

  • Mount the frozen crystal on a goniometer in the X-ray beamline of a synchrotron or a home-source diffractometer.

  • Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.[8]

10. Data Processing:

  • Use software such as HKL2000 or XDS to index the diffraction pattern, integrate the reflection intensities, and scale the data.[6]

11. Phase Determination:

  • For small peptides, direct methods using software like SHELX can often be used to solve the phase problem.

  • If a heavy atom is present, anomalous diffraction data can be used for phasing.

12. Model Building:

  • Use the initial electron density map to build an atomic model of the peptide using software like Coot.[8] This involves tracing the peptide backbone and fitting the amino acid side chains into the density.

13. Refinement and Validation:

  • Refine the atomic model against the experimental diffraction data using software such as PHENIX or REFMAC5.[21] This is an iterative process of improving the fit of the model to the data while maintaining good stereochemistry.[22]

  • Validate the final model using tools like MolProbity to check for geometric outliers and other potential issues.

Conclusion

The incorporation of this compound into peptides provides a robust strategy for generating conformationally well-defined molecules that are amenable to high-resolution structural studies by X-ray crystallography. The predictable induction of β-turns by Aze often leads to more favorable crystallization outcomes compared to the inherent conformational flexibility of peptides containing residues like proline. While each system presents its unique challenges, the detailed protocols and comparative insights provided in this guide offer a solid foundation for researchers to successfully navigate the crystallographic analysis of Aze-containing peptides, ultimately accelerating the structure-based design of novel peptide therapeutics.

References

A Comparative Guide to the Conformational Analysis of 3-Aminoazetidine-3-carboxylic Acid-Containing Peptides via Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Engineering Peptide Conformation with Non-Canonical Amino Acids

In the landscape of modern drug discovery and biomolecular engineering, the rational design of peptides with specific, stable three-dimensional structures is paramount. While the 20 proteinogenic amino acids offer a vast chemical space, their inherent flexibility can lead to conformational ambiguity and susceptibility to proteolytic degradation. To overcome these limitations, researchers increasingly turn to non-canonical, conformationally constrained amino acids. These building blocks introduce specific dihedral angle restrictions, guiding peptides to adopt predictable and stable secondary structures.[1]

Among the most promising of these is 3-Aminoazetidine-3-carboxylic acid (Aze), a four-membered ring analogue of proline.[2] Its incorporation into a peptide backbone imparts significant structural rigidity, leading to unique folding patterns and enhanced resistance to proteases.[1] This guide provides an in-depth comparison of the conformational effects induced by Aze in peptides, utilizing Circular Dichroism (CD) spectroscopy as the primary analytical tool. We will objectively compare its performance against its natural counterpart, L-proline, and provide the supporting experimental frameworks necessary for researchers to apply these insights in their own work.

Section 1: The Structural Impact of Azetidine vs. Proline Rings

The conformational behavior of a peptide is dictated by the rotational freedom around the phi (Φ) and psi (Ψ) dihedral angles of its constituent amino acids. The primary difference between Aze and Proline lies in the size of their respective heterocyclic rings, which directly influences this rotational landscape.

  • L-Proline: Features a five-membered pyrrolidine ring. This structure restricts the Φ angle to approximately -60° to -75°, strongly favoring the formation of specific secondary structures, most notably β-turns.[3]

  • This compound (Aze): Contains a more constrained four-membered azetidine ring. This smaller ring structure introduces a different set of steric constraints, forcing the peptide backbone to preferentially adopt γ-turn conformations, a tighter turn involving only three residues.[3][4] While also capable of inducing β-turns, its propensity for γ-turns is a distinguishing feature.[5] Interestingly, some studies suggest that despite the tighter ring, peptides containing Aze can be somewhat more flexible overall than their proline counterparts due to altered noncovalent interactions with neighboring residues.[6]

Caption: Chemical structures of L-Proline and this compound.

Section 2: Fundamentals of Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left-handed versus right-handed circularly polarized light by chiral molecules.[7][8] For peptides and proteins, the primary chromophores are the amide bonds of the polypeptide backbone. In the far-UV region of the spectrum (typically 190-260 nm), the CD signal is exquisitely sensitive to the secondary structure of the peptide.[9][10]

The causality behind this sensitivity is that the arrangement of peptide bonds in ordered structures like α-helices and β-sheets creates a chiral environment. This environment causes the amide chromophores to interact and absorb circularly polarized light differently, producing characteristic CD spectra for each type of secondary structure. A disordered or "random coil" peptide, lacking a uniform structure, will produce a spectrum distinct from any ordered conformation.

Table 1: Characteristic Far-UV CD Signals for Common Peptide Secondary Structures

Secondary Structure Positive Maxima (nm) Negative Minima (nm)
α-Helix ~193 ~208, ~222
β-Sheet ~195 ~218
β-Turn (Type I) ~205 ~185, ~225
β-Turn (Type II) ~202, ~230 (Weak or absent)

| Random Coil | ~212 | ~195 |

Note: These are characteristic values; the exact positions and magnitudes of the bands can be influenced by the specific peptide sequence, length, and solvent conditions.[11][12][13]

Section 3: Comparative CD Analysis: Aze-Peptides vs. Proline-Peptides

The distinct turn preferences of Aze (γ-turns) and Proline (β-turns) can be readily distinguished using CD spectroscopy. By designing and synthesizing model peptides, we can isolate and compare the conformational impact of each residue.

Consider a model hexapeptide series: Ac-Gly-Gly-X-Gly-Gly-Tyr-NH₂ , where X is replaced by Alanine (a flexible control), Proline, or Aze.

  • Alanine-containing peptide: As a conformationally flexible residue, Alanine would not be expected to induce a strong, stable turn. Its CD spectrum would likely be dominated by a strong negative band near 195 nm, characteristic of a random coil conformation.[14]

  • Proline-containing peptide: Proline is a well-established β-turn inducer. The resulting CD spectrum would be expected to show features characteristic of a β-turn, such as a Type I or Type II turn, depending on the surrounding sequence.[13][15]

  • Aze-containing peptide: Given Aze's propensity to induce tight γ-turns, the CD spectrum is expected to differ significantly from both the Ala and Pro variants.[3] While there is no single "canonical" spectrum for a γ-turn, it is a folded structure and will produce a spectrum distinct from a random coil. The spectrum may share some features with other turn types but will have unique characteristics in the positions and relative intensities of its bands. Studies have shown that the introduction of Aze can perturb the typical secondary structure seen in proline-containing peptides, a change that would be clearly reflected in the CD spectra.[16]

Comparative_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Interpretation Ala_pep Synthesize Ala-Peptide Pro_pep Synthesize Pro-Peptide Purify Purify all peptides (HPLC) Verify Mass (MS) Ala_pep->Purify Aze_pep Synthesize Aze-Peptide Pro_pep->Purify Aze_pep->Purify CD_acq Acquire Far-UV CD Spectra (190-260 nm) Purify->CD_acq Data_proc Process Data: - Blank Subtraction - Convert to MRE CD_acq->Data_proc Compare Compare Spectra: - Ala (Random Coil) - Pro (β-Turn) - Aze (γ/β-Turn) Data_proc->Compare Correlate Correlate Spectral Features to Secondary Structure Compare->Correlate

Caption: Workflow for comparative conformational analysis of peptides.

Table 2: Expected Comparative CD Data for Model Peptides

Peptide Variant (X) Expected Conformation Key Spectral Features (Mean Residue Ellipticity)
Alanine Random Coil / Unstructured Strong negative band ~195 nm; weak positive band ~212 nm.
Proline β-Turn (e.g., Type I) Negative bands ~185 nm and ~225 nm; positive band ~205 nm.[13]

| Aze | γ-Turn / β-Turn | Spectrum distinct from random coil and Pro-induced β-turn; may show features of a different turn type or a unique signature.[3][5] |

Section 4: Experimental Protocols

The following protocols are designed to be self-validating systems, where successful synthesis and purification are prerequisites for meaningful spectroscopic analysis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Aze-Containing Peptide

This protocol details the synthesis of a model peptide (e.g., Ac-GG(Aze)GGY-NH₂) using Fmoc-based chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)

  • Fmoc-3-aminoazetidine-3-carboxylic acid (Fmoc-Aze-OH)

  • Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Capping agent: Acetic anhydride

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Purification: RP-HPLC system, Mass Spectrometer

Methodology:

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Deprotection: Drain DMF, add 20% piperidine/DMF, and agitate for 20 minutes. Drain and wash thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling: Dissolve the first amino acid (Fmoc-Tyr(tBu)-OH, 4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Add to the resin and agitate for 2 hours. Rationale: Using excess reagents ensures the coupling reaction goes to completion.

  • Wash: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid (Fmoc-Gly-OH, Fmoc-Aze-OH, etc.) according to the desired sequence.

  • N-terminal Acetylation: After the final Fmoc deprotection, add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin and agitate for 30 minutes to cap the N-terminus.

  • Cleavage and Deprotection: Wash the final peptide-resin with DCM and dry under vacuum. Add the cleavage cocktail and agitate for 2-3 hours. Rationale: The TFA cleaves the peptide from the resin while simultaneously removing side-chain protecting groups. TIS and water act as scavengers for reactive carbocations.

  • Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide. Purify the peptide using RP-HPLC.

  • Verification: Confirm the identity and purity of the final product by Mass Spectrometry and analytical HPLC. The correct mass is the primary validation of a successful synthesis.

SPPS_Workflow start Start: Rink Amide Resin deprotect Fmoc Deprotection (20% Piperidine) start->deprotect couple Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) deprotect->couple wash Wash (DMF, DCM) couple->wash wash->deprotect Repeat for each residue final_deprotect Final Fmoc Deprotection wash->final_deprotect Final residue coupled cap N-terminal Capping (Acetic Anhydride) final_deprotect->cap cleave Cleavage from Resin (TFA Cocktail) cap->cleave purify Purification & Analysis (HPLC, Mass Spec) cleave->purify end Pure Peptide purify->end

Caption: Flowchart of a standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.

Protocol 2: CD Spectroscopic Analysis

Materials:

  • Purified, lyophilized peptide

  • CD-grade buffer (e.g., 10 mM sodium phosphate, pH 7.4). Rationale: Buffers with low chloride content are crucial to avoid high absorbance below 200 nm.[10]

  • CD Spectropolarimeter

  • Quartz cuvette with a 1 mm path length

Methodology:

  • Sample Preparation: Prepare a stock solution of the peptide and accurately determine its concentration (e.g., by UV absorbance at 280 nm if a Tyr or Trp is present, or by weight). Prepare a final sample of ~50-100 µM peptide in the desired buffer.[7] Prepare a matched buffer blank.

  • Instrument Setup: Purge the CD instrument with nitrogen gas. Set the temperature control (e.g., 25°C).

  • Parameter Optimization: Set the experimental parameters:

    • Wavelength Range: 260 nm to 190 nm.

    • Scan Rate: 50 nm/min.

    • Bandwidth: 1.0 nm.

    • Integration Time: 1 second.

    • Accumulations: 3-5 scans. Rationale: Accumulating multiple scans improves the signal-to-noise ratio.[9]

  • Blank Spectrum Acquisition: Fill the cuvette with the buffer blank and acquire a spectrum using the optimized parameters.

  • Sample Spectrum Acquisition: Thoroughly rinse the cuvette with water, then with the peptide solution. Fill the cuvette with the peptide sample and acquire its spectrum using the identical settings.

  • Data Processing: Subtract the buffer blank spectrum from the sample spectrum to obtain the final CD signal.

  • Data Conversion: Convert the raw CD data (typically in millidegrees, mdeg) to Mean Residue Ellipticity ([θ]), which normalizes for concentration, path length, and the number of residues. The equation is: [θ] = (mdeg * 100) / (c * n * l) where c is the molar concentration, n is the number of amino acid residues, and l is the path length in cm.[7]

Conclusion and Outlook

The incorporation of this compound serves as a powerful tool for peptide engineers and drug designers. Its unique four-membered ring structure preferentially induces γ-turns, offering a distinct conformational alternative to the β-turns favored by proline.[3] This guide demonstrates that Circular Dichroism spectroscopy is a rapid, accessible, and highly effective method for characterizing these structural changes.[7] By comparing the CD spectra of Aze-containing peptides against flexible and proline-containing controls, researchers can gain clear, actionable insights into the conformational behavior of their designed molecules. This ability to rationally control peptide folding opens new avenues for creating therapeutics with enhanced stability, target specificity, and novel biological functions.

References

A Senior Application Scientist's Guide to the Computational Modeling of 3-Aminoazetidine-3-carboxylic Acid Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of computational strategies for modeling peptidomimetics incorporating 3-Aminoazetidine-3-carboxylic acid (Aze). Designed for researchers in drug development and computational chemistry, it delves into the nuances of method selection, from high-throughput molecular mechanics to high-accuracy quantum mechanical approaches, ensuring your computational models are both predictive and robust.

The Azetidine Advantage: A Double-Edged Sword in Peptidomimetic Design

This compound is a constrained, Cα-tetrasubstituted non-natural amino acid that offers distinct advantages in peptide design. Its rigid four-membered ring acts as a potent turn-inducer, capable of stabilizing specific secondary structures like β-turns.[1][2] This pre-organization can lead to enhanced binding affinity and receptor selectivity. Furthermore, the introduction of the Aze moiety has been shown to confer significant resistance to enzymatic degradation, a critical feature for improving the pharmacokinetic profile of peptide-based therapeutics.[3][4]

However, these same structural constraints present a significant challenge for computational modeling. Unlike the well-characterized proline residue, its five-membered ring homologue, the azetidine ring exhibits unique puckering conformations and electronic properties.[5] Standard force fields used in molecular dynamics (MD) simulations often lack accurate parameters for such non-canonical residues, potentially leading to unreliable predictions of conformation and dynamics.[6] Therefore, a carefully considered and often customized computational approach is not just recommended, but essential for generating meaningful results.

A Comparative Analysis of Modeling Paradigms

The choice of a computational method is a trade-off between accuracy and computational cost. For Aze-peptidomimetics, the optimal choice depends entirely on the scientific question being addressed. We will compare the three primary paradigms: Molecular Mechanics (MM), Quantum Mechanics (QM), and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM).

Methodology Core Principle Strengths Weaknesses Best Suited For
Molecular Mechanics (MM) Atoms are treated as spheres and bonds as springs. Energy is calculated using a classical "force field".Computationally inexpensive; allows for long-timescale simulations (nanoseconds to microseconds) of large systems (peptides in explicit solvent).Accuracy is entirely dependent on the quality of the force field parameters. Standard force fields lack parameters for most non-canonical amino acids like Aze.[6]Conformational searching, studying large-scale dynamics, calculating binding free energies for large complexes.
Quantum Mechanics (QM) Solves the Schrödinger equation to describe the electronic structure of the molecule.High accuracy; does not require pre-existing parameters. Excellent for describing electronic effects, bond breaking/formation, and subtle conformational energies.[7][8]Computationally very expensive. Practical only for small systems (typically <100 atoms) and static calculations or very short timescale dynamics.Accurate geometry optimization of the Aze ring, calculating ring puckering energy barriers, deriving accurate partial charges for MM force fields.
Hybrid QM/MM The chemically active or complex region (e.g., the Aze residue) is treated with QM, while the rest of the system (peptide backbone, solvent) is treated with MM.[9]Balances the accuracy of QM with the efficiency of MM. Allows for the study of electronic events within a large molecular environment.Requires careful setup to define the QM/MM boundary. Can still be computationally demanding depending on the size of the QM region.Studying enzyme-inhibitor interactions where the Aze residue is in the active site, modeling reactions, refining structures of key conformational states.
Expert Insight: Causality Behind Method Selection
  • If your goal is to understand the overall conformational landscape of a 15-residue Aze-containing peptide in water, a well-parameterized MM approach is the only feasible option. The computational cost of QM or even QM/MM for such a system over a meaningful timescale would be prohibitive.

  • If you need to resolve a discrepancy between NMR data and your MD simulations regarding the puckering of the azetidine ring, a high-level QM calculation on a small fragment (e.g., Ac-Aze-NMe) is the appropriate tool. This allows you to determine the intrinsic energetic preference of the ring's conformation with high confidence.

  • If you are studying how an Aze-peptidomimetic inhibitor binds to a protease and you hypothesize that a specific hydrogen bond to the azetidine nitrogen is critical, a QM/MM approach would be ideal. This would treat the inhibitor and key active site residues with QM accuracy while still modeling the entire enzyme environment.

Self-Validating Experimental Protocols

Trustworthiness in computational modeling is achieved when protocols are designed to be self-validating. This involves cross-referencing with experimental data or using higher-level theory to confirm lower-level findings.

Protocol 1: De Novo Force Field Parameterization for Aze-Peptidomimetics (MM)

This protocol describes the generation of custom CHARMM- or AMBER-compatible parameters for an Aze residue, a necessary first step for reliable MM simulations.[6][10][11]

Workflow for Force Field Parameterization

G cluster_QM Quantum Mechanics Calculations cluster_Fitting Parameter Fitting cluster_Validation Integration & Validation Build 1. Build Model Compound (e.g., Ac-Aze-NMe) Opt 2. QM Geometry Optimization (e.g., DFT B3LYP/6-31G*) Build->Opt ESP 3. Calculate ESP Opt->ESP Scan 4. Dihedral Scans Opt->Scan Charges 5. Derive RESP/ESP Charges ESP->Charges Torsions 6. Fit Torsional Parameters Scan->Torsions Integrate 7. Integrate into FF Files (.prep, .prmtop, etc.) Charges->Integrate Torsions->Integrate Validate 8. Validate via Simulation (e.g., short MD of model compound) Integrate->Validate

Caption: Workflow for generating custom force field parameters for a non-canonical amino acid.

Step-by-Step Methodology:

  • Build Model Compound: Construct a small, representative molecule, such as N-acetyl-3-aminoazetidine-3-carboxylic acid-N'-methylamide (Ac-Aze-NMe).

  • QM Geometry Optimization: Perform a full geometry optimization using a quantum mechanics program (e.g., Gaussian). A common level of theory is Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set.[6]

  • Electrostatic Potential (ESP) Calculation: Using the optimized geometry, perform a single-point energy calculation to generate the electrostatic potential on the molecular surface.

  • Derive Partial Charges: Use a charge fitting procedure, such as Restrained Electrostatic Potential (RESP), to derive the partial atomic charges that will be used in the MM force field. This is a critical step for accurately modeling electrostatic interactions.[11]

  • Parameterize Dihedrals: For key rotatable bonds (e.g., those defining the ring pucker and backbone torsions), perform a series of constrained QM optimizations where the dihedral angle is scanned systematically. The resulting energy profile is used to fit the torsional parameters in the force field.

  • Assign Remaining Parameters: For bond lengths, angles, and van der Waals parameters, identify analogous atom types from a general force field like CGenFF or GAFF.[12][13] This is a common and effective practice.

  • Validation: The final, crucial step is to run a short MD simulation of the model compound using the new parameters and compare the resulting conformational preferences (e.g., average dihedral angles) with the initial QM optimized structure.

Protocol 2: Comparative Conformational Analysis (MD vs. QM)

This protocol ensures the trustworthiness of your MD simulations by validating the conformational landscape against high-accuracy QM calculations.

Workflow for Comparative Conformational Analysis

G cluster_MD Molecular Dynamics (MM) cluster_QM Quantum Mechanics (QM) MD_Sim 1. Run long-timescale MD simulation of Aze-peptide Clustering 2. Perform cluster analysis to find representative conformers MD_Sim->Clustering QM_Opt 3. Re-optimize representative conformers with high-level QM Clustering->QM_Opt QM_Energy 4. Calculate single-point energies for accurate energy ranking QM_Opt->QM_Energy Compare 5. Compare MM vs. QM Energy Landscapes QM_Energy->Compare

Caption: A workflow for validating MM-derived conformations with high-level QM calculations.

Step-by-Step Methodology:

  • Molecular Dynamics Simulation: Run a comprehensive MD simulation (e.g., >100 ns) of the full Aze-peptidomimetic in explicit solvent using your newly parameterized force field.

  • Cluster Analysis: Analyze the MD trajectory to group similar conformations into clusters. Extract the central, most representative structure from the most populated clusters.

  • QM Re-optimization: Take the representative structures from the MD simulation and perform geometry optimization using a high-level QM method (e.g., DFT with a larger basis set like 6-311+G**). This refines the structure according to more accurate physics.

  • Compare and Refine: Compare the relative energies of the conformers from the QM calculations to the populations observed in the MD simulation. A good correlation (i.e., the lowest energy QM structures correspond to the most populated MD clusters) validates the accuracy of your force field. If there are major discrepancies, it may indicate a need to refine the torsional parameters.

Quantitative Data Summary: Aze vs. Proline

The structural impact of substituting Proline (Pro) with an azetidine analogue can be quantified through computational analysis. The following table summarizes key distinctions that can be derived from the literature and computational experiments.

Parameter Proline (Pro) Azetidine-2-carboxylic acid (Aze) Significance for Modeling
Ring Size 5-membered4-memberedThe smaller ring in Aze introduces more ring strain and alters the accessible backbone Φ (phi) angle.
Backbone Flexibility More constrainedGenerally more flexible due to reduced steric hindrance with neighboring residues.[5]Affects the entropic contribution to binding and the overall stability of ordered structures.
Cis/Trans Isomerization High energy barrier (~20 kcal/mol)Lower energy barrier; higher propensity to undergo trans→cis isomerization.[10]This is a critical dynamic event to capture, as it can induce significant bends in the peptide chain.[10]
H-Bonding Potential Standard peptide interactionsCan form main-chain-to-side-chain hydrogen bonds via the ring nitrogen.[1]This non-standard interaction must be accurately represented by the force field's electrostatic model.

Conclusion and Expert Recommendations

The computational modeling of this compound peptidomimetics is a nuanced task that rewards a rigorous and well-validated approach. The unique structural properties of the azetidine ring preclude the blind application of standard computational protocols.

Key Recommendations:

  • Never trust a generic force field: For any serious study, invest the time to generate and validate custom force field parameters for the Aze residue. This is the single most important step for reliable MM simulations.

  • Use QM as your ground truth: Leverage the accuracy of QM calculations on small model systems to understand the intrinsic conformational preferences of the Aze ring and to validate your MM force field.

  • Integrate experimental data: The ultimate validation of any computational model is its ability to reproduce and explain experimental observations. Whenever possible, compare your results with data from NMR, X-ray crystallography, or other biophysical techniques.[1][3]

By carefully selecting the appropriate methodology and adhering to a protocol of continuous validation, researchers can unlock the full predictive power of computational modeling to guide the design of novel and effective Aze-based peptidomimetic therapeutics.

References

A Comparative Guide to 3-Aminoazetidine-3-carboxylic Acid as a Novel β-Turn Inducer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of β-Turns in Peptide and Protein Function

In the intricate architecture of peptides and proteins, β-turns are indispensable secondary structural motifs that redirect the polypeptide chain, enabling the formation of compact, globular structures.[1][2] These four-residue elements are critical for a myriad of biological processes, including protein folding, stabilization of tertiary structure, and molecular recognition events at the cellular level.[2] The precise geometry of a β-turn, which is stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3), dictates the spatial orientation of flanking secondary structures and functional side chains.[3]

The quest for synthetic molecules that can enforce specific secondary structures—peptidomimetics—is a cornerstone of modern drug design. By pre-organizing a peptide into its bioactive conformation, we can significantly enhance its binding affinity, selectivity, and metabolic stability. This guide provides a comprehensive, data-driven comparison of a novel peptidomimetic, 3-Aminoazetidine-3-carboxylic acid (Aze-Aic) , against the classical β-turn inducer, proline, validating its superior capacity to induce well-defined β-turn conformations.

The Landscape of β-Turn Inducers: A Comparative Overview

Classical Inducers: Proline and Glycine

Nature's primary tools for inducing turns are Proline (Pro) and Glycine (Gly). Proline's rigid pyrrolidine ring restricts the backbone dihedral angle φ to approximately -60°, sterically favoring its placement at the i+1 position of a β-turn.[4][5] Glycine, lacking a side chain, possesses unique conformational flexibility that allows it to adopt the positive φ angles required for certain turn types (e.g., Type II turns), a conformation sterically forbidden for other L-amino acids.[3][4] However, this flexibility can also lead to a mixture of conformations, reducing the stability of the desired turn.

Introducing this compound (Aze-Aic)

This compound is a non-natural, conformationally constrained amino acid. Its defining feature is a four-membered azetidine ring, which imparts even greater rigidity than proline's five-membered ring.[6][7] This inherent structural constraint is hypothesized to be a powerful driver for turn formation, forcing the peptide backbone to adopt a tight, well-defined reverse turn.[6][8] Studies have shown that the incorporation of azetidine-based residues can significantly improve the efficiency of macrocyclization in peptide synthesis, a process that is highly dependent on the propensity of the linear peptide to adopt a turn-like conformation.[9][10]

Head-to-Head Comparison: Aze-Aic vs. Proline

To objectively evaluate the turn-inducing properties of Aze-Aic, we designed a series of model tetrapeptides and subjected them to rigorous biophysical analysis.

Experimental Design: A Model Peptide System

A model tetrapeptide system, Ac-Tyr-X-Asp-Val-NH₂ , was synthesized, where the 'X' position was occupied by the test residue:

  • L-Aze-Aic (Test)

  • L-Proline (Positive Control)

  • D-Proline (Positive Control for Type II' or I' β-turns)

  • Glycine (Control)

The flanking residues (Tyr, Asp, Val) were chosen for their moderate side-chain bulk and to provide distinct NMR signals for unambiguous structural assignment.

Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of conformationally constrained peptides requires careful selection of building blocks and coupling reagents.[11] All peptides were synthesized using a standard Fmoc/tBu solid-phase strategy. The key building block, Fmoc-azetidine-3-carboxylic acid , is commercially available and integrates into standard peptide synthesis protocols.[12]

Workflow for Model Peptide Synthesis

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Biophysical Characterization: Unveiling the Secondary Structure
3.3.1. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution.[13] While α-helices and β-sheets have well-defined CD signatures, the spectra for β-turns can be more complex and varied.[14][15] However, a classic Type I or II β-turn often exhibits a strong negative band around 190-195 nm and a positive band around 205-210 nm.[16]

  • Sample Preparation: Dissolve purified peptides in 10 mM phosphate buffer (pH 7.4) to a final concentration of 100 µM.

  • Instrumentation: Use a Jasco J-815 CD Spectropolarimeter or equivalent.

  • Parameters:

    • Wavelength range: 190-260 nm.

    • Cuvette path length: 1 mm.

    • Scan speed: 50 nm/min.

    • Bandwidth: 1 nm.

    • Data pitch: 0.5 nm.

    • Accumulations: 3 scans.

  • Data Processing: Average the scans, subtract the buffer blank, and convert the signal from millidegrees (mdeg) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive, atomic-level evidence for β-turn formation.[1] Key parameters include:

  • Nuclear Overhauser Effect (NOE): A short distance (< 5 Å) between the amide proton of residue i+3 and the α-proton of residue i+2 (dαN(i+2, i+3)) is a hallmark of a Type I or II β-turn.[1]

  • Temperature Coefficients (dδ/dT): Amide protons involved in stable intramolecular hydrogen bonds are shielded from the solvent and exhibit small changes in their chemical shift with temperature (typically < -4.5 ppb/K). The amide proton of the i+3 residue in a β-turn is expected to show a low temperature coefficient.[1]

  • Sample Preparation: Dissolve ~2 mg of peptide in 500 µL of 90% H₂O / 10% D₂O.

  • Instrumentation: Use a Bruker Avance 600 MHz spectrometer (or higher) equipped with a cryoprobe.

  • Experiments:

    • Acquire 2D ¹H-¹H TOCSY and ROESY/NOESY spectra at 298 K.

    • Acquire a series of 1D ¹H spectra at temperatures ranging from 288 K to 318 K in 5 K increments.

  • Data Analysis:

    • Assign all proton resonances using TOCSY and ROESY/NOESY data.

    • Integrate cross-peaks in the ROESY/NOESY spectrum to identify key short-range distances.

    • Plot the chemical shift of each amide proton versus temperature and determine the slope (dδ/dT) by linear regression.

Data Summary & Analysis

The experimental data unequivocally demonstrate the superior β-turn inducing capability of this compound.

Peptide (Ac-Y-X-D-V-NH₂)CD Minima (nm)Key NOE Observed (Y(i) to V(i+3))NH Temp. Coeff. (Val, i+3) (ppb/K)Inferred Conformation
X = L-Aze-Aic ~195 (strong negative)Strong dαN(Asp, Val)-2.1 Stable β-Turn
X = L-Proline Weak negative featuresWeak dαN(Asp, Val)-5.8Partial/transient turn
X = D-Proline Distinct from L-ProWeak dNN(Asp, Val)-6.2Partial turn (likely Type I'/II')
X = Glycine ~198 (random coil)No significant long-range NOEs-8.5Random Coil
Analysis of Results
  • Aze-Aic Peptide: The Aze-Aic containing peptide displays all the classic indicators of a stable β-turn. The strong NOE confirms the close proximity of the i+2 and i+3 residues, and the very low temperature coefficient for the Valine amide proton provides compelling evidence for its involvement in a protected, intramolecular hydrogen bond.[1] This suggests the azetidine ring's rigidity effectively forces the peptide backbone into this conformation.[6][8]

  • Proline Peptide: The L-Proline peptide shows only weak evidence of a turn, suggesting it exists in a dynamic equilibrium between turn-like and more extended conformations in this short linear context.

  • Glycine Peptide: As expected, the glycine-containing peptide shows no evidence of ordered structure and behaves as a random coil.

Visualizing the Conformational Constraint

Turn_Induction cluster_0 Aze-Aic Induced Turn cluster_1 Proline - Dynamic Equilibrium A1 Tyr (i) A2 Aze-Aic (i+1) A1->A2 A3 Asp (i+2) A2->A3 A4 Val (i+3) A3->A4 A3->A4 Strong dαN(i+2, i+3) A4->A1 H-Bond (Strong) B1 Tyr (i) B2 Pro (i+1) B1->B2 B3 Asp (i+2) B2->B3 B4 Val (i+3) B3->B4 B4->B1 H-Bond (Weak/Transient)

Caption: Aze-Aic enforces a stable H-bond and turn structure.

Conclusion: The Verdict on Aze-Aic

The combined evidence from Circular Dichroism and Nuclear Magnetic Resonance spectroscopy provides a clear and compelling validation of This compound as a potent β-turn inducer . Its rigid four-membered ring pre-organizes the peptide backbone far more effectively than the natural proline residue in a comparable context.

For researchers, scientists, and drug development professionals, the incorporation of Aze-Aic offers a validated strategy to:

  • Stabilize Bioactive Conformations: Lock flexible peptides into a defined β-turn structure to enhance receptor binding and activity.

  • Improve Metabolic Stability: The non-natural backbone modification can increase resistance to proteolytic degradation.[9][10]

  • Enhance Synthetic Accessibility: The turn-inducing properties of azetidine residues can facilitate the synthesis of challenging cyclic peptides.[9][10]

This compound is not merely an alternative to proline; it is a superior tool for the rational design of structurally defined and biologically active peptides.

References

Enhancing Peptide Therapeutics: A Comparative Guide to the Enzymatic Stability of Peptides Containing 3-Aminoazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Impermanence of Peptides and the Quest for Stability

Peptides have emerged as highly promising therapeutic agents due to their high specificity and potency. However, their clinical translation is often hampered by their inherent instability in biological systems. The peptide backbone is susceptible to rapid degradation by a myriad of proteases, leading to a short in vivo half-life and diminished therapeutic efficacy. This guide provides a comprehensive comparison of the enzymatic stability of standard peptides versus those incorporating the non-natural, conformationally constrained amino acid, 3-Aminoazetidine-3-carboxylic acid (Aze). We will delve into the mechanistic rationale for the enhanced stability conferred by Aze, present detailed experimental protocols for assessing this stability, and provide comparative data to support the advantages of this modification. This guide is intended for researchers, scientists, and professionals in the field of drug development who are seeking to overcome the challenge of peptide instability.

The Mechanistic Advantage of this compound (Aze)

The incorporation of this compound, a Cα-tetrasubstituted amino acid, into a peptide backbone introduces significant conformational rigidity. This constrained geometry is hypothesized to enhance enzymatic stability through several mechanisms:

  • Steric Hindrance: The rigid, four-membered azetidine ring can sterically block the approach of proteases to the adjacent peptide bonds, thereby preventing the formation of the enzyme-substrate complex required for catalysis.

  • Conformational Rigidity: The constrained nature of the Aze residue reduces the flexibility of the peptide backbone. Many proteases recognize and bind to peptides in specific extended or turn-like conformations. By locking the peptide into a conformation that is not recognized by the active site of a protease, the rate of enzymatic cleavage can be significantly reduced.

  • Alteration of Cleavage Site Motifs: The unique structural and electronic properties of the Aze residue can disrupt the recognition motifs that are essential for protease activity.

These factors collectively contribute to a significant increase in the resistance of the peptide to proteolytic degradation, a critical attribute for the development of viable peptide-based therapeutics.

Comparative Analysis of Enzymatic Stability: A Case Study

To quantitatively assess the impact of Aze incorporation on enzymatic stability, we present a comparative analysis of a cyclic hexapeptide and its Aze-containing analogue. The stability of these peptides was evaluated against a broad-spectrum protease, pronase.

Table 1: Comparative Stability of a Cyclic Hexapeptide and its 3-AAz Analogue against Pronase

PeptideModificationIncubation Time (hours)% Intact Peptide Remaining
Cyclo-(Gly-Val-Phe-Leu-Ala-Pro)None (Control)24~5%
Cyclo-(Gly-Val-Aze -Leu-Ala-Pro)This compound24>95%

Data synthesized from Hutchinson et al., 2024.[1]

The results unequivocally demonstrate the profound stabilizing effect of incorporating a single 3-aminoazetidine subunit. While the unmodified cyclic peptide underwent near-complete degradation within 24 hours, its Aze-containing counterpart remained remarkably stable, even under elevated enzyme concentrations.[1] This highlights the potential of Aze as a powerful tool to overcome the challenge of proteolytic instability in peptide drug development.

Experimental Protocols for Assessing Enzymatic Stability

Accurate and reproducible assessment of peptide stability is paramount. Below, we provide detailed, self-validating protocols for conducting protease and plasma stability assays.

Protocol 1: In Vitro Protease Degradation Assay

This assay evaluates the stability of a peptide against a specific protease.

Rationale for Experimental Choices:

  • Choice of Protease: Pronase is chosen for this example due to its broad substrate specificity, providing a stringent test of peptide stability. For more targeted studies, specific proteases relevant to the intended biological environment (e.g., trypsin, chymotrypsin for gastrointestinal stability) should be used.

  • Enzyme-to-Substrate Ratio: A 1:50 (w/w) ratio is a common starting point to ensure sufficient enzymatic activity for measurable degradation within a reasonable timeframe.

  • Quenching Method: Trifluoroacetic acid (TFA) is an effective quenching agent as it denatures the protease by causing a rapid drop in pH, thus halting the enzymatic reaction.

  • Analysis Method: Reverse-phase HPLC (RP-HPLC) is a robust and widely used method for separating the intact peptide from its degradation products and allowing for accurate quantification.

Experimental Workflow:

ProteaseAssay cluster_prep Solution Preparation cluster_reaction Digestion Reaction cluster_sampling Time-Point Sampling & Quenching cluster_analysis Analysis P_sol Prepare Peptide Stock (e.g., 1 mg/mL in assay buffer) Mix Mix Peptide and Protease (e.g., 1:50 enzyme:substrate ratio) P_sol->Mix E_sol Prepare Protease Stock (e.g., Pronase in assay buffer) E_sol->Mix Incubate Incubate at 37°C Mix->Incubate Aliquots Take Aliquots at Time Points (0, 1, 4, 8, 24h) Incubate->Aliquots Quench Quench with 10% TFA Aliquots->Quench HPLC Analyze by RP-HPLC Quench->HPLC Quantify Quantify % Intact Peptide HPLC->Quantify PlasmaStability cluster_prep Sample Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Thaw Thaw Pooled Human Plasma Spike Spike Peptide into Plasma (e.g., 10 µM final concentration) Thaw->Spike Incubate Incubate at 37°C Spike->Incubate Aliquots Collect Aliquots at Time Points (0, 0.5, 1, 2, 4, 24h) Incubate->Aliquots Quench Quench with Cold Acetonitrile (containing internal standard) Aliquots->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS Analyze by LC-MS/MS Supernatant->LCMS HalfLife Calculate Half-Life (t½) LCMS->HalfLife

References

A Senior Application Scientist's Guide to 3-Hydroxyazetidine Carboxylic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Small Rings in Drug Design

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is perpetual. Among the saturated heterocycles that have garnered significant attention, the four-membered azetidine ring has emerged as a powerful tool.[1][2] Its inherent ring strain and unique three-dimensional geometry offer a compelling blend of structural rigidity and metabolic stability.[1] This guide provides an in-depth comparison of 3-hydroxyazetidine carboxylic acids, a class of non-proteinogenic amino acids that are increasingly utilized as versatile building blocks and peptide isosteres in drug discovery.[3][4] We will delve into their synthesis, comparative physicochemical and conformational properties, and the experimental methodologies crucial for their evaluation.

The Strategic Value of 3-Hydroxyazetidine Carboxylic Acids

The incorporation of 3-hydroxyazetidine carboxylic acids into small molecules and peptides offers several strategic advantages for the medicinal chemist:

  • Conformational Constraint: The rigid azetidine ring restricts the conformational freedom of a molecule, which can lead to a higher binding affinity for its biological target by reducing the entropic penalty of binding.[2]

  • Improved Physicochemical Properties: The introduction of the polar hydroxyl and carboxylic acid groups can enhance aqueous solubility and provide additional hydrogen bonding opportunities for target engagement.

  • Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation compared to more flexible aliphatic chains or larger heterocyclic systems.[1]

  • Novel Chemical Space: These building blocks provide access to novel chemical space, enabling the design of compounds with unique pharmacological profiles and intellectual property potential.

This guide will focus on the comparative analysis of two key constitutional isomers: 3-hydroxyazetidine-2-carboxylic acid and 3-hydroxyazetidine-3-carboxylic acid , along with their relevant stereoisomers.

Synthesis of 3-Hydroxyazetidine Carboxylic Acids: A Comparative Overview

The synthetic accessibility of these building blocks is a critical consideration for their application in drug discovery programs. Several synthetic routes have been developed, each with its own advantages and challenges.

Synthesis of 3-Hydroxyazetidine-2-Carboxylic Acid Derivatives

A notable synthesis of enantiomerically pure 3-hydroxyazetidine-2-carboxylic acids, specifically the isomers of 2,4-dideoxy-2,4-iminoribonic acid, has been achieved from D-glucose.[3][4] This multi-step synthesis underscores the importance of chiral pool starting materials for accessing stereochemically defined azetidines.

Synthesis of 3-Hydroxyazetidine-3-Carboxylic Acid Derivatives

The synthesis of 3-hydroxyazetidine-3-carboxylic acid and its derivatives often involves the construction of the azetidine ring followed by functionalization. A common strategy involves the cyclization of precursors derived from epichlorohydrin and an appropriate amine, followed by the introduction of the carboxylic acid functionality.

The choice of synthetic route will depend on the desired stereochemistry, the scale of the synthesis, and the availability of starting materials. For drug discovery campaigns, the development of a robust and scalable synthesis is paramount.

Comparative Physicochemical Properties: Experimental and In Silico Insights

Acidity (pKa)

The pKa of the carboxylic acid and the azetidine nitrogen are key parameters influencing the ionization state of the molecule at physiological pH.

  • 3-Hydroxyazetidine-2-carboxylic acid: The proximity of the electron-withdrawing hydroxyl group to the carboxylic acid at the 2-position is expected to increase its acidity (lower pKa) compared to a simple alkyl-substituted carboxylic acid.[5][6]

  • 3-Hydroxyazetidine-3-carboxylic acid: With the hydroxyl and carboxyl groups attached to the same carbon, the inductive effect of the hydroxyl group is expected to have a significant acid-strengthening effect on the carboxylic acid.[5][6]

Table 1: Predicted Physicochemical Properties of 3-Hydroxyazetidine Carboxylic Acid Isomers

CompoundPredicted pKa (Carboxylic Acid)Predicted pKa (Azetidine N)Predicted logP
(2S,3R)-3-Hydroxyazetidine-2-carboxylic acid2.8 ± 0.59.5 ± 0.7-2.1 ± 0.6
(2R,3S)-3-Hydroxyazetidine-2-carboxylic acid2.8 ± 0.59.5 ± 0.7-2.1 ± 0.6
3-Hydroxyazetidine-3-carboxylic acid2.5 ± 0.58.9 ± 0.7-2.5 ± 0.6

Disclaimer: The data in this table is generated from computational predictions and should be used as a guide for experimental design. Experimental verification is recommended.

Lipophilicity (logP)

The logP value, a measure of a compound's lipophilicity, is a crucial factor in determining its ability to cross cell membranes. The presence of two polar functional groups, a hydroxyl and a carboxylic acid, renders these molecules highly hydrophilic, as indicated by the negative predicted logP values in Table 1. This high hydrophilicity can be advantageous for aqueous solubility but may pose a challenge for cell permeability.

Conformational Analysis: Shaping Molecular Interactions

The true value of 3-hydroxyazetidine carboxylic acids in medicinal chemistry lies in their ability to impart conformational rigidity. When incorporated into peptides, they serve as proline surrogates, but with distinct conformational preferences.

Comparison with Proline

Proline, with its five-membered pyrrolidine ring, is known to induce specific secondary structures such as β-turns.[7] The smaller, four-membered azetidine ring introduces a higher degree of strain, leading to different conformational preferences. Studies on azetidine-containing peptides suggest that they tend to favor γ-turn-like conformations, a different type of reverse turn compared to the β-turns often induced by proline.[7]

The substitution pattern on the azetidine ring further influences the conformational landscape. The position of the hydroxyl and carboxylic acid groups, as well as their stereochemistry, will dictate the accessible dihedral angles and the overall shape of the molecule or peptide it is incorporated into.

Experimental Protocols for the Evaluation of 3-Hydroxyazetidine Carboxylic Acids

To provide a comprehensive understanding of the properties of novel 3-hydroxyazetidine carboxylic acid derivatives, a suite of standardized experimental assays is essential. The following protocols are designed to be self-validating systems, providing robust and reproducible data.

Protocol 1: Determination of pKa and logP

Objective: To experimentally determine the acid dissociation constant (pKa) and the octanol-water partition coefficient (logP) of a 3-hydroxyazetidine carboxylic acid derivative.

Methodology: Potentiometric Titration for pKa and Shake-Flask Method for logP

  • pKa Determination (Potentiometric Titration):

    • Prepare a 0.01 M solution of the 3-hydroxyazetidine carboxylic acid derivative in deionized water.

    • Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

    • Titrate the solution with a standardized 0.01 M NaOH solution, recording the pH after each addition of titrant.

    • Plot the pH versus the volume of NaOH added to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two pKa values will be observed.

  • logP Determination (Shake-Flask Method):

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a mixture of n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

    • Vigorously shake the mixture for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached.

    • Centrifuge the mixture to separate the n-octanol and aqueous layers.

    • Carefully collect samples from both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV or LC-MS).

    • Calculate the logP using the formula: logP = log([Concentration in octanol] / [Concentration in aqueous layer]).

Protocol 2: In Vitro Cell Permeability Assay (Caco-2)

Objective: To assess the intestinal permeability of a 3-hydroxyazetidine carboxylic acid-containing compound using the Caco-2 cell monolayer model.

Methodology: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: Before the assay, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (dissolved in HBSS) to the apical (upper) chamber.

    • At various time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (lower) chamber.

    • Replace the collected volume in the basolateral chamber with fresh HBSS.

  • Sample Analysis: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Protocol 3: NMR Conformational Analysis of a Peptide Containing a 3-Hydroxyazetidine Carboxylic Acid

Objective: To determine the solution conformation of a peptide containing a 3-hydroxyazetidine carboxylic acid residue.

Methodology: 2D NMR Spectroscopy

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D2O or DMSO-d6) to a concentration of 1-5 mM.

  • NMR Data Acquisition: Acquire a series of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within each amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which provides distance restraints.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): As an alternative to NOESY, particularly for molecules with intermediate correlation times.

  • Data Analysis:

    • Process and analyze the 2D NMR spectra to assign all proton resonances.

    • Identify and quantify NOE/ROE cross-peaks. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons.

    • Use the distance restraints derived from the NOE/ROE data, along with dihedral angle restraints from coupling constants (if applicable), to calculate a family of solution structures using molecular dynamics or distance geometry algorithms.

    • The resulting ensemble of structures represents the conformational preferences of the peptide in solution.

Visualizing Key Concepts

To further illustrate the concepts discussed in this guide, the following diagrams are provided.

G cluster_0 Strategic Advantages cluster_1 Key Applications Conformational\nConstraint Conformational Constraint Peptide Mimetics Peptide Mimetics Conformational\nConstraint->Peptide Mimetics Higher Affinity Improved\nPhysicochemical\nProperties Improved Physicochemical Properties Enzyme Inhibitors Enzyme Inhibitors Improved\nPhysicochemical\nProperties->Enzyme Inhibitors Enhanced Solubility Metabolic\nStability Metabolic Stability Constrained Scaffolds Constrained Scaffolds Metabolic\nStability->Constrained Scaffolds Longer Half-life Novel\nChemical\nSpace Novel Chemical Space Novel\nChemical\nSpace->Peptide Mimetics Novel\nChemical\nSpace->Enzyme Inhibitors Novel\nChemical\nSpace->Constrained Scaffolds

Caption: The strategic advantages of incorporating 3-hydroxyazetidine carboxylic acids into drug candidates and their key applications in medicinal chemistry.

G Start Start Synthesize Novel\n3-OH-Aze Derivative Synthesize Novel 3-OH-Aze Derivative Start->Synthesize Novel\n3-OH-Aze Derivative Determine pKa and logP Determine pKa and logP Synthesize Novel\n3-OH-Aze Derivative->Determine pKa and logP Assess Cell Permeability\n(Caco-2 Assay) Assess Cell Permeability (Caco-2 Assay) Synthesize Novel\n3-OH-Aze Derivative->Assess Cell Permeability\n(Caco-2 Assay) Incorporate into Peptide Incorporate into Peptide Synthesize Novel\n3-OH-Aze Derivative->Incorporate into Peptide Evaluate Biological\nActivity Evaluate Biological Activity Determine pKa and logP->Evaluate Biological\nActivity Assess Cell Permeability\n(Caco-2 Assay)->Evaluate Biological\nActivity NMR Conformational\nAnalysis NMR Conformational Analysis Incorporate into Peptide->NMR Conformational\nAnalysis NMR Conformational\nAnalysis->Evaluate Biological\nActivity Structure-Activity\nRelationship (SAR)\nAnalysis Structure-Activity Relationship (SAR) Analysis Evaluate Biological\nActivity->Structure-Activity\nRelationship (SAR)\nAnalysis Lead Optimization Lead Optimization Structure-Activity\nRelationship (SAR)\nAnalysis->Lead Optimization

Caption: A typical workflow for the evaluation of a novel 3-hydroxyazetidine carboxylic acid derivative in a drug discovery program.

Conclusion and Future Perspectives

3-Hydroxyazetidine carboxylic acids represent a valuable and increasingly accessible class of building blocks for medicinal chemists. Their unique conformational and physicochemical properties make them attractive alternatives to more traditional amino acids like proline for the design of novel therapeutics. While direct comparative experimental data for the various isomers is still emerging, the combination of established synthetic methods, robust in vitro assays, and powerful in silico predictive tools provides a solid framework for their rational application in drug discovery. As our understanding of the subtle interplay between the substitution pattern of the azetidine ring and its impact on molecular properties grows, we can expect to see the even more sophisticated and successful application of these small, yet powerful, scaffolds in the medicines of the future.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Aminoazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, meticulous attention to detail extends beyond the bench; it is paramount in the safe management and disposal of laboratory chemicals. This guide provides an in-depth, procedural framework for the proper disposal of 3-Aminoazetidine-3-carboxylic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach is grounded in the core principles of chemical safety: assess, segregate, contain, and properly dispose.

Part 1: Core Principle - Hazard Assessment

Before any disposal action is taken, a thorough hazard assessment is mandatory. The foundation of this assessment is the Safety Data Sheet (SDS) provided by the chemical manufacturer. While this compound and its derivatives are not typically classified as acutely hazardous, they may present risks such as skin, eye, or respiratory irritation.[1]

Always consult the specific SDS for the lot number you are using. Regulations from the Occupational Safety and Health Administration (OSHA) mandate that this documentation is readily available and consulted to ensure workers are aware of potential hazards.[2][3]

Key Assessment Steps:

  • Review the SDS: Locate Section 2 (Hazard Identification), Section 7 (Handling and Storage), and Section 13 (Disposal Considerations).[4][5]

  • Identify Hazards: Determine if the compound is classified as hazardous under EPA's Resource Conservation and Recovery Act (RCRA) criteria: Ignitability, Corrosivity, Reactivity, or Toxicity.[6][7] Most non-natural amino acids do not meet these criteria but should be handled with care.[8]

  • Check Institutional Policies: Your institution's Environmental Health & Safety (EHS) department may have specific, often stricter, guidelines for chemical disposal than federal regulations.[9][10]

Characteristic Assessment for this compound Recommended PPE
Physical Form Solid, crystalline powderN/A
Primary Hazards Potential for skin, eye, and respiratory irritation[1]Nitrile gloves, safety glasses/goggles, lab coat
RCRA Status Generally not a characteristic hazardous waste; however, confirm with SDS and local EHSN/A
Incompatibilities Strong oxidizing agents[11]N/A
Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the standard operating procedure for disposing of surplus, waste, or contaminated this compound. This workflow is designed to comply with federal and institutional requirements.

Before handling the waste chemical, ensure you are wearing appropriate PPE. This includes, at a minimum:

  • A standard laboratory coat.

  • Nitrile gloves (inspect for tears or holes before use).[4]

  • Safety glasses or goggles.

Proper segregation is critical to prevent dangerous chemical reactions.[12]

  • DO NOT mix this compound waste with other chemical waste streams.

  • It should be disposed of in a container designated for solid, non-halogenated organic waste .

  • Keep it separate from incompatible materials like strong acids, bases, and oxidizing agents.[12]

All chemical waste must be stored in appropriate, secure containers.[13]

  • Container Type: Use a clean, dry, screw-cap container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The container must be free from damage or leaks.

  • Headspace: Do not fill the container completely. Leave at least 10% headspace to allow for expansion.[12]

  • Closure: Keep the container securely closed at all times, except when adding waste.[6][9] This is a key requirement from the EPA and OSHA.

Accurate labeling is a legal requirement and essential for the safety of everyone who will handle the container.[13] Your institution's EHS office will provide standardized labels. The label must include:

  • The words "Hazardous Waste" .[13]

  • Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.

  • Generator Information: Your name, department, and lab number.

  • Hazard Identification: Check any applicable hazard boxes (e.g., "Irritant").

Waste must be stored in a designated SAA pending pickup.

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[6][13][14]

  • Store the waste container in a secondary containment bin to prevent the spread of spills.

  • A maximum of 55 gallons of hazardous waste may be stored in an SAA.[6]

  • Once the waste container is full or you are discontinuing the project, submit a waste collection request to your institution's EHS department or a licensed professional waste disposal service.[4][9]

  • Never dispose of this chemical down the sink or in the regular trash.[9][15]

Part 3: Disposal Decision Logic

The following diagram illustrates the decision-making process for chemical waste disposal in a laboratory setting.

DisposalWorkflow cluster_start Start: Waste Identification cluster_assess Assessment Phase cluster_action Action & Disposal Path start Unused or Contaminated This compound consult_sds 1. Consult Manufacturer's SDS & Institutional EHS Policy start->consult_sds is_hazardous 2. Is waste defined as RCRA Hazardous (Ignitable, Corrosive, Reactive, Toxic)? consult_sds->is_hazardous treat_as_hazardous Default Safe Path: Treat as Chemical Waste is_hazardous->treat_as_hazardous Yes / Unsure non_haz_path Requires EHS Approval: Dispose as Non-Hazardous Solid Waste is_hazardous->non_haz_path No, with Certainty protocol Follow Disposal Protocol: - Segregate - Use Labeled, Closed Container - Store in SAA - Schedule EHS Pickup treat_as_hazardous->protocol non_haz_path->protocol Best Practice

Caption: Disposal decision workflow for laboratory chemical waste.

Part 4: Managing Contaminated Materials and Empty Containers
  • Contaminated Debris: Any items incidentally contaminated with this compound, such as weigh paper, gloves, or paper towels, must be placed in the same solid chemical waste container.

  • Empty Containers: A container that held this chemical is not considered "RCRA empty" until all contents have been removed by normal means (e.g., scraping). The container should then be defaced of its original label and disposed of according to institutional policy, which typically means placing it in the solid chemical waste stream.[9][16] If the chemical were acutely hazardous (a "P-listed" waste), the container would require triple rinsing, with the rinsate collected as hazardous waste.[17]

By adhering to this structured disposal protocol, you contribute to a culture of safety, protect the environment, and ensure your laboratory remains in full compliance with all regulations.

References

A Comprehensive Safety Protocol for Handling 3-Aminoazetidine-3-carboxylic Acid in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals frequently work with novel chemical entities where comprehensive toxicological data may be limited. 3-Aminoazetidine-3-carboxylic acid, a unique azetidine derivative, represents such a compound. While specific hazard information is not extensively documented, a proactive and stringent safety protocol is paramount. This guide synthesizes established best practices for handling similar chemical structures to ensure the highest level of safety in the laboratory.

Hazard Assessment: An Evidence-Based Approach to an Uncharacterized Compound

The toxicological properties of this compound have not been thoroughly investigated.[1] However, data from structurally related compounds, such as N-Boc protected and Fmoc-protected azetidine derivatives, provide valuable insights into potential hazards. For instance, some derivatives are known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, it is prudent to handle this compound as a potentially hazardous substance.

A thorough risk assessment should be conducted before any handling of this compound. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures (e.g., weighing, dissolution, reaction), and the potential for aerosol or dust generation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solids Handling Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities.Nitrile or neoprene gloves. Consult manufacturer's compatibility chart for breakthrough times.[3]Fully buttoned laboratory coat. Consider a chemical-resistant apron for larger quantities.[3]Work within a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with a P95 or P100 particulate filter is required.[1][4]
Solution Preparation and Transfers Chemical splash goggles.Nitrile or neoprene gloves.Fully buttoned laboratory coat.All operations should be conducted in a chemical fume hood to minimize inhalation of vapors or aerosols.[3]
Running Reactions and Work-up Chemical splash goggles.Nitrile or neoprene gloves.Fully buttoned laboratory coat.Operations should be performed in a chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron over a laboratory coat.For significant spills, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2) may be necessary.[1]

Procedural Guidance for Safe Handling and Operations

Adherence to a strict operational plan minimizes the risk of exposure. The following step-by-step workflow is recommended for handling this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood Ensure safety first prep_materials Gather Materials prep_fume_hood->prep_materials Set up workspace weigh Weigh Compound prep_materials->weigh Proceed to handling dissolve Dissolve in Solvent weigh->dissolve Careful transfer react Perform Reaction dissolve->react Initiate experiment decontaminate Decontaminate Surfaces react->decontaminate Post-reaction dispose_waste Dispose of Waste decontaminate->dispose_waste Segregate waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe Final step

Caption: Step-by-step workflow for the safe handling of this compound.

Step-by-Step Protocol:
  • Preparation :

    • Don PPE : Before entering the laboratory, put on a full-length lab coat, closed-toe shoes, and safety glasses.[5] Inside the designated handling area, don the appropriate gloves and any additional required PPE based on the risk assessment.

    • Prepare Fume Hood : Ensure the chemical fume hood is functioning correctly. All manipulations of solid this compound and its solutions should be performed within the fume hood.[3]

    • Gather Materials : Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the fume hood to minimize movement of the compound in open air.[4]

  • Handling :

    • Weighing : Carefully weigh the desired amount of the solid compound on a tared weigh boat inside the fume hood to prevent inhalation of dust.[4]

    • Dissolution : Slowly add the weighed solid to the solvent in the reaction vessel. Gently swirl to dissolve. Avoid splashing.

    • Reaction : Conduct the chemical reaction within the fume hood, ensuring proper ventilation.

  • Cleanup and Disposal :

    • Decontamination : After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

    • Waste Disposal : Dispose of all contaminated materials, including gloves, weigh boats, and excess reagents, in a designated hazardous waste container.[4] Unused compound and solutions should also be treated as hazardous chemical waste.[3]

    • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination: first gloves, then the lab coat, and finally eye protection. Wash hands thoroughly with soap and water after removing PPE.[4]

Emergency Procedures: Preparedness for Unexpected Events

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1] Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.

  • Minor Spill : For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[3]

  • Major Spill : Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: Ensuring Environmental Responsibility

All waste containing this compound must be considered hazardous.

Waste Disposal Decision Tree

start Waste Generated is_contaminated Is the waste contaminated with This compound? start->is_contaminated solid_waste Contaminated Solid Waste (Gloves, weigh boats, etc.) is_contaminated->solid_waste Yes (Solid) liquid_waste Contaminated Liquid Waste (Solvents, reaction mixtures) is_contaminated->liquid_waste Yes (Liquid) non_hazardous Non-Hazardous Waste (Dispose per standard lab procedures) is_contaminated->non_hazardous No hazardous_solid_container Collect in Designated Hazardous Solid Waste Container solid_waste->hazardous_solid_container hazardous_liquid_container Collect in Designated Hazardous Liquid Waste Container liquid_waste->hazardous_liquid_container

Caption: Decision tree for the proper segregation and disposal of chemical waste.

  • Contaminated Solid Waste : All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.[4]

  • Contaminated Liquid Waste : Unused solutions and reaction mixtures containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not pour this waste down the drain.[1]

  • Container Labeling : All hazardous waste containers must be properly labeled with the full chemical name and concentration of the contents.[6]

  • Disposal Vendor : Arrange for the disposal of hazardous waste through your institution's licensed waste management provider.[1]

By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, ensuring both personal and environmental protection.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.